Product packaging for Bisphenol B(Cat. No.:CAS No. 77-40-7)

Bisphenol B

Cat. No.: B1667465
CAS No.: 77-40-7
M. Wt: 242.31 g/mol
InChI Key: HTVITOHKHWFJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bisphenol B (BPB) is a bisphenol A (BPA) analog and an emerging endocrine-disrupting chemical (EDC) of significant research interest. It is primarily used in scientific studies to investigate the mechanisms and health impacts of endocrine disruption, particularly on the male reproductive system. Research demonstrates that BPB acts as an estrogen receptor agonist, with an activity that is similar to or may even exceed that of BPA. This estrogenic activity can disrupt testicular development and function, leading to adverse outcomes such as suppressed spermatogenesis, reduced sperm count and quality, decreased testosterone production, and atrophy of reproductive organs like the testes and epididymis in animal models . The substance has also been shown to impair fertility in zebrafish models, reducing egg production and hatching rates . Its value in research extends to studying the transgenerational effects of prenatal exposure. Maternal exposure to BPB has been linked to reproductive dysfunction in adult male offspring, including hormonal imbalances and impaired testicular morphology, potentially through mechanisms involving estrogen receptor alpha (ERα) inhibition and the triggering of testicular immunological responses . Furthermore, studies on amphibians indicate that BPB can disrupt testis differentiation and cause testicular dysgenesis, partly mediated by the estrogen receptor, highlighting its potential risks to vertebrate development . For analytical chemists, BPB serves as a target analyte in environmental and biological monitoring. Its detection and quantification in samples like food, urine, and serum are typically performed using advanced techniques such as LC-MS and GC-MS, often requiring derivatization for optimal sensitivity . Due to its hazardous properties, the European Chemicals Agency (ECHA) has identified BPB as a Substance of Very High Concern (SVHC) . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O2 B1667465 Bisphenol B CAS No. 77-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)butan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVITOHKHWFJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022442
Record name Bisphenol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Approximate solubility per 100 g: water <0.1 g, Approximate solubility per 100 g: acetone 266 g; benzene 2.3 g; carbon tetrachloride <0.1 g; ether 133 g; methanol 166 g; V.M.P. naphtha <0.1 g
Record name Bisphenol B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystal or tan granules

CAS No.

77-40-7
Record name Bisphenol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisphenol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisphenol B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bisphenol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1-methylpropylidene)bisphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISPHENOL B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RC731TJJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bisphenol B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

120.5 °C
Record name Bisphenol B
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8086
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Bisphenol B synthesis from phenol and ethyl methyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Bisphenol B from Phenol and Methyl Ethyl Ketone

Introduction

This compound (BPB), systematically known as 2,2-bis(4-hydroxyphenyl)butane, is an organic compound belonging to the bisphenol family. It is structurally similar to the more widely known Bisphenol A (BPA), with the key difference being the substitution of a methyl ethyl ketone (MEK) derived backbone for the acetone-derived backbone in BPA. BPB is prepared by the condensation reaction of phenol and methyl ethyl ketone[1]. Like other bisphenols, it serves as a monomer in the production of certain polymers, including specialized polycarbonates and epoxy resins[1]. This guide provides a detailed technical overview of the synthesis of this compound, focusing on the underlying chemical principles, experimental procedures, and purification methods, intended for researchers and professionals in chemical and pharmaceutical development.

Core Chemical Reaction

The synthesis of this compound is an acid-catalyzed condensation reaction. Two equivalents of phenol react with one equivalent of methyl ethyl ketone to form one molecule of this compound and one molecule of water. The reaction is an example of electrophilic aromatic substitution.

G phenol1 Phenol plus1 + phenol2 Phenol mek Methyl Ethyl Ketone plus2 + react_arrow mek->react_arrow bpb This compound water Water catalyst Acid Catalyst (e.g., Ion Exchange Resin) react_arrow->bpb react_arrow->catalyst dummy1 dummy2 plus3 plus3

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed electrophilic substitution mechanism, which is common for the production of various bisphenols[2][3].

  • Protonation of Ketone : The reaction is initiated by the protonation of the carbonyl oxygen of methyl ethyl ketone by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

  • Formation of Carbocation : The protonated ketone is in equilibrium with its resonance-stabilized secondary carbocation.

  • First Electrophilic Attack : The electron-rich aromatic ring of a phenol molecule attacks the carbocation. The attack occurs predominantly at the para position relative to the hydroxyl group due to steric hindrance and electronic activation.

  • Intermediate Formation : This attack forms a protonated intermediate, which quickly loses a proton to restore aromaticity, resulting in a tertiary alcohol derivative.

  • Dehydration : The tertiary alcohol is protonated by the acid catalyst, followed by the elimination of a water molecule to form a new, stabilized carbocation.

  • Second Electrophilic Attack : A second molecule of phenol attacks this newly formed carbocation, again at the para position.

  • Final Product Formation : The resulting intermediate is deprotonated to regenerate the aromatic ring and the acid catalyst, yielding the final this compound product.

Experimental Protocols

The industrial production of bisphenols is often a continuous process utilizing packed bed reactors, followed by extensive purification steps[2]. The following protocols are generalized from common methods for bisphenol synthesis.

Synthesis of Crude this compound

This protocol describes a typical laboratory or industrial batch/continuous synthesis process using a solid acid catalyst.

  • Reactor Setup : A packed bed reactor is filled with a suitable acidic ion-exchange resin, such as a sulfonated polystyrene resin cross-linked with divinylbenzene[2][3]. For a batch process, a stirred tank reactor is used with the resin in slurry.

  • Reactant Preparation : A feed mixture is prepared containing an excess of phenol relative to methyl ethyl ketone. The molar ratio of phenol to MEK can range from 2:1 to as high as 20:1 to maximize ketone conversion and suppress side reactions[4].

  • Reaction Execution :

    • The reactant mixture is preheated and fed into the reactor.

    • The reaction temperature is maintained between 60°C and 95°C[4].

    • The pressure is kept slightly above atmospheric to ensure a liquid phase and maintain flow through the reactor[5].

  • Effluent Collection : The reactor effluent, containing this compound, unreacted phenol and MEK, water, and various by-products, is collected for purification[4]. By-products can include isomers (ortho,para-BPB) and other condensation products[5].

Purification of this compound by Crystallization

High-purity this compound is required for polymerization, making purification a critical step. Melt crystallization or solution crystallization are common methods[5][6].

  • Removal of Unreacted Phenol : The crude product stream is first treated to remove the bulk of the unreacted phenol, typically via distillation or flashing under reduced pressure[4][5].

  • Preparation of Crystallization Mixture : The phenol-lean crude BPB is mixed with water. The weight ratio of water to crude bisphenol can be between 1:1 and 3:1[7]. The mixture is heated to a temperature above 100°C under pressure to form a single liquid phase or a slurry where all solids are dissolved[6][7].

  • Crystallization : The hot mixture is then cooled to induce crystallization. This is often achieved by adiabatic cooling, where the pressure is reduced, causing the water to flash and cool the mixture to a temperature between 55°C and 75°C[7].

  • Crystal Separation : The resulting slurry of pure this compound crystals in the mother liquor is transferred to a filtration or centrifugation unit to separate the solid crystals[7].

  • Washing : The separated crystals are washed with hot, deionized water (typically 85°C to 100°C) to remove any remaining mother liquor and impurities from the crystal surfaces[7].

  • Drying : The washed crystals are dried under vacuum to yield the final high-purity this compound product. The final purity can exceed 99.5%[5].

Data Presentation

The following tables summarize typical parameters and expected outcomes for the synthesis of bisphenols, which are applicable to this compound.

Table 1: Typical Reaction Conditions for Bisphenol Synthesis

Parameter Value Reference
Phenol : Ketone Molar Ratio 2:1 to 20:1 [4]
Catalyst Acidic Ion-Exchange Resin [2][4]
Temperature 60 - 95 °C [4]

| Pressure | > 1 atm |[5] |

Table 2: Representative Performance and Purity Data

Metric Value Reference
Ketone Conversion > 90% [2]
para,para-Bisphenol Selectivity > 94% [2]

| Final Purity (after crystallization) | > 99.5% |[5] |

Process Visualization

The overall workflow from reactants to the purified product can be visualized as a multi-stage process.

G start Start: Phenol & MEK Feed react Acid-Catalyzed Condensation Reaction start->react distill Phenol Removal (Distillation / Flash) react->distill crystallize Aqueous Crystallization distill->crystallize separate Solid-Liquid Separation (Filtration / Centrifugation) crystallize->separate wash Crystal Washing (Hot Deionized Water) separate->wash dry Drying wash->dry end_product Final Product: High-Purity this compound dry->end_product

Caption: General experimental workflow for this compound production.

References

An In-depth Technical Guide to 2,2-bis(4-hydroxyphenyl)butane (Bisphenol B)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-bis(4-hydroxyphenyl)butane, commonly known as Bisphenol B (BPB), is a chemical compound of significant interest due to its structural similarity to Bisphenol A (BPA) and its applications in the manufacturing of polymers.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of BPB, with a particular focus on its endocrine-disrupting properties and the associated signaling pathways. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development.

Chemical Structure and Identification

This compound is a bisphenol compound where two hydroxyphenyl groups are attached to the second carbon atom of a butane chain.[2]

  • IUPAC Name: 4-[2-(4-hydroxyphenyl)butan-2-yl]phenol[2]

  • CAS Number: 77-40-7[2]

  • Molecular Formula: C₁₆H₁₈O₂[2]

  • Molecular Weight: 242.31 g/mol [2]

  • Synonyms: 4,4'-(2,2-butanediyl)diphenol, p,p'-sec-Butylidenediphenol, BB-B[2]

Physicochemical Properties

This compound is a crystalline or tan granular substance at room temperature.[2] It is insoluble in water but soluble in organic solvents such as acetone, benzene, ether, and methanol.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight242.31 g/mol [3]
Melting Point126°C[3]
AppearanceCrystal or tan granules[2]
Water SolubilityInsoluble[4]
pKa10.27 ± 0.10 (Predicted)[4]

Synthesis of 2,2-bis(4-hydroxyphenyl)butane

This compound is typically synthesized through the condensation reaction of phenol and 2-butanone (methyl ethyl ketone) in the presence of an acid catalyst.[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of bisphenol synthesis.

Materials:

  • Phenol (2 moles)

  • 2-Butanone (1 mole)

  • Gaseous Hydrogen Chloride (catalyst)

  • Chlorobenzene (solvent)

  • Near-boiling water

Procedure:

  • A mixture of 2 moles of phenol and 1 mole of 2-butanone is prepared in a reaction vessel equipped with a stirrer.

  • Gaseous hydrogen chloride is slowly passed into the mixture under stirring, maintaining the reaction temperature between 15-20°C. The addition of hydrogen chloride is controlled to be completed within 3 hours.[5]

  • The progress of the reaction can be monitored by observing the color change of the reaction mixture.[5]

  • After the reaction is complete, the mixture is dissolved in chlorobenzene.

  • The chlorobenzene solution is washed with two portions of near-boiling water to remove any unreacted hydrogen chloride.[5]

  • The chlorobenzene layer is then neutralized.

  • Water, chlorobenzene, and unreacted phenol are removed by distillation, initially at atmospheric pressure and then under reduced pressure, to yield the crude product. The yield is reported to be quantitative.[5]

  • Further purification can be achieved by recrystallization from a suitable solvent like methanol.[6]

Analytical Methods for the Determination of this compound

Several analytical methods are available for the detection and quantification of this compound in various matrices, including environmental and biological samples. High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.[2][7]

Experimental Protocol: Determination of this compound by HPLC with Fluorescence Detection

This protocol is a generalized procedure for the analysis of BPB in liquid samples.

Materials:

  • Sample containing this compound

  • C18 Solid-Phase Extraction (SPE) cartridge

  • Florisil cartridge

  • Methanol (for elution)

  • Acetonitrile (mobile phase component)

  • Water (mobile phase component)

  • This compound standard solution

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • The liquid sample is passed through a C18 SPE cartridge to retain the analyte.

    • The cartridge is then washed to remove interfering substances.

    • This compound is eluted from the cartridge using methanol.

    • An additional cleanup step using a Florisil cartridge can be performed for complex matrices.[2]

  • HPLC Analysis:

    • The extracted and purified sample is injected into a reversed-phase HPLC system.

    • Separation is achieved using a C18 column with a mobile phase typically consisting of a gradient of acetonitrile and water.

    • Detection is performed using a fluorescence detector. The excitation and emission wavelengths for bisphenols are generally around 230 nm and 300 nm, respectively.[8]

  • Quantification:

    • A calibration curve is generated using standard solutions of this compound of known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The detection limits for this method can be in the range of 0.20 ng/mL.[2]

Experimental Protocol: Determination of this compound by GC-MS

This protocol outlines a general procedure for BPB analysis using GC-MS, which often requires derivatization.

Materials:

  • Sample containing this compound

  • Extraction solvent (e.g., tetrachloroethylene)

  • Dispersive solvent (e.g., acetonitrile)

  • Derivatizing agent (e.g., acetic anhydride or N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)[7][9]

  • This compound standard solution

Procedure:

  • Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME and Derivatization):

    • An aliquot of the sample (or an aqueous extract) is placed in a conical tube.

    • A mixture of the extraction solvent, dispersive solvent, and derivatizing agent is rapidly injected into the sample. A cloudy solution forms.[7]

    • The mixture is centrifuged to sediment the extraction solvent containing the derivatized analyte.[7]

  • GC-MS Analysis:

    • The sedimented phase is collected and injected into the GC-MS system.

    • The GC separates the derivatized this compound from other components.

    • The mass spectrometer detects and quantifies the derivatized analyte.

  • Quantification:

    • Quantification is performed using a calibration curve prepared from derivatized standards. This method can achieve low limits of detection, in the range of 0.05 µg/L.[2]

Biological Activity and Toxicology

This compound is recognized as an endocrine-disrupting chemical (EDC).[10] Its structural similarity to estrogen allows it to interact with estrogen receptors, potentially leading to adverse health effects.[11] Studies have shown that BPB can exhibit estrogenic activity, in some cases greater than that of BPA.[10][12]

The primary mechanism of its estrogenic effects is believed to be through the G protein-coupled estrogen receptor (GPER) pathway.[12] Binding of BPB to GPER can trigger downstream signaling cascades, influencing cellular processes such as proliferation and migration.[11][12]

Signaling Pathway of this compound via GPER

This compound has been shown to exert its estrogenic effects through the G protein-coupled estrogen receptor (GPER) signaling pathway. The binding of BPB to GPER initiates a cascade of intracellular events, including the activation of extracellular signal-regulated kinases (ERK) and the PI3K/Akt pathway, which are involved in cell proliferation and survival.[12][13]

BPB_GPER_Signaling BPB This compound GPER GPER BPB->GPER AC Adenylyl Cyclase GPER->AC Activates PLC Phospholipase C GPER->PLC Activates EGFR EGFR GPER->EGFR Transactivates cAMP cAMP AC->cAMP Produces Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Induces ERK1_2 ERK1/2 EGFR->ERK1_2 Activates PI3K PI3K EGFR->PI3K Activates Cell_Proliferation Cell Proliferation & Migration ERK1_2->Cell_Proliferation Akt Akt PI3K->Akt Activates Akt->Cell_Proliferation

Caption: GPER-mediated signaling pathway activated by this compound.

Experimental Workflow for Assessing Estrogenic Activity

A typical workflow to investigate the estrogenic activity of a compound like this compound involves a series of in vitro assays.

Estrogenic_Activity_Workflow start Start: Test Compound (BPB) binding_assay Receptor Binding Assay (e.g., Fluorescence Competitive) start->binding_assay signaling_assay Cellular Signaling Assays (Ca²⁺ mobilization, cAMP production) binding_assay->signaling_assay If binding occurs proliferation_assay Cell Proliferation Assay (e.g., MTT, BrdU) signaling_assay->proliferation_assay migration_assay Cell Migration Assay (e.g., Wound-healing, Boyden chamber) proliferation_assay->migration_assay gene_expression Gene Expression Analysis (qPCR, Western Blot for ERα, GPER) migration_assay->gene_expression conclusion Conclusion: Estrogenic Activity Profile gene_expression->conclusion

Caption: Workflow for evaluating the estrogenic activity of this compound.

Applications and Exposure

This compound is primarily used in the manufacturing of phenolic and polycarbonate resins.[2][5] Occupational exposure can occur through dermal contact in industrial settings where it is produced or used.[2] The general population may be exposed to BPB through the ingestion of contaminated food and dermal contact with products containing this compound.[2]

Conclusion

2,2-bis(4-hydroxyphenyl)butane is a compound of considerable scientific and regulatory interest. Its role as a monomer in polymer production is paralleled by concerns over its endocrine-disrupting properties, which may be mediated through the GPER signaling pathway. The provided technical information and experimental protocols offer a foundation for researchers and drug development professionals to further investigate the properties, biological activities, and potential health implications of this compound. A thorough understanding of its chemical behavior and toxicological profile is essential for risk assessment and the development of safer alternatives.

References

Bisphenol B: A Technical Guide to its Action as an Endocrine Disruptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol B (BPB), a structural analog of the well-characterized endocrine disruptor Bisphenol A (BPA), is increasingly scrutinized for its potential to interfere with the endocrine system. This technical guide provides an in-depth analysis of the molecular mechanisms through which BPB exerts its endocrine-disrupting effects. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a comprehensive resource for professionals in research and drug development.

Core Mechanisms of Endocrine Disruption

This compound disrupts the endocrine system through a variety of mechanisms, primarily by interacting with nuclear hormone receptors and activating non-genomic signaling pathways. Its actions mimic or antagonize the effects of endogenous hormones, leading to potential adverse health outcomes. The primary targets of BPB include estrogen receptors (ERs), androgen receptors (ARs), and thyroid hormone receptors (TRs). Furthermore, BPB has been shown to interfere with steroidogenesis, the process of hormone synthesis.

Interaction with Nuclear Receptors

Estrogen Receptors (ERα and ERβ)

BPB is recognized as an estrogenic compound, capable of binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) to initiate downstream signaling cascades. In vitro studies, such as competitive binding assays and reporter gene assays, have consistently demonstrated the estrogenic activity of BPB.[1] In human estrogen receptor α (hERα) transactivation assays using vertebrate reporter cell lines, the half-maximal effective concentration (EC50) values for BPB range from 0.07 to 0.3 µM.[1] In similar assays conducted in yeast, the EC50 values are between 0.59 and 5 µM.[1] Notably, in most assays, BPB's potency is considered similar to or even greater than that of BPA.[1]

Androgen Receptor (AR)

In addition to its estrogenic effects, BPB exhibits anti-androgenic activity. It can act as an antagonist to the androgen receptor, thereby inhibiting the biological effects of androgens like testosterone. Comparative studies have shown that BPB is among the bisphenol analogs with significant inhibitory effects on the androgenic activity of 5α-dihydrotestosterone.[2][3][4]

Thyroid Hormone Receptors (TRs)

The structural similarity of bisphenols to thyroid hormones raises concerns about their potential to disrupt thyroid signaling. While direct quantitative data for BPB's interaction with thyroid receptors is less abundant compared to its estrogenic and androgenic activities, studies on BPA and other analogs suggest that this is a plausible mechanism of action.[5][6] Bisphenols can act as antagonists to thyroid receptors, affecting TR-mediated transcriptional activity.[6]

Non-Genomic Signaling Pathways

G Protein-Coupled Estrogen Receptor (GPER)

BPB can initiate rapid, non-genomic signaling events through the G protein-coupled estrogen receptor (GPER). This pathway is distinct from the classical nuclear receptor signaling and involves the activation of intracellular second messengers. Studies have shown that BPB, along with other BPA analogs, can bind to and activate GPER.[7][8] This activation leads to downstream effects such as calcium mobilization and increased cyclic AMP (cAMP) production.[7] The binding of BPB to GPER can lead to the activation of signaling cascades involving extracellular signal-regulated kinase (ERK) and protein kinase B (Akt), which can influence cell proliferation and migration.[8][9][10] BPB has been shown to have a higher binding affinity for GPER than BPA, suggesting a potentially more potent effect through this pathway.[7]

Interference with Steroidogenesis

BPB can disrupt the synthesis of steroid hormones by affecting the expression and activity of key enzymes in the steroidogenic pathway. The H295R in vitro assay is a key tool for investigating these effects. Studies using this cell line have shown that exposure to BPB can lead to decreased production of androstenedione and testosterone, while increasing the levels of estrone.[11][12] This alteration in hormone production can have significant impacts on reproductive health and development.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the endocrine-disrupting activities of this compound, with comparative values for Bisphenol A where available.

Table 1: Estrogenic Activity of this compound

Assay TypeReceptorSpeciesCell Line/SystemEndpointBPB Value (µM)BPA Value (µM)Reference
TransactivationhERαHumanVertebrate Reporter CellsEC500.07 - 0.3-[1]
TransactivationhERαYeastYeast-based ReporterEC500.59 - 5-[1]
Competitive BindingERRatUterine CytosolIC50--[1]

Table 2: Anti-Androgenic Activity of this compound

Assay TypeReceptorSpeciesCell Line/SystemEndpointBPB Value (µM)BPA Value (µM)Reference
Reporter Gene AssayARMouseNIH3T3IC50-0.746[13][14]

Table 3: Effects of this compound on Steroidogenesis in H295R Cells

Hormone MeasuredEffectLowest Observed Effect Concentration (LOEC) of BPBReference
AndrostenedioneDecreaseLow micromolar range[11]
TestosteroneDecreaseLow micromolar range[11][12]
CortisolDecreaseLow micromolar range[11]
EstroneIncreaseLow micromolar range[11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

Nuclear Receptor Signaling

Nuclear_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPB This compound ER Estrogen Receptor (ERα/ERβ) BPB->ER Binds & Activates AR Androgen Receptor (AR) BPB->AR Binds & Inhibits (Antagonist) TR Thyroid Receptor (TR) BPB->TR Binds & Inhibits (Antagonist) HSP Heat Shock Proteins ER->HSP ERE Estrogen Response Element (ERE) ER->ERE Binds AR->HSP ARE Androgen Response Element (ARE) AR->ARE Binding Blocked TRE Thyroid Response Element (TRE) TR->TRE Binding Blocked Gene_Transcription Gene Transcription (Altered) ERE->Gene_Transcription ARE->Gene_Transcription Inhibited TRE->Gene_Transcription Inhibited

Nuclear Receptor Signaling Pathway for this compound.
GPER-Mediated Non-Genomic Signaling

GPER_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BPB This compound GPER GPER BPB->GPER Binds & Activates AC Adenylate Cyclase GPER->AC Ca_Mobilization Ca²⁺ Mobilization GPER->Ca_Mobilization Src Src GPER->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Response Cellular Responses (Proliferation, Migration) PKA->Cell_Response Ca_Mobilization->Cell_Response EGFR EGFR Src->EGFR Transactivates ERK ERK EGFR->ERK Akt Akt EGFR->Akt ERK->Cell_Response Akt->Cell_Response

GPER-Mediated Non-Genomic Signaling by this compound.
Disruption of Steroidogenesis

Steroidogenesis_Disruption Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase BPB This compound BPB->Androstenedione Decreases Production BPB->Testosterone Decreases Production BPB->Estrone Increases Production

This compound's Impact on the Steroidogenesis Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common experimental protocols used to assess the endocrine-disrupting potential of this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to estrogen receptors.

  • Materials: Rat uterine cytosol (as a source of ERs), [³H]-17β-estradiol, unlabeled 17β-estradiol (for standard curve), test compound (BPB), assay buffer, hydroxylapatite slurry.

  • Procedure:

    • A constant amount of rat uterine cytosol and [³H]-17β-estradiol are incubated with increasing concentrations of the test compound.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Bound and free radioligand are separated using a hydroxylapatite slurry.

    • The amount of bound radioactivity is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Androgen Receptor Reporter Gene Assay

This assay measures the ability of a chemical to induce or inhibit gene expression mediated by the androgen receptor.

  • Materials: A suitable mammalian cell line (e.g., CV-1, HepG2) transiently or stably transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or CAT). Dihydrotestosterone (DHT) as a reference agonist, and an anti-androgen like flutamide as a reference antagonist.

  • Procedure:

    • Transfected cells are plated in multi-well plates.

    • Cells are treated with various concentrations of the test compound in the presence (for antagonist testing) or absence (for agonist testing) of a fixed concentration of DHT.

    • After an incubation period, cells are lysed, and the reporter gene activity (e.g., luciferase luminescence) is measured.

    • EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.

H295R Steroidogenesis Assay

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of steroid hormones.

  • Materials: H295R cells, cell culture medium, test compound (BPB), and analytical methods for hormone quantification (e.g., ELISA or LC-MS/MS).

  • Procedure:

    • H295R cells are cultured in multi-well plates.

    • Cells are exposed to a range of concentrations of the test compound for a specified period (e.g., 48 hours).

    • The culture medium is collected, and the concentrations of various steroid hormones (e.g., testosterone, estradiol, progesterone, cortisol) are measured.

    • Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.

    • Changes in hormone production relative to a vehicle control are analyzed to determine the effect of the test compound.

GPER-Mediated Calcium Mobilization Assay

This assay measures the rapid increase in intracellular calcium concentration following the activation of GPER.

  • Materials: A cell line expressing GPER (e.g., SKBR3), a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and a fluorescence plate reader.

  • Procedure:

    • Cells are loaded with the calcium-sensitive dye.

    • The baseline fluorescence is measured.

    • The test compound (BPB) is added, and the change in fluorescence intensity is monitored over time.

    • An increase in fluorescence indicates a rise in intracellular calcium, signifying GPER activation.

Cell Migration Assays (Wound-Healing and Boyden Chamber)

These assays assess the effect of a compound on cell motility, a process that can be influenced by GPER signaling.

  • Wound-Healing Assay:

    • A confluent monolayer of cells is "wounded" by creating a scratch.

    • Cells are treated with the test compound.

    • The rate of wound closure is monitored and quantified over time using microscopy.

  • Boyden Chamber Assay:

    • A porous membrane separates two chambers.

    • Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber.

    • The test compound is added to assess its effect on the migration of cells through the membrane towards the chemoattractant.

    • Migrated cells on the lower side of the membrane are stained and counted.

Conclusion

This compound is a potent endocrine disruptor with a multifaceted mechanism of action that includes interactions with nuclear receptors (ERα, ERβ, AR, and potentially TR), activation of non-genomic signaling through GPER, and interference with steroidogenesis. The available quantitative data suggest that BPB's potency is often comparable to, and in some cases greater than, that of BPA. This technical guide provides a foundational understanding of BPB's endocrine-disrupting properties, offering valuable information for researchers, scientists, and drug development professionals to inform further investigation and risk assessment. The detailed experimental protocols and signaling pathway diagrams serve as practical tools to facilitate future research in this critical area of environmental health and toxicology.

References

The Estrogenic Activity of Bisphenol B: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the in vitro and in vivo estrogenic activity of Bisphenol B (BPB), a structural analog of Bisphenol A (BPA). The document summarizes key quantitative data, details common experimental protocols used for assessment, and visualizes the known signaling pathways through which BPB exerts its estrogenic effects. This information is intended to serve as a foundational resource for researchers in toxicology, endocrinology, and drug development.

Introduction

This compound (BPB), structurally similar to the well-studied endocrine disruptor Bisphenol A (BPA), is increasingly scrutinized for its own potential to interfere with hormonal systems.[1] Like BPA, BPB's chemical structure allows it to interact with estrogen receptors (ERs), mimicking the effects of the natural hormone 17β-estradiol (E2).[2] This interaction can trigger a cascade of cellular events, leading to potential adverse health effects.[3] This guide synthesizes the current scientific literature on the estrogenic activity of BPB, presenting quantitative data, experimental methodologies, and mechanistic insights to inform future research and risk assessment.

Quantitative Assessment of Estrogenic Activity

The estrogenic potency of BPB has been evaluated in numerous studies, often in direct comparison to BPA. The following tables summarize the quantitative data from various in vitro assays.

Table 1: Estrogen Receptor Transcriptional Activation
CompoundReceptorCell LineAssay TypeEC50Relative Potency (BPA=1)Reference
BPBERαHepG2Luciferase Reporter-3.8[4]
BPBhERαYeastReporter Assay0.59 - 5 µM-[1]
BPBhERαVertebrate CellsReporter Assay0.07 - 0.3 µM-[1]
BPAERαHepG2Luciferase Reporter>28,000-fold less potent than E21[4]
Table 2: Estrogen Receptor Binding Affinity
CompoundReceptorAssay TypeIC50 / RBANotesReference
BPBhGPERCompetitive Binding8.8% RBA (vs. E2)Higher affinity for GPER than hERα.[1]
BPBhERαCompetitive Binding<1% RBA (vs. E2)[1]
BPAF & BPBGPERFluorescence Competitive Binding~9-fold higher affinity than BPA[5][6]
BPAERα-1000- to 2000-fold less than E2[2]
Table 3: Cell Proliferation in ER-Positive Breast Cancer Cells
CompoundCell LineEffective ConcentrationNotesReference
BPBMCF-7-Induced proliferation
BPAMCF-7 CV10⁻⁶ M to 10⁻⁵ MDose-dependent increase in cell viability[7]
BPSMCF-7 CV10⁻⁶ M to 10⁻⁵ MDose-dependent increase in cell viability[7]
BPFMCF-7 CV10⁻⁷ M to 10⁻⁵ MDose-dependent increase in cell viability[7]

Experimental Protocols

A variety of standardized and specialized assays are employed to characterize the estrogenic activity of compounds like BPB. Below are detailed methodologies for some of the key experiments cited in the literature.

In Vitro Assays

1. Estrogen Receptor Transcriptional Activation Assay (Luciferase Reporter Gene Assay)

  • Objective: To measure the ability of a test compound to activate estrogen receptors (ERα or ERβ), leading to the transcription of a reporter gene (luciferase).

  • Cell Line: Human hepatoma cells (HepG2) or human embryonic kidney cells (HEK293) are commonly used due to their low endogenous ER expression.

  • Methodology:

    • Cells are transiently transfected with two plasmids: one expressing the human ERα or ERβ and another containing an estrogen response element (ERE) upstream of the luciferase gene.

    • Transfected cells are then treated with various concentrations of the test compound (e.g., BPB) or a positive control (e.g., E2) for a specified period (typically 24 hours).

    • After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.

    • The results are expressed as a fold induction over the vehicle control. EC50 values (the concentration at which 50% of the maximal response is observed) are calculated to determine the potency of the compound.[4]

2. Cell Proliferation Assay (e.g., MTT Assay)

  • Objective: To assess the effect of a test compound on the proliferation of estrogen-sensitive cells.

  • Cell Line: ER-positive human breast cancer cell lines, such as MCF-7, are typically used.[8]

  • Methodology:

    • MCF-7 cells are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with various concentrations of the test compound for a period of 48 to 72 hours.[8]

    • Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The absorbance is directly proportional to the number of viable cells, and the results can be used to determine the proliferative or cytotoxic effects of the compound.[8]

In Vivo Assays

1. Uterotrophic Assay

  • Objective: To assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[9][10]

  • Animal Model: Immature female rats or mice are commonly used.[11][12]

  • Methodology:

    • Immature female rodents (e.g., postnatal day 18-20) are administered the test compound daily for three consecutive days via oral gavage or subcutaneous injection.[9]

    • A positive control group (e.g., treated with ethinyl estradiol) and a vehicle control group are included.

    • On the fourth day, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).[9]

    • A statistically significant increase in uterine weight compared to the vehicle control group indicates an estrogenic effect.[9]

Signaling Pathways of this compound

BPB is known to exert its estrogenic effects through multiple signaling pathways, primarily involving the nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).

Nuclear Estrogen Receptor Signaling

Upon entering a cell, BPB can bind to ERα and ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize and translocate to the nucleus if it is not already there. The BPB-ER complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. This genomic pathway is responsible for many of the long-term effects of estrogens, including cell proliferation and differentiation.[2]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BPB_out BPB BPB_in BPB BPB_out->BPB_in Diffusion ER ERα / ERβ BPB_in->ER Binding BPB_ER_complex BPB-ER Complex ER->BPB_ER_complex BPB_ER_complex_nuc BPB-ER Complex BPB_ER_complex->BPB_ER_complex_nuc Translocation ERE Estrogen Response Element (ERE) BPB_ER_complex_nuc->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation

Nuclear Estrogen Receptor Signaling Pathway for BPB.

G Protein-Coupled Estrogen Receptor (GPER) Signaling

In addition to the classical nuclear pathway, BPB can also activate rapid, non-genomic signaling through the G protein-coupled estrogen receptor (GPER), located on the cell membrane.[5][6] Binding of BPB to GPER can lead to the rapid activation of intracellular signaling cascades, such as the mobilization of intracellular calcium (Ca2+) and the production of cyclic AMP (cAMP).[5][6] These signaling events can influence a variety of cellular processes, including cell migration and proliferation.[5] Studies have shown that BPB can bind to GPER with a higher affinity than BPA, suggesting that this pathway may be particularly important for the estrogenic effects of BPB.[5][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm BPB_out BPB GPER GPER BPB_out->GPER Binding G_protein G Protein GPER->G_protein Activation AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP Activation Cell_Response Cellular Response (e.g., Migration) cAMP->Cell_Response IP3 IP3 PLC->IP3 Activation Ca_release Ca2+ Release IP3->Ca_release Ca_release->Cell_Response

GPER-Mediated Signaling Pathway for BPB.

Experimental Workflow for Assessing Estrogenic Activity

The assessment of a compound's estrogenic activity typically follows a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo models.

G A Compound of Interest (e.g., this compound) B In Vitro Screening (High-Throughput) A->B C Receptor Binding Assays (ERα, ERβ, GPER) B->C D Transcriptional Activation Assays (e.g., Luciferase Reporter) B->D E Cell-Based Phenotypic Assays C->E D->E F Cell Proliferation Assays (e.g., MCF-7) E->F G Gene Expression Analysis E->G H In Vivo Confirmation F->H G->H I Uterotrophic Assay (Rodent Model) H->I J Other In Vivo Endpoints (e.g., Reproductive Function) H->J K Risk Assessment I->K J->K

References

The Ascendancy of a BPA Analog: A Toxicological and Risk Assessment of Bisphenol B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

As scrutiny of bisphenol A (BPA) intensifies, its structural analog, bisphenol B (BPB), has emerged as a potential substitute, raising critical questions about its own safety profile. This in-depth guide provides a thorough toxicological profile and risk assessment of BPB, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key molecular pathways to equip researchers with the essential knowledge to navigate the complexities of this emerging compound.

Physicochemical and Toxicokinetic Profile of this compound

This compound, or 4,4'-(sec-butylidene)diphenol, shares a close structural resemblance to BPA.[1] Its physicochemical properties are fundamental to understanding its environmental fate and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-[2-(4-hydroxyphenyl)butan-2-yl]phenol[2]
CAS Number 77-40-7[2]
Molecular Formula C₁₆H₁₈O₂[2][3]
Molecular Weight 242.31 g/mol [1][2]
Appearance Crystalline or tan granular substance[2]
Water Solubility Insoluble[2]
Organic Solvent Solubility Soluble in acetone, benzene, ether, methanol; slightly soluble in carbon tetrachloride and naphtha[2]

The toxicokinetics of BPB—its absorption, distribution, metabolism, and excretion (ADME)—are crucial for determining its internal dose and potential for target organ toxicity. While comprehensive human data for BPB is limited, studies on BPA and other analogs provide a framework for understanding its likely behavior. Following oral exposure, bisphenols are generally well-absorbed and undergo extensive first-pass metabolism in the intestine and liver, primarily through glucuronidation and sulfation, to facilitate excretion.[4][5][6] However, the unconjugated, biologically active form can still be detected in circulation.[7]

Table 2: Comparative Toxicokinetic Parameters of Bisphenols

ParameterBisphenol A (BPA)Bisphenol S (BPS)Bisphenol F (BPF)Bisphenol AF (BPAF)Source
Route of Exposure Oral (gavage)Oral (gavage)Oral (gavage)Oral (gavage)[4][8][9]
Species Rat, Mouse, SheepRat, Mouse, SheepSheepRat, Mouse[4][8][9]
Time to Max. Plasma Concentration (Tmax) ≤ 2.20 h (rat, free)≤ 2.27 h (rat, free)3.0 h (sheep, fetal)≤ 2.20 h (rat, free)[8][9]
Plasma Elimination Half-life (t½) ≤ 3.35 h (rat, free)5.77–11.9 h (rat, free)8.5 h (sheep, fetal)≤ 3.35 h (rat, free)[8][9]
Bioavailability ~1% (rat)--~1% (rat)[8]

Toxicodynamics: The Endocrine-Disrupting Mechanisms of this compound

The primary toxicological concern surrounding BPB is its activity as an endocrine-disrupting chemical (EDC). Like BPA, BPB exerts estrogenic effects, interfering with the body's natural hormonal signaling.[1]

Interaction with Estrogen Receptors

BPB's estrogenic activity is mediated through its interaction with multiple estrogen receptors:

  • Nuclear Estrogen Receptors (ERα and ERβ): These receptors function as ligand-activated transcription factors that regulate gene expression.[10] BPB can bind to these receptors, mimicking the effects of the natural hormone 17β-estradiol.[10]

  • G Protein-Coupled Estrogen Receptor (GPER): This membrane-bound receptor mediates rapid, non-genomic estrogenic signaling.[11][12] Studies have shown that BPB binds to GPER with a significantly higher affinity than BPA, suggesting a potent role in activating these rapid signaling cascades.[13][14]

The activation of GPER by BPB can trigger a cascade of downstream events, including:

  • Calcium Mobilization: A rapid increase in intracellular calcium levels.[12][13][14]

  • cAMP Production: An increase in the secondary messenger cyclic adenosine monophosphate.[12][13]

  • Activation of Kinase Pathways: Phosphorylation and activation of pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[11][15][16]

These signaling events can ultimately lead to changes in gene expression and cellular behavior, such as cell proliferation and migration.[11][17]

GPER_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BPB This compound GPER GPER BPB->GPER G_protein G Protein GPER->G_protein EGFR EGFR GPER->EGFR transactivates AC Adenylyl Cyclase G_protein->AC activates PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene_Expression Gene Expression (e.g., c-FOS, EGR-1) PKA->Gene_Expression IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Cell_Response Cellular Responses (Proliferation, Migration) Ca_release->Cell_Response MAPK_pathway MAPK/ERK Pathway EGFR->MAPK_pathway MAPK_pathway->Gene_Expression Gene_Expression->Cell_Response

GPER-Mediated Signaling Pathway of this compound.
Adverse Effects on the Male Reproductive System

A significant body of evidence points to the detrimental effects of BPB on the male reproductive system. In vivo studies in rats have demonstrated that exposure to BPB can lead to:

  • Reduced Sperm Production: A decrease in daily sperm production.

  • Altered Sperm Parameters: Negative impacts on sperm count and morphology.[18]

  • Reduced Organ Weight: A decrease in the relative weight of the testes, epididymis, and seminal vesicles.

  • Histopathological Changes: Necrosis of the germinal layer and spermatogonial cells in the seminiferous tubules.[18]

Risk Assessment of this compound

The risk assessment of BPB involves identifying hazard, characterizing the dose-response relationship, assessing exposure, and characterizing the risk. Key parameters in this process are the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), which are used to derive health-based guidance values such as a Tolerable Daily Intake (TDI) or a Reference Dose (RfD).

Table 3: Selected NOAEL and LOAEL Values for Bisphenols from Reproductive and Developmental Toxicity Studies

SubstanceSpeciesStudy TypeEndpointNOAELLOAELSource
Bisphenol A Rat2-GenerationSystemic Toxicity5 mg/kg/day50 mg/kg/day[19][20]
Bisphenol A RatCLARITY-BPA Core StudyFemale Reproductive Tract-25,000 µg/kg/day[21][22][23]
Bisphenol A RatSubacuteEpididymal Sperm Count50 mg/kg/day200 mg/kg/day[18]
Bisphenol A Rat3-GenerationSystemic Toxicity5 mg/kg/day50 mg/kg/day[24]
Bisphenol F RatReproductive/Developmental-20 mg/kg/day100 mg/kg/day[6]

Note: Specific NOAEL/LOAEL values for this compound from multiple studies are not as readily available in the literature as for BPA. The values for BPA and BPF are provided for comparative purposes.

A recent study integrating epidemiological data and animal experiments derived an oral reference dose (RfD) for BPB using Benchmark Dose (BMD) modeling. The BMD-derived RfD for BPB was determined to be 1.05 µ g/kg-bw/day .

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of the toxicological properties of substances like BPB. The following provides a generalized workflow for a reproductive toxicity study in rats, based on common practices in the field.[18][25][26][27]

Reproductive_Toxicity_Workflow cluster_pre_mating Pre-mating Phase cluster_mating_gestation Mating and Gestation Phase cluster_postnatal Postnatal and F1 Generation Phase cluster_analysis Analysis and Endpoints animal_selection Animal Selection (e.g., Sprague-Dawley Rats) acclimation Acclimation Period animal_selection->acclimation group_assignment Group Assignment (Control, Vehicle, Dose Groups) acclimation->group_assignment dosing_initiation Dosing Initiation (e.g., Oral Gavage) group_assignment->dosing_initiation mating Mating (1:1) dosing_initiation->mating Males & Females adult_necropsy F0 Adult Necropsy (Organ Weights, Sperm Analysis) dosing_initiation->adult_necropsy Continued Dosing for F0 Males gestation Gestation Period (Continued Dosing for Females) mating->gestation Confirmed Mating parturition Parturition & Litter Evaluation (Size, Weight, Sex Ratio) gestation->parturition f1_development F1 Generation Development (Anogenital Distance, Pubertal Onset) parturition->f1_development f1_necropsy F1 Necropsy (Organ Weights, Histopathology) f1_development->f1_necropsy data_analysis Statistical Data Analysis adult_necropsy->data_analysis f1_necropsy->data_analysis noael_loael Determination of NOAEL/LOAEL data_analysis->noael_loael

Generalized Workflow for a Rat Reproductive Toxicity Study.

A typical study involves the following key steps:

  • Animal Selection and Acclimation: Healthy, young adult rats (e.g., Sprague-Dawley) are selected and allowed to acclimate to the laboratory environment.[26]

  • Group Assignment and Dosing: Animals are randomly assigned to control, vehicle control, and multiple BPB dose groups. The test substance is typically administered daily by oral gavage.[18][26]

  • Pre-mating, Mating, Gestation, and Lactation: Dosing continues through a pre-mating period, mating, gestation for the females, and lactation.[25]

  • F0 and F1 Generation Evaluation: A comprehensive range of endpoints are assessed in both the parental (F0) and first-generation (F1) animals. This includes clinical observations, body weight, food consumption, mating and fertility indices, litter size and survival, and developmental landmarks in the offspring (e.g., anogenital distance, pubertal onset).[25]

  • Necropsy and Terminal Endpoints: At the end of the study, animals are euthanized, and a full necropsy is performed. Key endpoints include organ weights (especially reproductive organs), sperm analysis (motility, concentration, morphology), and histopathological examination of tissues.[18][26]

Conclusion

The available evidence strongly indicates that this compound is a potent endocrine disruptor with toxicological effects on the male reproductive system that are comparable to, and in some cases greater than, those of BPA. Its ability to activate the GPER signaling pathway at low concentrations is a key area of concern. The derived reference dose for BPB is significantly lower than the established NOAELs for systemic toxicity of BPA, suggesting a potentially higher risk at lower exposure levels. This technical guide underscores the need for continued research into the toxicological profile of BPB and other BPA analogs to ensure that their use as substitutes does not perpetuate risks to human health and the environment. Researchers and drug development professionals are encouraged to utilize the presented data and methodologies to inform their own studies and risk assessments of this and other emerging environmental contaminants.

References

Bisphenol B in Aquatic Systems: An In-depth Technical Guide on its Environmental Sources, Fate, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol B (BPB), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), is an industrial chemical used in the manufacturing of polymers and resins. While regulatory scrutiny has increasingly focused on BPA, leading to its substitution in many consumer products, the environmental presence and biological impact of its analogs, including BPB, are of growing concern. This technical guide provides a comprehensive overview of the current scientific understanding of BPB in aquatic ecosystems, addressing its sources, environmental fate, and the molecular mechanisms through which it interacts with aquatic organisms.

Environmental Sources and Occurrence of this compound

The primary pathway for BPB to enter aquatic environments is through anthropogenic activities. Industrial effluents from manufacturing facilities that produce or utilize BPB-containing resins and plastics are significant point sources.[1] Additionally, wastewater treatment plants (WWTPs) are major contributors, as they receive BPB from domestic and industrial sewage but may not completely remove it during treatment processes.[2] The leaching of BPB from consumer products, such as plastics and epoxy resins that end up in landfills and subsequently in leachate, also contributes to its environmental burden.[1]

Data Presentation: Quantitative Occurrence of this compound

The following tables summarize the reported concentrations of this compound in various aquatic matrices.

Table 1: Concentration of this compound in Surface Water

LocationWater Body TypeConcentration Range (ng/L)Reference
Taihu Lake, ChinaFreshwater LakeNot Detected - 14.3[3]
Turag River, BangladeshRiver (Rainy Season)304.6 - 2526.2[4]
Beibu Gulf, South China SeaMarine Water5.26 - 12.04 (as total BPs, BPA dominant)[5]
Rivers in VietnamRiverBelow Method Detection Limit[6]
Luoma Lake, ChinaFreshwater LakeUndetected[7]

Table 2: Concentration of this compound in Sediment

LocationSediment TypeConcentration Range (ng/g dry weight)Reference
Turag River, BangladeshRiver Sediment24,386 - 141,412[4]
Luoma Lake, ChinaLake Sediment0.01 - 0.3 (as part of seven bisphenols)[7]
Beibu Gulf, South China SeaMarine SedimentNot Detected - 0.19 (as BPS, BPB not specified)[5]

Fate of this compound in Aquatic Systems

The persistence and transformation of BPB in aquatic environments are governed by a combination of biotic and abiotic processes.

Biodegradation

Microbial degradation is a key process in the removal of bisphenols from aquatic systems. However, studies indicate that BPB is more resistant to biodegradation compared to other analogs like BPA and Bisphenol F (BPF).[3] The biodegradability of several bisphenols in aerobic river water has been ranked as follows: BPF, HBP > > BPA > BPP > BPE > BPB > TDP > > BPS.[3] In anaerobic conditions, the trend is slightly different: BPF > HBP > BPS, BPA, TDP > BPE > BPB.[3] The half-life of BPB in the water of Taihu Lake, China, was estimated to be between 34 to 75 days in autumn and 12 to 72 days in summer, indicating that its persistence can be influenced by seasonal factors such as temperature.[3]

Photodegradation

Photodegradation, the breakdown of compounds by light, is another important removal pathway for organic pollutants in surface waters. While specific studies on the photodegradation of BPB are limited, research on BPA provides insights into the potential mechanisms. The photodegradation of BPA in water under UV irradiation follows first-order kinetics.[6][8] The process is influenced by factors such as pH, the presence of natural water components like humic acids and inorganic ions, and the intensity of light.[9] Direct photolysis and indirect photoreactions involving reactive oxygen species (ROS) like hydroxyl radicals (•OH) contribute to the degradation.[10] It is plausible that BPB undergoes similar photodegradation processes, although its specific kinetics and transformation products require further investigation.

Experimental Protocols for this compound Analysis

Accurate quantification of BPB in environmental matrices is crucial for assessing its distribution and risk. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique to isolate and preconcentrate bisphenols from water samples.

Protocol:

  • Cartridge Conditioning: A C18 SPE cartridge (e.g., 500 mg, 6 mL) is conditioned sequentially with 5 mL of methanol followed by 5 mL of deionized water.[11]

  • Sample Loading: A filtered water sample (e.g., 500 mL, adjusted to a specific pH if necessary) is passed through the conditioned cartridge at a controlled flow rate.

  • Washing: The cartridge is washed with a small volume of a weak solvent (e.g., 5 mL of 5% methanol in water) to remove interfering substances.

  • Drying: The cartridge is dried under a stream of nitrogen or by applying a vacuum.

  • Elution: BPB is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol.[11]

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for instrumental analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the analysis of BPB in water extracts.

Typical Parameters:

  • Chromatographic Column: A reversed-phase column, such as a C18 or a specialized column for polar compounds (e.g., Acquity BEH C8), is commonly used.[11]

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is employed.[11]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bisphenols.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. Specific precursor-to-product ion transitions for BPB are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is another powerful technique for BPB analysis, particularly in more complex matrices like sediment. Derivatization is usually required to increase the volatility of the polar bisphenol compounds.

Protocol:

  • Extraction from Sediment: BPB can be extracted from sediment samples using methods like accelerated solvent extraction (ASE) or ultrasound-assisted extraction with an organic solvent such as methanol or acetonitrile.[12]

  • Clean-up: The extract is cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.[12]

  • Derivatization: The hydroxyl groups of BPB are derivatized to make the molecule more volatile. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or acetic anhydride (AA).[12][13] The reaction is typically carried out by heating the sample extract with the derivatizing agent.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used for separation.

    • Injection: A splitless or pulsed splitless injection is often employed for trace analysis.

    • Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode, targeting the characteristic ions of the derivatized BPB.

Biological Interactions and Signaling Pathways

This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the hormonal systems of aquatic organisms, primarily through its interaction with estrogen and androgen receptors.

Estrogenic Activity

BPB exhibits estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen. This occurs through its binding to estrogen receptors (ERs), which are nuclear receptors that function as ligand-activated transcription factors.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPB This compound ER Estrogen Receptor (ER) BPB->ER Binding ER_HSP ER-HSP Complex BPB_ER BPB-ER Complex HSP Heat Shock Proteins (HSP) ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA BPB_ER->ERE Binding cluster_nucleus cluster_nucleus BPB_ER->cluster_nucleus Translocation Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA VTG Vitellogenin (VTG) Protein Synthesis mRNA->VTG Translation Feminization Feminization Effects VTG->Feminization

Caption: Estrogenic signaling pathway of this compound in aquatic organisms.

Upon entering a cell, BPB can bind to the ligand-binding domain of the estrogen receptor, causing the dissociation of heat shock proteins and leading to a conformational change in the receptor. This activated BPB-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of estrogen-responsive genes, such as the gene for vitellogenin (VTG), an egg yolk precursor protein. The inappropriate production of VTG in male fish is a well-established biomarker of exposure to estrogenic compounds and is indicative of feminization.[14]

Anti-androgenic Activity

In addition to its estrogenic effects, BPB has been shown to exhibit anti-androgenic activity, meaning it can interfere with the action of male hormones (androgens) like testosterone. This can occur through several mechanisms, including antagonism of the androgen receptor (AR).

AntiAndrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPB This compound AR Androgen Receptor (AR) BPB->AR Binding (Antagonism) AR_HSP AR-HSP Complex Androgen Androgen (e.g., Testosterone) Androgen->AR Binding (Agonism) ARE Androgen Response Element (ARE) on DNA AR->ARE Binding (Blocked by BPB) cluster_nucleus cluster_nucleus AR->cluster_nucleus Translocation (Inhibited) HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation Transcription Gene Transcription ARE->Transcription Inhibition Masculinization Inhibition of Masculinization Transcription->Masculinization

Caption: Anti-androgenic signaling pathway of this compound in aquatic organisms.

BPB can act as an antagonist to the androgen receptor. It may compete with natural androgens for binding to the AR. When BPB binds to the AR, it may induce a conformational change that prevents the receptor from effectively binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of androgen-responsive genes. This can lead to a reduction in male-specific traits and reproductive impairment in male fish.[15]

Conclusion

This compound is an emerging environmental contaminant with the potential to adversely affect aquatic ecosystems. Its persistence in aquatic environments, coupled with its endocrine-disrupting activities, highlights the need for continued research and monitoring. This technical guide provides a foundational understanding of the sources, fate, and biological interactions of BPB. Further research is necessary to fully elucidate the long-term ecological consequences of BPB exposure, particularly in combination with other environmental stressors. The development of more sensitive and robust analytical methods will be crucial for accurate environmental risk assessment and the implementation of effective management strategies.

References

Metabolic Pathways of Bisphenol B in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively details the metabolic pathways of Bisphenol A (BPA). Due to the close structural similarity between Bisphenol B (BPB) and BPA, differing only by an ethyl group in place of a methyl group on the bridging carbon, the metabolic pathways of BPB are presumed to be analogous to those of BPA. However, a significant knowledge gap exists regarding the specific metabolic pathways of BPB, with limited direct experimental data available. This guide, therefore, presents the well-elucidated metabolic pathways of BPA as a predictive model for BPB metabolism in mammalian systems, supplemented with the available information specific to BPB.

Introduction

This compound (BPB), or 2,2-bis(4-hydroxyphenyl)butane, is a structural analog of the well-known endocrine-disrupting chemical, Bisphenol A (BPA). As concerns over the health effects of BPA have led to its restricted use in various consumer products, other bisphenols, including BPB, have been considered as potential replacements. This has necessitated a thorough understanding of their metabolic fate within mammalian systems to assess their potential for bioaccumulation and toxicity.

This technical guide provides a comprehensive overview of the presumed metabolic pathways of BPB in mammals, drawing heavily on the extensive research conducted on BPA. The primary routes of metabolism for bisphenols involve Phase I oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation reactions, namely glucuronidation and sulfation. Human urine analysis has detected BPB following deconjugation with β-glucuronidase, strongly indicating that conjugation with glucuronic acid or sulfate is a key metabolic route for BPB.

Phase I Metabolism: Oxidation

Phase I metabolism of bisphenols primarily involves hydroxylation of the aromatic rings, a reaction catalyzed by cytochrome P450 enzymes in the liver.[1] For BPA, this process leads to the formation of various hydroxylated metabolites. Given the structural similarity, BPB is expected to undergo similar oxidative transformations.

Key Enzymes Involved (based on BPA data):

  • CYP2C9: This isozyme is considered a major contributor to the hepatic metabolism of BPA.[2][3]

  • CYP3A4: Also plays a role in the oxidation of BPA.

  • Other CYPs: Other isoforms such as CYP2C19, CYP2E1, and CYP1A2 may also contribute to a lesser extent.

The primary oxidative metabolite of BPA is catechol BPA, formed by hydroxylation at the ortho position of the phenol ring. This catechol derivative can be further oxidized to a highly reactive quinone methide intermediate, which has been implicated in the toxic effects of BPA. It is plausible that BPB is similarly metabolized to a catechol-BPB intermediate.

Phase_I_Metabolism BPB This compound (BPB) Hydroxylated_BPB Hydroxylated BPB (e.g., Catechol-BPB) BPB->Hydroxylated_BPB + O2, + NADPH+H+ CYP450 Cytochrome P450 (e.g., CYP2C9, CYP3A4) CYP450->BPB Catalysis Quinone_Intermediate Reactive Quinone Intermediate Hydroxylated_BPB->Quinone_Intermediate Oxidation

Figure 1: Postulated Phase I Metabolic Pathway of this compound.

Phase II Metabolism: Conjugation

Following Phase I oxidation, or directly for the parent compound, BPB is expected to undergo extensive Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion from the body. The primary conjugation pathways for bisphenols are glucuronidation and sulfation.

Glucuronidation

Glucuronidation is the major metabolic pathway for BPA and is anticipated to be the same for BPB. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also present in other tissues like the intestine. The process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl groups of BPB, forming BPB-glucuronide.

Key Enzymes Involved (based on BPA data):

  • UGT2B15: Considered the main UGT isoform responsible for BPA glucuronidation in the human liver.

  • UGT1A1 and UGT1A9: Also contribute significantly to hepatic BPA glucuronidation.

The formation of BPB-glucuronide significantly detoxifies the compound by increasing its polarity and facilitating its elimination via urine and bile.

Sulfation

Sulfation is another important Phase II conjugation pathway for bisphenols, although generally considered a minor pathway compared to glucuronidation for BPA in adults.[4] This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of BPB, forming BPB-sulfate.

Key Enzymes Involved (based on BPA data):

  • SULT1A1: The primary SULT isoform involved in the sulfation of BPA.

  • SULT1E1: Also shows activity towards BPA.

Similar to glucuronidation, sulfation increases the water solubility of BPB, aiding in its excretion.

Phase_II_Metabolism cluster_phase1 Phase I Metabolite or Parent Compound cluster_glucuronidation Glucuronidation cluster_sulfation Sulfation BPB This compound (BPB) or Hydroxylated BPB UGT UDP-Glucuronosyltransferases (UGTs) BPB->UGT Substrate SULT Sulfotransferases (SULTs) BPB->SULT Substrate BPB_Glucuronide BPB-Glucuronide UGT->BPB_Glucuronide Catalysis UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT Cofactor Excretion Excretion BPB_Glucuronide->Excretion Excretion (Urine, Bile) BPB_Sulfate BPB-Sulfate SULT->BPB_Sulfate Catalysis PAPS PAPS PAPS->SULT Cofactor BPB_Sulfate->Excretion Excretion (Urine)

Figure 2: Presumed Phase II Metabolic Pathways of this compound.

Quantitative Data on Bisphenol Metabolism (Based on BPA)

Due to the lack of quantitative data for BPB metabolism, the following tables summarize key kinetic parameters for the enzymatic reactions involved in BPA metabolism. These values provide an estimate of the efficiency of the metabolic pathways that BPB is likely to undergo.

Table 1: Kinetic Parameters for BPA Glucuronidation by Human Liver Microsomes and Recombinant UGTs

Enzyme SourceVmax (nmol/min/mg protein)Km (µM)Reference
Pooled Human Liver Microsomes4.71 ± 0.3045.8 ± 8.9[5]
Recombinant UGT2B15-6.0-
Recombinant UGT1A1-19.3-
Recombinant UGT1A9-23.0-

Table 2: Kinetic Parameters for BPA Sulfation by Human Liver Cytosol

ParameterValueReference
Vmax (pmol/min/mg protein)123 ± 6[4]
Km (µM)0.43 ± 0.09[4]

Experimental Protocols

The following sections detail generalized experimental protocols for studying the in vitro metabolism of bisphenols, based on methodologies commonly used for BPA. These protocols can be adapted for the investigation of BPB metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the kinetics of Phase I and Phase II metabolism.

Materials:

  • Pooled human liver microsomes (or from other mammalian species)

  • This compound (BPB) stock solution

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (for Phase I) or UDPGA (for Phase II - glucuronidation) or PAPS (for Phase II - sulfation)

  • Acetonitrile or other organic solvent to stop the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes, and the cofactor (NADPH, UDPGA, or PAPS).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to the reaction temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the BPB stock solution to the incubation mixtures.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound (BPB) and the formation of metabolites using a validated LC-MS/MS method.

Experimental_Workflow start Start prepare_mix Prepare Incubation Mixture (Microsomes, Buffer, Cofactor) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_bpb Add this compound (Initiate Reaction) pre_incubate->add_bpb incubate Incubate at 37°C (Time Course) add_bpb->incubate stop_reaction Stop Reaction (Add Organic Solvent) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze end End analyze->end

Figure 3: General Workflow for In Vitro Metabolism Studies.
Analysis of BPB and its Metabolites in Biological Samples (e.g., Urine)

This protocol outlines the steps for the extraction and quantification of BPB and its conjugated metabolites from urine.

Materials:

  • Urine sample

  • β-glucuronidase/sulfatase enzyme

  • Solid-phase extraction (SPE) cartridges

  • Solvents for SPE (e.g., methanol, water, elution solvent)

  • LC-MS/MS system

Procedure:

  • Enzymatic Hydrolysis (for total BPB): To measure total BPB (free and conjugated), treat the urine sample with β-glucuronidase/sulfatase to cleave the glucuronide and sulfate conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with appropriate solvents.

    • Load the urine sample (hydrolyzed or non-hydrolyzed for free BPB) onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute BPB and its metabolites using a suitable elution solvent.

  • Sample Concentration: Evaporate the eluate to dryness and reconstitute in a smaller volume of mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification of BPB and its metabolites.

Conclusion

The metabolic pathways of this compound in mammalian systems are largely inferred from the extensive data available for its close structural analog, Bisphenol A. The primary routes of biotransformation are expected to be Phase I hydroxylation mediated by cytochrome P450 enzymes, followed by extensive Phase II conjugation, predominantly glucuronidation and to a lesser extent, sulfation. These metabolic processes aim to increase the water solubility of BPB, thereby facilitating its excretion and reducing its potential for bioaccumulation.

While the qualitative aspects of BPB metabolism can be predicted with some confidence, there is a critical need for direct experimental studies to determine the specific enzymes involved, their kinetic parameters, and the quantitative profile of metabolites formed in various mammalian species. Such data are essential for a comprehensive risk assessment of BPB and to understand its potential health effects in comparison to BPA and other bisphenol analogs. Future research should focus on in vivo and in vitro studies dedicated to elucidating the specific metabolic fate of this compound.

References

Bisphenol B: An In-depth Technical Guide to its Interaction with Estrogen Receptors Alpha and Beta

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol B (BPB), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), is gaining increasing attention within the scientific community. Structurally differing from BPA by the substitution of a methyl group with an ethyl group on the bridging carbon, this seemingly minor alteration has significant implications for its interaction with nuclear hormone receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This technical guide provides a comprehensive overview of the current understanding of BPB's engagement with these two estrogen receptor subtypes, focusing on quantitative binding and activation data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of this compound Interaction with ERα and ERβ

The estrogenic activity of this compound is primarily mediated through its direct binding to ERα and ERβ. The following tables summarize the key quantitative metrics from various in-vitro studies, providing a comparative landscape of BPB's potency relative to the endogenous ligand 17β-estradiol (E2) and its more studied counterpart, BPA.

Table 1: Competitive Binding Affinities (IC50) for Estrogen Receptors

The half-maximal inhibitory concentration (IC50) values from competitive binding assays indicate the concentration of a ligand required to displace 50% of a radiolabeled tracer from the receptor. A lower IC50 value signifies a higher binding affinity.

CompoundReceptorIC50 (nM)SpeciesReference
This compound (BPB) ERαModerately ActiveRat[1]
Bisphenol A (BPA)ERα1030Human[2]
Bisphenol A (BPA)ERβ900Human[2]
17β-Estradiol (E2)ERα-Human[2]
17β-Estradiol (E2)ERβ-Human[2]

Note: Specific IC50 values for BPB were not numerically detailed in the provided search results, but it was described as "moderately active" in binding to the estrogen receptor, in contrast to other weakly binding or inactive bisphenol derivatives[1].

Table 2: Transcriptional Activation Potency (EC50) for Estrogen Receptors

The half-maximal effective concentration (EC50) from reporter gene assays represents the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency in activating the receptor.

CompoundReceptorEC50 (nM)Cell LineReference
Bisphenol A (BPA)ERα317HeLa[2]
Bisphenol A (BPA)ERβ693HeLa[2]
Bisphenol AF (BPAF)ERα58.7HeLa[2]
17β-Estradiol (E2)ERα0.181HeLa[3]
17β-Estradiol (E2)ERβ0.316HeLa[3]

Note: While direct EC50 values for BPB were not available in the search results, related bisphenols are included for comparative context. Studies have shown that BPB, like other BPA analogues, exhibits estrogenic activity[4].

Signaling Pathways of Estrogen Receptor Activation by this compound

Upon binding to ERα or ERβ, this compound can initiate a cascade of molecular events that lead to changes in gene expression. This can occur through both genomic and non-genomic pathways.

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPB This compound (BPB) ER_inactive Inactive ERα/β (bound to HSPs) ER_active Active ERα/β Dimer ERE Estrogen Response Element (ERE) ER_active->ERE Binding to DNA HSPs Heat Shock Proteins (HSPs) Transcription Transcription of Target Genes ERE->Transcription Initiation Coactivators Coactivators Coactivators->ERE Recruitment

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's interaction with estrogen receptors. The following sections outline the protocols for key in-vitro assays.

Competitive Ligand Binding Assay

This assay quantifies the ability of a test compound, such as BPB, to compete with a radiolabeled estrogen for binding to ERα or ERβ.

Materials:

  • Recombinant human ERα or ERβ ligand-binding domain (LBD)

  • Radiolabeled 17β-estradiol (e.g., [3H]E2)

  • Test compound (this compound)

  • Binding buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[5]

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound and a standard competitor (unlabeled E2).

  • In assay tubes, combine the binding buffer, a fixed concentration of recombinant ER protein, and a fixed concentration of [3H]E2.

  • Add the various concentrations of BPB or unlabeled E2 to the respective tubes. Include control tubes with no competitor (total binding) and tubes with a high concentration of unlabeled E2 (non-specific binding).

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Add cold DCC suspension to each tube to adsorb unbound radioligand.

  • Incubate on ice for a short period (e.g., 15 minutes) with occasional vortexing.

  • Centrifuge the tubes to pellet the charcoal-bound fraction.

  • Transfer the supernatant containing the receptor-bound radioligand to scintillation vials.

  • Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of BPB and determine the IC50 value.

BindingAssayWorkflow Start Start PrepareReagents Prepare Serial Dilutions of BPB and E2 Start->PrepareReagents IncubationMix Combine ER, [3H]E2, and Competitor (BPB/E2) PrepareReagents->IncubationMix Incubate Incubate at 4°C to Reach Equilibrium IncubationMix->Incubate AddDCC Add Dextran-Coated Charcoal (DCC) Incubate->AddDCC Separate Centrifuge to Separate Bound from Free Ligand AddDCC->Separate Measure Measure Radioactivity of Supernatant Separate->Measure Analyze Calculate IC50 Value Measure->Analyze End End Analyze->End

Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to activate estrogen receptors, leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Materials:

  • A suitable mammalian cell line (e.g., HeLa, MCF-7)[2][6]

  • Expression plasmids for human ERα or ERβ

  • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., pGL3/3xERE-luciferase)[2]

  • Transfection reagent

  • Cell culture medium, free of phenol red and supplemented with charcoal-stripped serum

  • Test compound (this compound)

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase)

  • Luminometer or spectrophotometer

Procedure:

  • Seed cells in multi-well plates and allow them to attach overnight.

  • Co-transfect the cells with the appropriate ER expression plasmid and the ERE-reporter plasmid using a suitable transfection reagent.

  • After transfection, replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or a positive control (E2). Include a vehicle control (e.g., DMSO).

  • Incubate for another 24 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration.

  • Plot the dose-response curve and determine the EC50 value.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells[7]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Phenol red-free medium with charcoal-stripped FBS

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent[7]

  • Spectrophotometer

Procedure:

  • Culture MCF-7 cells in standard medium.

  • To deplete endogenous estrogens, switch the cells to phenol red-free medium supplemented with charcoal-stripped FBS for at least 72 hours before the assay[8].

  • Seed the cells in multi-well plates at a low density.

  • After 24 hours, treat the cells with a range of concentrations of this compound, a positive control (E2), and a vehicle control.

  • Incubate for 6-7 days, allowing for cell proliferation.

  • On the final day, add a cell viability reagent such as MTT to each well and incubate for a few hours.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Calculate the proliferative effect relative to the vehicle control and determine the effective concentration.

Structure-Activity Relationship

The interaction of bisphenols with estrogen receptors is highly dependent on their chemical structure. The presence and nature of the substituents on the bridging carbon atom play a crucial role in determining binding affinity and receptor activation.

StructureActivity cluster_structure Chemical Structure of this compound cluster_interaction Interaction with Estrogen Receptor cluster_activity Biological Activity BPB_Structure Two Phenolic Rings + Bridging Carbon with one Methyl and one Ethyl Group BindingPocket Hydrophobic Ligand Binding Pocket of ERα/β BPB_Structure->BindingPocket Steric Fit HydrogenBonds Hydrogen Bonds with Key Amino Acid Residues BPB_Structure->HydrogenBonds Phenolic Hydroxyls BindingAffinity Binding Affinity (IC50) BindingPocket->BindingAffinity HydrogenBonds->BindingAffinity ReceptorActivation Receptor Activation (EC50) BindingAffinity->ReceptorActivation Often Correlates

Conclusion

This compound demonstrates clear interactions with both estrogen receptor alpha and beta. While quantitative data specifically for BPB is less abundant in the literature compared to BPA, existing studies indicate it possesses estrogenic activity. The provided experimental protocols offer a robust framework for researchers to further investigate the binding affinity, activation potency, and downstream cellular effects of BPB. Understanding the nuances of how structural modifications among bisphenols influence their engagement with estrogen receptors is critical for assessing their potential as endocrine disruptors and for the development of safer alternatives. The diagrams and data presented in this guide serve as a foundational resource for professionals in the fields of toxicology, pharmacology, and drug development.

References

Endocrine Disrupting Properties of Bisphenol B and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A (BPA) alternatives have been introduced into the market due to concerns over its endocrine-disrupting properties. However, the safety of these analogues, including Bisphenol B (BPB), is increasingly being questioned. This technical guide provides an in-depth analysis of the endocrine-disrupting properties of BPB and its structural analogues, focusing on their interactions with estrogen, androgen, and thyroid signaling pathways. We present a comprehensive summary of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of the molecular mechanisms of action. The available evidence suggests that BPB and several of its analogues possess endocrine-disrupting capabilities, sometimes with potencies comparable to or even exceeding that of BPA, highlighting the need for thorough toxicological evaluation of BPA substitutes.[1][2]

Introduction

Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins.[2][3][4] Its well-documented endocrine-disrupting effects, primarily mediated through interaction with nuclear receptors, have led to restrictions on its use and the search for safer alternatives.[1] this compound (BPB) is a close structural analogue of BPA, differing only by the substitution of a methyl group with an ethyl group on the bridging carbon atom.[1] This and other BPA analogues are used in a variety of consumer products, leading to widespread human exposure.[3][4]

This guide aims to provide a comprehensive technical overview of the current scientific understanding of the endocrine-disrupting properties of BPB and its analogues. By presenting quantitative data, detailed experimental methodologies, and clear visualizations of signaling pathways, we intend to equip researchers, scientists, and drug development professionals with the necessary information to assess the potential risks associated with these compounds.

Quantitative Data on Endocrine Disrupting Activities

The endocrine-disrupting potential of this compound and its analogues has been evaluated in a variety of in vitro and in vivo systems. The following tables summarize the quantitative data on their binding affinities to nuclear receptors and their potencies in functional assays.

Estrogenic Activity

The estrogenic activity of bisphenols is primarily mediated through their binding to and activation of estrogen receptors (ERα and ERβ).

Table 1: Estrogen Receptor (ER) Binding Affinities and Relative Potencies of this compound and Analogues

CompoundReceptorAssay TypeEndpointValueRelative Potency (BPA=1)Reference
This compound (BPB) hERαCompetitive BindingIC50~246 nM~4.2[5]
hERαReporter Gene AssayEC50--[6]
GPERCompetitive BindingKi-~9-fold higher than BPA[7]
Bisphenol A (BPA) hERαCompetitive BindingIC501030 nM1[8]
hERβCompetitive BindingIC50900 nM1[8]
hERαReporter Gene AssayEC50317 nM1[8]
Bisphenol AF (BPAF) hERαCompetitive BindingIC5053.4 nM~19.3[8][9]
hERβCompetitive BindingIC5018.9 nM~47.6[8][9]
hERαReporter Gene AssayEC5058.7 nM~5.4[10]
Bisphenol S (BPS) hERαReporter Gene AssayEC502.2 µM~0.14[11]
Bisphenol F (BPF) hERα--Lower than BPA-[6]
Bisphenol Z (BPZ) ---Higher than BPA-[6]

IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration; Ki: Inhibition constant. hER: human Estrogen Receptor; GPER: G protein-coupled estrogen receptor. Note: Relative potency is calculated as (IC50 or EC50 of BPA) / (IC50 or EC50 of analogue). A higher value indicates greater potency.

Androgenic and Anti-androgenic Activity

Some bisphenols have been shown to interact with the androgen receptor (AR), typically acting as antagonists.

Table 2: Androgen Receptor (AR) Binding Affinities and Anti-androgenic Potencies of this compound and Analogues

CompoundReceptorAssay TypeEndpointValueRelative Potency (BPA=1)Reference
This compound (BPB) hAR-----
Bisphenol A (BPA) hARReporter Gene AssayIC507.46 x 10⁻⁷ M1[12]
hARReporter Gene AssayIC5039 µM-[13]
Bisphenol AF (BPAF) hARReporter Gene AssayIC501-2 µM~0.37-0.75[11]
Bisphenol S (BPS) hAR--Weak agonist-[13]

IC50: Half maximal inhibitory concentration. hAR: human Androgen Receptor. Note: Relative potency is calculated as (IC50 of BPA) / (IC50 of analogue). A higher value indicates greater potency.

Thyroid Hormone System Disruption

Bisphenols can interfere with the thyroid hormone system at various levels, including binding to thyroid hormone receptors (TRs).

Table 3: Thyroid Hormone Receptor (TR) Binding Affinities of Bisphenol Analogues

CompoundReceptorAssay TypeEndpointValueReference
Bisphenol A (BPA) TRβCompetitive Binding-Antagonist[14]
Tetrabromobisphenol A (TBBPA) TRαReporter Gene Assay-Agonist[15]
Tetrachlorobisphenol A (TCBPA) TRαReporter Gene Assay-Agonist[15]

TR: Thyroid Hormone Receptor. Note: Quantitative binding affinity data for BPB on thyroid receptors is limited in the reviewed literature.

Experimental Protocols

Standardized and validated experimental protocols are crucial for assessing the endocrine-disrupting properties of chemicals. The following sections detail the methodologies for key in vitro and in vivo assays.

In Vitro Assays

This assay uses the human adrenocortical carcinoma cell line H295R to assess the effects of chemicals on the production of testosterone and 17β-estradiol.[16][17][18][19][20]

  • Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum and maintained in a humidified incubator at 37°C and 5% CO₂.

  • Exposure: Cells are seeded in 24-well plates and, after an acclimation period, exposed to a range of concentrations of the test substance (typically seven concentrations with a log or half-log spacing) and controls (solvent, a known inducer like forskolin, and a known inhibitor like prochloraz) for 48 hours.[16][19]

  • Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of testosterone and 17β-estradiol are quantified using methods such as ELISA or LC-MS/MS.

  • Cell Viability: Cell viability is assessed in parallel using a method like the MTT or neutral red uptake assay to distinguish between specific effects on steroidogenesis and general cytotoxicity.

  • Data Analysis: Hormone production is expressed as a fold change relative to the solvent control. The lowest observed effect concentration (LOEC) and the concentration causing a 50% effect (EC50) are determined.

This type of assay utilizes a cell line (e.g., MCF-7 derived MVLN cells) that is stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

  • Cell Culture and Exposure: Cells are cultured in a medium devoid of estrogenic compounds. They are then exposed to various concentrations of the test substance and controls (e.g., 17β-estradiol as a positive control).

  • Luciferase Assay: After an incubation period, the cells are lysed, and a substrate for the luciferase enzyme is added. The resulting luminescence, which is proportional to the activation of the estrogen receptor, is measured using a luminometer.

  • Data Analysis: The results are typically expressed as relative light units (RLU) or as a percentage of the maximal response induced by the positive control. EC50 values are calculated to determine the potency of the test substance.

In Vivo Assays

This in vivo assay in rats is used to screen for androgenic and anti-androgenic activity of chemicals.[7][21][22][23][24]

  • Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.

  • Dosing:

    • Androgen Agonist Protocol: The test substance is administered daily for 10 consecutive days.

    • Androgen Antagonist Protocol: The test substance is co-administered with a reference androgen (e.g., testosterone propionate) for 10 consecutive days.

  • Endpoint Measurement: Approximately 24 hours after the last dose, the animals are euthanized, and the weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[7][21]

  • Data Analysis: A statistically significant increase in the weights of at least two of the five tissues compared to the control group indicates androgenic activity. A statistically significant decrease in the weights of at least two tissues in the co-administration protocol indicates anti-androgenic activity.

This assay is a sensitive in vivo method to screen for estrogenic activity by measuring the induction of vitellogenin (Vtg), an egg yolk precursor protein, in male fish.[25]

  • Animal Model: Adult male zebrafish are used as they do not normally produce significant amounts of Vtg.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in the water for a defined period (e.g., 7 to 21 days).

  • Vitellogenin Measurement: After exposure, blood plasma or whole-body homogenates are collected, and the Vtg concentration is quantified using an enzyme-linked immunosorbent assay (ELISA).[25][26][27][28]

  • Data Analysis: A statistically significant, dose-dependent increase in Vtg levels in male fish compared to the control group is indicative of estrogenic activity.

Signaling Pathways and Mechanisms of Action

The endocrine-disrupting effects of this compound and its analogues are exerted through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular events in the estrogen, androgen, and thyroid hormone signaling pathways that can be perturbed by these compounds.

Estrogen Receptor Signaling Pathway

Bisphenols can act as agonists for estrogen receptors (ERα and ERβ), mimicking the effects of the natural ligand, 17β-estradiol. This can occur through both genomic and non-genomic pathways.[29][30][31][32][33]

Caption: Estrogen receptor signaling pathway disrupted by this compound.

Androgen Receptor Signaling Pathway

Bisphenols can act as antagonists of the androgen receptor (AR), blocking the action of endogenous androgens like testosterone and dihydrotestosterone (DHT).[34][35][36][37][38]

Thyroid_Signaling cluster_gland Thyroid Follicular Cell cluster_target Peripheral Target Cell NIS NIS TPO TPO NIS->TPO Oxidation Iodide_in Iodide Iodide_in->NIS Uptake TG Thyroglobulin (TG) TPO->TG Iodination T3_T4_syn T3/T4 Synthesis TG->T3_T4_syn T3 T3 T3_T4_syn->T3 Release BPB_syn This compound (Inhibits) BPB_syn->TPO Inhibits TR Thyroid Receptor (TR) T3->TR Binds TRE Thyroid Response Element (TRE) TR->TRE Binds Gene Target Gene TRE->Gene Transcription Altered Gene Transcription Gene->Transcription BPB_rec This compound (Antagonist) BPB_rec->TR Blocks Binding

References

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Bisphenol B in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol B (BPB), chemically known as 4,4'-(sec-butylidene)diphenol, is a structural analog of the well-studied compound Bisphenol A (BPA).[1] As concerns over the endocrine-disrupting properties of BPA continue to grow, understanding the physicochemical characteristics of its alternatives, such as BPB, is of paramount importance for various fields, including toxicology, environmental science, and pharmaceutical development. This technical guide provides an in-depth overview of the physicochemical properties of this compound and its solubility in a range of organic solvents, offering critical data for researchers and professionals working with this compound.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is essential for predicting its behavior in different systems. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₈O₂[1]
Molecular Weight 242.31 g/mol [1]
Melting Point 120.5 °C[1]
pKa ~10.27[2]
LogP (octanol-water partition coefficient) 3.9[1]
Appearance Crystal or tan granules[1]

Solubility of this compound in Organic Solvents

The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation processes. The following table summarizes the available quantitative solubility data. It is important to note that solubility is temperature-dependent; however, much of the publicly available data does not specify the temperature at which the measurements were taken.

SolventSolubility ( g/100 g)Temperature (°C)Source
Acetone266Not Specified[1]
Benzene2.3Not Specified[1]
Carbon Tetrachloride<0.1Not Specified[1]
Ether133Not Specified[1]
Methanol166Not Specified[1]
V.M.P. Naphtha<0.1Not Specified[1]
Water<0.1Not Specified[1]
DMSO100 mg/mL (requires sonication)Not Specified[3]

Experimental Protocols

Accurate determination of physicochemical properties and solubility requires robust experimental methodologies. The following sections detail standard protocols that can be employed for this compound.

Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then quantified.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed glass vial. The excess solid should be clearly visible.

    • Place the vials in a constant temperature shaker or incubator.

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be set to ensure adequate mixing without causing excessive foaming.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • Quantification of Solute:

    • The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze both the calibration standards and the filtered sample using the chosen analytical method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The solubility is typically reported in units of g/100 g of solvent, mg/mL, or molarity (mol/L) at the specified temperature.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess BPB to solvent B Seal and place in shaker at constant T A->B C Agitate for 24-72h B->C D Cease agitation and allow to sediment C->D E Withdraw supernatant D->E F Filter through 0.45 µm PTFE filter E->F H Analyze standards and sample (HPLC/GC-MS) F->H G Prepare calibration standards G->H I Construct calibration curve H->I J Determine sample concentration I->J

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification: HPLC and GC-MS Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a robust and widely used technique for the quantification of bisphenols. A typical HPLC method for this compound would involve:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is often employed.

  • Detection: UV detection at a wavelength of approximately 230 nm or fluorescence detection (excitation ~230 nm, emission ~315 nm) can be used for sensitive quantification.

  • Quantification: The peak area of this compound in the chromatogram is proportional to its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of bisphenols, often requiring a derivatization step to increase the volatility of the analyte.

  • Derivatization: The hydroxyl groups of this compound are typically derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms, is suitable for separating the derivatized bisphenol.

  • Ionization: Electron ionization (EI) is commonly used.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

  • Quantification: The peak area of the selected ion chromatogram is used for quantification against a calibration curve.

Signaling Pathways Involving this compound

This compound is recognized as an endocrine-disrupting chemical that can interfere with hormonal signaling pathways. A key target of BPB is the G protein-coupled estrogen receptor (GPER). The binding of BPB to GPER initiates a cascade of intracellular events with significant physiological consequences.

The diagram below illustrates the signaling pathway initiated by the binding of this compound to GPER. This non-genomic pathway involves the transactivation of the epidermal growth factor receptor (EGFR) and the subsequent activation of downstream kinases, leading to cellular responses such as proliferation and migration.

GPER_Signaling BPB This compound GPER GPER BPB->GPER Binds to G_protein G Proteins (Gα, Gβγ) GPER->G_protein Activates cSrc c-Src G_protein->cSrc Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates Ca_Mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_Mobilization Leads to MMPs MMPs cSrc->MMPs Activates pro_HBEGF pro-HB-EGF MMPs->pro_HBEGF Cleaves HBEGF HB-EGF (shedding) pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR Binds to ERK ERK EGFR->ERK Transactivates (via signaling cascade) Cell_Response Cellular Responses (Proliferation, Migration) ERK->Cell_Response Leads to cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->Cell_Response Contributes to Ca_Mobilization->Cell_Response Contributes to

Figure 2: this compound-initiated GPER signaling pathway.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties and solubility of this compound. The presented data and experimental protocols are intended to support researchers, scientists, and drug development professionals in their work with this compound. A deeper understanding of these fundamental characteristics is crucial for assessing its environmental fate, toxicological profile, and potential applications, particularly as it is considered a replacement for Bisphenol A. Further research is warranted to expand the quantitative solubility data across a broader range of solvents and temperatures to enhance its utility in various scientific and industrial settings. The elucidation of its interaction with signaling pathways, such as the GPER pathway, highlights the need for continued investigation into the biological activity of BPA analogs.

References

Methodological & Application

Application Note & Protocol: Quantification of Bisphenol B in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bisphenol B (BPB), or 2,2-bis(4-hydroxyphenyl)butane, is a structural analog of the well-known endocrine disruptor Bisphenol A (BPA). As regulatory pressure on BPA has increased, BPB has been used as a substitute in the manufacturing of polycarbonate plastics, epoxy resins, and other consumer products.[1] However, concerns about the potential for similar adverse health effects necessitate sensitive and reliable analytical methods for monitoring human exposure.[1][2] Urine is the preferred biological matrix for assessing exposure to non-persistent chemicals like bisphenols, as they are typically metabolized (e.g., via glucuronidation) and excreted from the body.[3] This document provides detailed protocols for the quantitative analysis of total BPB (free and conjugated forms) in human urine using two established methodologies: online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS) and dispersive liquid-liquid microextraction with gas chromatography-mass spectrometry (DLLME-GC/MS).

Method 1: Online Solid-Phase Extraction (SPE) with LC-MS/MS

This method offers high throughput and sensitivity through automated sample cleanup and concentration, making it ideal for large-scale biomonitoring studies.[3][4] The protocol is based on the methodologies developed for the simultaneous analysis of multiple bisphenol analogues.[1][3]

Experimental Protocol

1. Sample Preparation: Enzymatic Hydrolysis

  • Objective: To deconjugate BPB-glucuronide and BPB-sulfate metabolites to measure the total BPB concentration.

  • Procedure:

    • Thaw frozen human urine samples to room temperature.

    • To a 1.0 mL aliquot of urine in a clean polypropylene tube, add an appropriate internal standard (e.g., a stable isotope-labeled bisphenol like BPA-d6, as a specific BPB-d/¹³C standard may not be commercially available).[3]

    • Add 100 µL of 1.0 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase/arylsulfatase (from Helix pomatia, ~250-850 units per sample).[3]

    • Vortex the mixture gently for 1-2 minutes.

    • Incubate the sample at 37°C for a minimum of 4 hours (overnight incubation is also common) with constant gentle agitation to ensure complete hydrolysis.[3]

    • After incubation, filter the sample through a 0.45 µm PVDF syringe filter to remove particulates before placing it in the autosampler for analysis.[3]

2. Instrumental Analysis: Online SPE-LC-MS/MS

  • Online SPE:

    • Trap Column: A reversed-phase cartridge (e.g., Strata-X) is commonly used for trapping bisphenols from the aqueous urine matrix.[4]

    • Loading Phase: The hydrolyzed urine sample is loaded onto the SPE cartridge. The aqueous mobile phase washes away salts and polar interferences.

    • Elution Phase: A switching valve redirects the LC gradient through the SPE cartridge, eluting the trapped BPB and other bisphenols onto the analytical column.

  • Liquid Chromatography (LC):

    • Analytical Column: C18 reversed-phase column (e.g., 150 x 3.0 mm, 4 µm).[4]

    • Mobile Phase A: 0.05% Acetic Acid in Water.[4]

    • Mobile Phase B: 95% Acetonitrile + 0.05% Acetic Acid in Water.[4]

    • Flow Rate: 300-400 µL/min.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to a high percentage to elute the analytes, holds for a wash step, and then re-equilibrates to initial conditions.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in negative mode is preferred for bisphenols.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for BPB.

Workflow Diagram: Online SPE-LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample (1 mL) IS Add Internal Standard Urine->IS Enzyme Add β-glucuronidase/ Sulfatase in Buffer IS->Enzyme Incubate Incubate at 37°C (≥ 4 hours) Enzyme->Incubate Filter Filter Sample (0.45 µm) Incubate->Filter Autosampler Autosampler Vial Filter->Autosampler OnlineSPE Online SPE (Trap & Clean) Autosampler->OnlineSPE LC LC Separation (C18 Column) OnlineSPE->LC MSMS MS/MS Detection (ESI-, MRM) LC->MSMS Quant Quantification (Internal Standard Calibration) MSMS->Quant Report Report BPB Concentration Quant->Report MRM cluster_ms Tandem Mass Spectrometer (Triple Quadrupole) Q1 Q1: Select Precursor BPB Ion (m/z 241.1) Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 [M-H]⁻ Q3 Q3: Select Products (m/z 147.1, 119.1) Q2->Q3 Fragments Detector Detector Q3->Detector Quantifier & Qualifier Ions

References

Application Note: Quantification of Bisphenol B in Serum using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisphenol B (BPB) is a chemical analog of Bisphenol A (BPA) used in the manufacturing of plastics and resins. Due to its structural similarity to BPA, there are growing concerns about its potential as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal system, and exposure to them has been linked to various health issues.[1][2][3][4] Accurate and sensitive quantification of BPB in biological matrices such as human serum is crucial for assessing exposure levels and understanding its potential health risks. This application note provides a detailed protocol for the quantification of BPB in serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[5][6]

Experimental Protocols

This section details the materials and methods for the quantification of BPB in serum, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • This compound (BPB) standard (>98% purity)

  • This compound-¹³C₁₂ internal standard (BPB-IS)

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Human serum (blank)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • 96-well collection plates

  • Centrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Sample Preparation: Solid Phase Extraction (SPE)

A simple solid-phase extraction method can be employed to isolate BPB from the complex serum matrix.[5]

  • Sample Thawing: Allow serum samples to thaw at room temperature.

  • Internal Standard Spiking: To 500 µL of serum, add the internal standard (BPB-¹³C₁₂) to a final concentration of 10 ng/mL. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated serum samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 40% methanol in water to remove interferences.

  • Drying: Dry the cartridges under vacuum for 5 minutes.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube or 96-well plate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of BPB. These may need to be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[7]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.35 mL/min[5]
Injection Volume 20 µL[5][8]
Column Temperature 40°C[9]
Gradient 20% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate[9]

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1 below
Source Temperature 400°C[9]
Nebulizing Gas Flow 2.5 L/min[9]

Table 1: MRM Transitions for BPB and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
BPB241.3212.4100
BPB241.3211.3100
BPB-¹³C₁₂ (IS)253.3224.4100

Note: The specific product ions should be optimized for the instrument in use. The primary transition is used for quantification and the secondary for confirmation.[6]

Data Presentation: Quantitative Summary

The following tables summarize typical method performance characteristics for the quantification of BPB in serum.

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.99[7]
Lower Limit of Detection (LOD)0.05 - 5 ng/mL[10][11]
Lower Limit of Quantification (LLOQ)0.1 - 10 ng/mL[5][10]
Intra-day Precision (%RSD)< 15%[7][10]
Inter-day Precision (%RSD)< 15%[7][10]
Accuracy/Recovery85 - 115%[7][11]

Table 3: Example BPB Concentrations in Human Serum

PopulationBPB Concentration Range (ng/mL)Mean Concentration (ng/mL)Reference
Endometriotic Women0.88 - 11.945.15 ± 4.16[12]
Healthy WomenNot Detected-[12]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (500 µL) spike Spike with BPB-IS serum->spike spe Solid Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS System reconstitute->lcms Injection data Data Acquisition & Processing lcms->data quant Quantification data->quant result result quant->result Final BPB Concentration

Caption: Workflow for BPB quantification in serum.

Signaling Pathway of Bisphenol Endocrine Disruption

Bisphenols, including BPB, are known to exert their endocrine-disrupting effects primarily through interaction with nuclear receptors, such as the estrogen receptor (ER).[1] This interaction can lead to the activation or inhibition of downstream signaling pathways, affecting gene expression and cellular processes.

signaling_pathway cluster_cell Target Cell BPB This compound (BPB) ER Estrogen Receptor (ER) BPB->ER Binds to nucleus Nucleus ER->nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA nucleus->ERE Binds to gene_transcription Gene Transcription ERE->gene_transcription Activates/Inhibits cellular_response Altered Cellular Response gene_transcription->cellular_response Leads to

Caption: Simplified signaling pathway of BPB endocrine disruption.

References

Application Notes and Protocols for Assessing the Estrogenic Potency of Bisphenol B In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphenol B (BPB) is a chemical compound used in the manufacturing of polymers and resins. Due to its structural similarity to Bisphenol A (BPA), there is a growing interest in characterizing its potential as an endocrine-disrupting chemical (EDC). Specifically, the estrogenic activity of BPB is of significant concern. In vitro assays are essential tools for evaluating the estrogenic potency of compounds like BPB by examining their ability to interact with and activate estrogen receptors (ERs). These assays provide a sensitive and controlled environment to elucidate the mechanisms of action and quantify the relative potency of such compounds.

This document provides detailed application notes and protocols for two widely used in vitro assays to assess the estrogenic potency of this compound: the Yeast Estrogen Screen (YES) assay and a mammalian cell-based luciferase reporter gene assay. These protocols are intended for researchers, scientists, and drug development professionals.

Estrogenic Signaling Pathways

Estrogenic compounds like 17β-estradiol (E2) and environmental estrogens such as this compound can exert their effects through multiple signaling pathways. The classical pathway involves the binding of the ligand to nuclear estrogen receptors (ERα or ERβ). Upon binding, the receptor-ligand complex dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. Some estrogenic effects can also be mediated through a non-genomic pathway involving the G protein-coupled estrogen receptor (GPER), which can trigger rapid intracellular signaling cascades.[1][2]

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPB This compound (BPB) ER Estrogen Receptor (ERα / ERβ) BPB->ER Binds GPER GPER BPB->GPER Binds Dimer ER-BPB Dimer ER->Dimer Dimerization Signaling Intracellular Signaling (Ca2+ mobilization, cAMP) GPER->Signaling Activation ERE Estrogen Response Element (ERE) Dimer->ERE Translocation & Binding Transcription Gene Transcription ERE->Transcription Initiates

Caption: Estrogen receptor signaling pathways activated by this compound.

Quantitative Data Summary

The estrogenic potency of this compound has been evaluated in various in vitro systems. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of a compound. The following tables summarize the reported EC50 values for BPB and compare its potency to 17β-estradiol (E2) and Bisphenol A (BPA).

Table 1: Estrogenic Potency of this compound in Yeast-Based Assays

Assay SystemOrganismEndpointBPB EC50 (µM)Reference
YES AssaySaccharomyces cerevisiaeβ-galactosidase activity0.59 - 5[3][4]

Table 2: Estrogenic Potency of this compound in Mammalian Cell-Based Assays

Assay SystemCell LineEndpointBPB EC50 (µM)Relative Potency (BPA/BPB)Reference
Luciferase ReporterVertebrate cell linesLuciferase activity0.07 - 0.3-[3][4]
Luciferase ReporterHepG2 (ERα)Luciferase activity-3.8 (more potent than BPA)[5]
Cell Proliferation (E-Screen)MCF-7Cell growth--
ER BindingRat Uterine CytosolCompetitive binding1.0511.1 (more potent than BPA)[4]
ER BindingMouse ERα-LBDCompetitive binding0.0234.8 (more potent than BPA)[4]

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of EREs.[6][7] When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to a measurable colorimetric change.[7]

YES_Workflow A Prepare Yeast Inoculum C Add Dilutions and Yeast to 96-well Plate A->C B Serial Dilution of BPB and Controls (E2) B->C D Incubate at 28-30°C for 18-72 hours C->D E Add CPRG Substrate D->E F Incubate until Color Change E->F G Measure Absorbance (570 nm) F->G H Data Analysis (EC50) G->H

Caption: Workflow for the Yeast Estrogen Screen (YES) Assay.

Materials:

  • Genetically modified Saccharomyces cerevisiae strain containing hER and a lacZ reporter plasmid.

  • Yeast minimal medium and growth medium.

  • This compound (BPB) stock solution in a suitable solvent (e.g., ethanol or DMSO).

  • 17β-estradiol (E2) as a positive control.

  • Solvent for negative control.

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate.

  • Sterile 96-well microtiter plates.

  • Incubator (28-30°C).

  • Microplate reader.

Protocol:

  • Yeast Culture Preparation: Inoculate the growth medium with the yeast strain and incubate at 28-30°C with shaking until the culture reaches the logarithmic growth phase.

  • Preparation of Test Compounds: Prepare a serial dilution of BPB and E2 in the assay medium. The final solvent concentration should be kept constant across all wells (typically ≤ 1%).

  • Assay Plate Setup: In a 96-well plate, add the serially diluted BPB, E2 (positive control), and solvent (negative control) in triplicate.

  • Inoculation: Add the prepared yeast culture to each well.

  • Incubation: Seal the plate and incubate at 28-30°C for 18 to 72 hours.[6]

  • Color Development: After incubation, add the CPRG substrate to each well. The β-galactosidase produced by the yeast in the presence of estrogenic compounds will cleave CPRG, resulting in a color change from yellow to red.[7]

  • Measurement: Incubate the plate until a sufficient color change is observed in the positive control wells. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the compound concentration. Use a sigmoidal dose-response curve fit to determine the EC50 value for BPB and E2.

Mammalian Cell-Based Luciferase Reporter Gene Assay

This assay employs a mammalian cell line (e.g., MCF-7, HeLa, or HepG2) transiently or stably transfected with two plasmids: one expressing an estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene under the control of an ERE promoter.[5][8][9] The binding of an estrogenic compound to the ER activates the transcription of the luciferase gene, and the resulting light emission upon addition of a substrate is quantified.

Luciferase_Workflow A Culture Mammalian Cells (e.g., MCF-7, HeLa) B Co-transfect with ER and ERE-Luciferase Plasmids A->B C Seed Transfected Cells into 96-well Plate B->C D Treat with BPB and Controls (E2) C->D E Incubate for 24-48 hours D->E F Lyse Cells and Add Luciferase Substrate E->F G Measure Luminescence F->G H Data Analysis (EC50) G->H

References

Application Notes and Protocols for Studying Bisphenol B (BPB) Effects in Zebrafish

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for investigating the toxicological effects of Bisphenol B (BPB) on the early life stages of zebrafish (Danio rerio). The zebrafish model is a powerful tool for assessing developmental toxicity, neurotoxicity, and endocrine-disrupting potential of chemical compounds due to its rapid development, genetic tractability, and optical transparency.

Overview of this compound Effects in Zebrafish

This compound (BPB), a structural analog of Bisphenol A (BPA), is increasingly used as a substitute in the manufacturing of plastics and resins. However, studies have indicated that BPB is not an inert replacement and may pose similar or even greater health risks. In zebrafish, exposure to BPB has been shown to induce a range of adverse effects, including developmental toxicity, neurotoxicity, and endocrine disruption. The primary mechanism underlying these toxic effects is believed to be the induction of oxidative stress.[1][2]

Key Observed Effects of BPB in Zebrafish:

  • Developmental Toxicity: Exposure to BPB can lead to decreased survival and hatching rates, reduced body length, and an increased incidence of malformations.[1]

  • Neurotoxicity: BPB has been observed to decrease locomotor activity in zebrafish larvae.[1] This is accompanied by the downregulation of genes crucial for neuronal development.

  • Cardiovascular Toxicity: Some studies indicate that BPB exposure can lead to cardiovascular toxicity.[2]

  • Endocrine Disruption: BPB can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, affecting reproductive hormone homeostasis.

  • Oxidative Stress: A key mechanism of BPB-induced toxicity is the generation of reactive oxygen species (ROS), leading to cellular damage.[1][2]

Data Presentation: Quantitative Effects of this compound in Zebrafish

The following tables summarize quantitative data from studies on the effects of BPB on zebrafish larvae.

Table 1: Developmental Toxicity of this compound in Zebrafish Larvae

EndpointBPB Concentration (µg/L)Observation Time (hpf)EffectReference
Survival Rate 1000144Significant decrease[1]
Hatching Rate 10, 100, 100072No significant effect[1]
Spontaneous Movement 10, 100, 100024Significant decrease[1]
Body Length 100, 100072Significant decrease[1]
Body Length 10, 100, 1000144Significant decrease[1]
Malformation Rate 100, 100072Significant increase[1]
Malformation Rate 10, 100, 1000144Significant increase[1]

Table 2: Neurotoxicity and Endocrine Disruption Gene Expression Changes Induced by this compound in Zebrafish

Gene CategoryGene NameBPB Concentration (mg/L)TissueEffectReference
Endocrine (HPG Axis) vtg (vitellogenin)0.01, 0.1, 1Male LiverUpregulation[3]
gnrhr21Male BrainDownregulation[3]
fshb1Male BrainDownregulation[3]
lhb1Male BrainDownregulation[3]
cyp19a1b1Male BrainUpregulation[3]
star1Male GonadDownregulation[3]
cyp11a11Male GonadDownregulation[3]
Neuronal Development elavl3100, 1000 µg/LWhole LarvaeInhibition
gap43100, 1000 µg/LWhole LarvaeInhibition
syn2a100, 1000 µg/LWhole LarvaeInhibition
mbp100, 1000 µg/LWhole LarvaeInhibition

Experimental Protocols

Zebrafish Husbandry and Embryo Collection
  • Maintenance: House adult zebrafish (e.g., AB strain) in a recirculating system at 28.5°C with a 14:10 hour light/dark cycle.

  • Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1 the evening before embryos are needed.

  • Embryo Collection: Collect freshly fertilized eggs within 30 minutes of the light cycle turning on.

  • Cleaning: Wash the collected embryos with E3 medium to remove debris.

  • Incubation: Incubate embryos in petri dishes containing E3 medium at 28.5°C. Remove any unfertilized or dead embryos daily.

Preparation of E3 Medium

E3 medium is a standard solution for maintaining zebrafish embryos.

60x Stock Solution (1 Liter):

  • NaCl: 86 g

  • KCl: 3.8 g

  • CaCl₂·2H₂O: 14.5 g

  • MgSO₄·7H₂O: 24.5 g

  • Dissolve salts in 1 L of distilled water. Store at 4°C.

1x E3 Medium (1 Liter):

  • Add 16.7 mL of 60x E3 stock solution to 983.3 mL of distilled water.

  • Add 1 mL of 0.01% Methylene Blue solution as a fungicide (optional, but recommended for static cultures).

  • The final concentrations will be approximately 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, and 0.33 mM MgSO₄.[4]

This compound Exposure Protocol
  • Stock Solution: Prepare a stock solution of BPB (e.g., 1 g/L) in dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare fresh daily working solutions of BPB by diluting the stock solution in E3 medium to the desired final concentrations (e.g., 1, 10, 100, 1000 µg/L). The final DMSO concentration should not exceed 0.1% and a solvent control group (0.1% DMSO in E3 medium) must be included.

  • Exposure: At 4 hours post-fertilization (hpf), randomly distribute healthy embryos into petri dishes or multi-well plates containing the BPB working solutions or control medium.

  • Maintenance: Maintain the embryos at 28.5°C. Replace the exposure solutions daily to maintain the chemical concentration.

  • Observation: Monitor the embryos at specific time points (e.g., 24, 48, 72, 96, 120, 144 hpf) for developmental endpoints.

Developmental Toxicity Assays
  • Survival Rate: Record the number of dead embryos/larvae at each observation time point.

  • Hatching Rate: At 48, 72, and 96 hpf, count the number of hatched larvae and express it as a percentage of the initial number of embryos.

  • Body Length: At desired time points (e.g., 72, 144 hpf), anesthetize larvae with 0.016% tricaine methanesulfonate (MS-222) and capture lateral images using a microscope with a camera. Measure the body length from the tip of the snout to the end of the tail fin using image analysis software (e.g., ImageJ).

  • Malformation Assessment: Visually inspect larvae under a stereomicroscope for any morphological abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.

Locomotor Activity Assay
  • Acclimation: At 5 days post-fertilization (dpf), transfer individual larvae to the wells of a 96-well plate containing fresh exposure solution. Allow the larvae to acclimate for at least 30 minutes in the recording chamber.

  • Recording: Use an automated video tracking system to monitor the locomotor activity of the larvae. A common paradigm is to subject the larvae to alternating periods of light and darkness (e.g., 10 minutes light, 10 minutes dark, repeated for 3 cycles).

  • Data Analysis: Quantify the total distance moved and the velocity of each larva during the light and dark phases. Analyze the change in activity during the light-to-dark and dark-to-light transitions.

Oxidative Stress Assays

1. Reactive Oxygen Species (ROS) Measurement:

  • At a specific time point (e.g., 96 hpf), collect a pool of larvae (e.g., 20-30) from each treatment group.

  • Wash the larvae with E3 medium.

  • Incubate the larvae in a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) in E3 medium (e.g., 20 µM) for 1 hour in the dark at 28.5°C.

  • Wash the larvae three times with E3 medium to remove excess probe.

  • Anesthetize the larvae and mount them on a microscope slide.

  • Capture fluorescent images using a fluorescence microscope with the appropriate filter set.

  • Quantify the fluorescence intensity in the whole body or specific regions of interest using image analysis software.

2. Antioxidant Enzyme Activity Assays (SOD and CAT):

  • Collect a pool of larvae (e.g., 50) from each treatment group.

  • Homogenize the larvae in ice-cold phosphate buffer.

  • Centrifuge the homogenate at 4°C to obtain the supernatant.

  • Measure the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Use commercially available assay kits to measure the activity of superoxide dismutase (SOD) and catalase (CAT) according to the manufacturer's instructions. Normalize the enzyme activity to the protein concentration.

Gene Expression Analysis (qRT-PCR)
  • RNA Extraction:

    • Collect a pool of larvae (e.g., 30) from each treatment group at the desired time point.

    • Homogenize the larvae in a lysis buffer (e.g., TRIzol).

    • Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA extraction kit, following the manufacturer's protocol.[5][6]

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.[5]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit with oligo(dT) or random primers.[6]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., sod1, cat, elavl3, mbp, vtg) and a housekeeping gene (e.g., β-actin, ef1α), and a SYBR Green master mix.[6]

    • Perform the qRT-PCR using a real-time PCR system.

    • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.[6]

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_setup Experimental Setup cluster_exposure Exposure cluster_assays Endpoint Assays Zebrafish_Breeding Zebrafish Breeding & Embryo Collection Embryo_Exposure Embryo Exposure (4 hpf - 144 hpf) Zebrafish_Breeding->Embryo_Exposure BPB_Preparation BPB Stock & Working Solution Preparation BPB_Preparation->Embryo_Exposure Dev_Tox Developmental Toxicity (Survival, Hatching, Body Length, Malformations) Embryo_Exposure->Dev_Tox Neuro_Tox Neurotoxicity (Locomotor Activity) Embryo_Exposure->Neuro_Tox Oxidative_Stress Oxidative Stress (ROS, SOD, CAT) Embryo_Exposure->Oxidative_Stress Gene_Expression Gene Expression (qRT-PCR) Embryo_Exposure->Gene_Expression Data_Analysis Data Analysis & Interpretation Dev_Tox->Data_Analysis Neuro_Tox->Data_Analysis Oxidative_Stress->Data_Analysis Gene_Expression->Data_Analysis

Caption: General experimental workflow for assessing BPB toxicity in zebrafish.

Oxidative Stress and JNK Signaling Pathway

G BPB This compound Exposure ROS Increased ROS (Reactive Oxygen Species) BPB->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Antioxidant_Depletion Depletion of Antioxidants (e.g., GSH) Decreased SOD, CAT activity ROS->Antioxidant_Depletion ASK1 ASK1 (MAPKKK) ROS->ASK1 activates Toxicity Developmental & Neuro-toxicity Oxidative_Damage->Toxicity MKK4_7 MKK4/7 (MAPKK) ASK1->MKK4_7 activates JNK JNK (MAPK) MKK4_7->JNK activates cJun c-Jun (Transcription Factor) JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes Apoptosis->Toxicity

Caption: Proposed pathway of BPB-induced oxidative stress and JNK signaling.

Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption

G Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Gonad Gonad (Testis/Ovary) Pituitary->Gonad LH / FSH Gonad->Hypothalamus (-) feedback Gonad->Pituitary (-) feedback Liver Liver Gonad->Liver Estradiol Liver->Gonad VTG (to ovary) GnRH GnRH LH_FSH LH / FSH Steroids Steroid Hormones (Testosterone/Estradiol) VTG Vitellogenin (vtg) BPB This compound BPB->Hypothalamus disruption BPB->Pituitary disruption BPB->Gonad disruption BPB->Liver estrogenic effect

Caption: Simplified diagram of the HPG axis and potential disruption by BPB.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Bisphenol B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Bisphenol B (BPB) derivatives and their subsequent evaluation for structure-activity relationships (SAR), particularly focusing on their endocrine-disrupting potential as modulators of estrogen and androgen receptors. Detailed protocols for key in vitro assays are also provided to guide researchers in this field.

Introduction

This compound (2,2-bis(4-hydroxyphenyl)butane) is a structural analog of the well-known endocrine disruptor Bisphenol A (BPA). Due to widespread human exposure and concerns over the safety of BPA, there is significant interest in understanding the biological activities of its analogs, including BPB and its derivatives.[1][2] These compounds are known to interact with nuclear receptors, primarily the estrogen receptors (ERα and ERβ) and the androgen receptor (AR), thereby interfering with normal hormonal signaling.[3][4][5] Structure-activity relationship studies are crucial for identifying the chemical features that govern the potency and selectivity of these interactions, which can inform the design of safer alternatives and the development of novel therapeutics.[6][7]

This document outlines the synthetic approaches for generating a library of BPB derivatives and provides detailed protocols for assessing their estrogenic and anti-androgenic activities.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through the acid-catalyzed condensation of a phenol with a ketone.[8] A general synthetic scheme is presented below. By varying the substituents on the phenol and the ketone, a diverse library of BPB derivatives can be generated.

General Synthetic Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired phenol (2 equivalents) and the appropriate ketone (1 equivalent).

  • Solvent and Catalyst: Add a suitable solvent, such as toluene or dichloromethane. An acidic catalyst, for example, a strong acid like hydrochloric acid or an acidic ion-exchange resin, is then introduced into the mixture.[8]

  • Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to days, depending on the reactivity of the starting materials. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on their chemical structure. Key structural features that influence activity include:

  • The nature of the bridging alkyl group: The substituent at the bridge carbon connecting the two phenyl rings significantly impacts activity.[9]

  • Substitution on the phenyl rings: The presence, position, and nature of substituents on the aromatic rings can modulate receptor binding affinity and efficacy (agonist vs. antagonist).[9][10][11] For instance, halogenation of the phenyl rings can alter the estrogenic and anti-androgenic potential.[11]

  • Hydroxyl groups: The phenolic hydroxyl groups are generally considered essential for binding to the estrogen receptor.[10][12]

Quantitative Data Summary

The following tables summarize the quantitative data on the estrogenic and anti-androgenic activities of various Bisphenol derivatives from published studies.

Table 1: Estrogenic Activity of Bisphenol Derivatives

CompoundAssay TypeCell LineEC50 / IC50 (M)Relative Potency (Compared to 17β-estradiol)Reference
This compound (BPB)ERE-luciferase reporter assayMCF-7-Significant estrogenic activity[10][12]
Bisphenol A (BPA)ERE-luciferase reporter assayMCF-7-Estrogenic activity at higher concentrations[10][12]
Tetrachlorobisphenol A (TCBPA)ERE-luciferase reporter assayMCF-7-Highest estrogenic activity among tested compounds[9][12]
3-ClBPAERα competitive binding-2.48 x 10⁻⁵Higher affinity for ERα than BPA[11]
3,3'-diClBPAERα competitive binding-1.28 x 10⁻⁵Higher affinity for ERα than BPA[11]

Table 2: Anti-Androgenic Activity of Bisphenol Derivatives

CompoundAssay TypeCell LineIC50 (M)Relative PotencyReference
This compound (BPB)AR transcriptional activity assayNIH3T3-Significant inhibitory effect[9]
Bisphenol A (BPA)AR transcriptional activity assayNIH3T3~1-2 x 10⁻⁶Significant inhibitory effect[9][13]
Tetramethylbisphenol A (TMBPA)AR transcriptional activity assayNIH3T3-Highest antagonistic activity[9]
Bisphenol AF (BPAF)AR transcriptional activity assay-~1-2 x 10⁻⁶Potent AR antagonist[13]

Experimental Protocols

Estrogenic Activity: ERE-Luciferase Reporter Assay

This protocol describes a common in vitro method to assess the estrogenic activity of compounds by measuring the activation of an estrogen response element (ERE) coupled to a luciferase reporter gene in a human breast cancer cell line (e.g., MCF-7).[10]

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • p(ERE)₃-SV40-luciferase reporter plasmid

  • phRL-CMV (Renilla luciferase) control plasmid

  • Transfection reagent (e.g., Transfast)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 17β-estradiol (E2) as a positive control

  • Luciferase Assay System

Protocol:

  • Cell Culture and Seeding: Culture MCF-7 cells in DMEM with 10% FBS. Seed cells in 48-well plates at a density of 2 x 10⁴ cells/well and allow them to attach overnight.

  • Transient Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10]

  • Compound Treatment: After 24 hours of transfection, replace the medium with phenol red-free DMEM containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (E2).

  • Incubation: Incubate the cells for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as a fold induction over the vehicle control.

Anti-Androgenic Activity: Androgen Receptor (AR) Transcriptional Activity Assay

This protocol outlines a method to determine the potential of this compound derivatives to antagonize the transcriptional activity of the androgen receptor in the presence of an androgen.

Materials:

  • A suitable cell line co-expressing the androgen receptor and an androgen-responsive reporter gene (e.g., NIH3T3 cells transfected with an MMTV-luciferase reporter plasmid and an AR expression vector).

  • Cell culture medium and supplements.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • A potent androgen, such as 5α-dihydrotestosterone (DHT) or the synthetic androgen R1881.[13][14]

  • A known AR antagonist (e.g., flutamide or casodex) as a positive control.[3][13]

  • Luciferase Assay System.

Protocol:

  • Cell Culture and Seeding: Culture the cells in an appropriate medium. Seed the cells in 96-well plates at a suitable density.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations in the presence of a fixed concentration of an androgen (e.g., 1 nM DHT or R1881).[13] Include a vehicle control, an androgen-only control, and a positive control (androgen + known antagonist).

  • Incubation: Incubate the plates for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) or BPB Derivative ER Estrogen Receptor (ERα/ERβ) E2->ER ER_E2 ER-Ligand Complex ER->ER_E2 Binding HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_E2_dimer Dimerized ER-Ligand Complex ER_E2->ER_E2_dimer Dimerization ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response ER_E2_dimer->ERE Binding Androgen_Receptor_Antagonism_Workflow cluster_workflow Experimental Workflow start Start synthesis Synthesize BPB Derivatives start->synthesis characterization Characterize Compounds (NMR, MS) synthesis->characterization ar_assay Perform AR Antagonist Assay characterization->ar_assay data_analysis Analyze Data (IC50 values) ar_assay->data_analysis sar Establish Structure- Activity Relationship data_analysis->sar end End sar->end SAR_Logic_Diagram cluster_sar Structure-Activity Relationship Logic structure Chemical Structure of BPB Derivative bridge Bridging Alkyl Group structure->bridge substituents Phenyl Ring Substituents structure->substituents activity Biological Activity (Estrogenic/Anti-androgenic) bridge->activity substituents->activity potency Potency (EC50/IC50) activity->potency selectivity Receptor Selectivity (ER vs. AR) activity->selectivity

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Bisphenol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Bisphenol B (BPB) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and professionals in drug development who require accurate and reliable detection of BPB in various matrices.

Introduction

This compound (BPB), or 2,2-bis(4-hydroxyphenyl)butane, is a structural analog of Bisphenol A (BPA) and is used in the manufacturing of polycarbonate plastics and epoxy resins. Due to the increasing regulation of BPA, BPB is sometimes used as a substitute. Consequently, the need for sensitive and specific analytical methods for the determination of BPB in environmental and biological samples is growing. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FLD) detection is a widely used technique for this purpose, offering a balance of sensitivity, selectivity, and accessibility. More advanced techniques such as Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offer even lower detection limits and higher specificity.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the analysis of this compound and other bisphenols, providing a reference for expected method performance.

AnalyteMethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
This compoundUPLC-MS/MS1.0 - 100.0 µg/L0.75 - 1.0 ng/L-87.0 - 106.9[1]
This compoundHPLC-DAD250 - 2000 ng/mL--15 - 135[2]
Bisphenols (general)HPLC-FLD-0.5 - 2.1 ng/mL1.4 - 6.3 ng/mL67 - 110[3]
Bisphenol A (for comparison)HPLC-UV0.5 - 30 ppm0.0043 ppm0.0146 ppm-[4]
Bisphenol A (for comparison)HPLC-FLD0.01 - 0.25 mg/L0.005 mg/kg0.01 mg/kg72 - 90[5][6]

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis of this compound.

Sample Preparation: QuEChERS Method for Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of a wide range of analytes from complex matrices like food. This protocol is adapted from methods developed for the simultaneous analysis of multiple bisphenols, including BPB.

Materials:

  • Homogenized food sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbent (e.g., C18, PSA)

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing the cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • The resulting supernatant is ready for HPLC analysis.

HPLC-UV/FLD Method for this compound Analysis

This protocol provides a general framework for the analysis of this compound using HPLC with either UV or Fluorescence detection. Optimization of the gradient and other parameters may be necessary depending on the specific instrument and sample matrix.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • UV-Vis or Fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterHPLC-UVHPLC-FLD
Column C18 (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 20 µL20 µL
Column Temperature 30 °C30 °C
Detection Wavelength 228 nm or 275 nmExcitation: ~230 nm, Emission: ~310 nm

Note on Detection: The optimal UV wavelength for BPB is typically around 228 nm or 275 nm[4][7]. For fluorescence detection, excitation and emission wavelengths similar to those for BPA can be used as a starting point, for instance, an excitation wavelength of approximately 230 nm and an emission wavelength of around 310 nm are often effective for bisphenols.

Visualizations

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization 1 Extraction QuEChERS Extraction Homogenization->Extraction 2 Cleanup Dispersive SPE Cleanup Extraction->Cleanup 3 HPLC HPLC Separation (C18 Column) Cleanup->HPLC 4 Detection UV or FLD Detection HPLC->Detection 5 Integration Peak Integration Detection->Integration 6 Quantification Quantification Integration->Quantification 7 Reporting Reporting Quantification->Reporting 8

Caption: General workflow for this compound analysis by HPLC.

Logical Relationship of HPLC Method Components

This diagram shows the key components of an HPLC method and their logical connections for successful analysis.

HPLC_Method_Components Key components and flow in an HPLC system for this compound analysis. cluster_system HPLC System cluster_mobile_phase Mobile Phase Pump Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Detector Detector (UV/FLD) Column->Detector SolventA Aqueous (e.g., Water + Acid) SolventA->Pump SolventB Organic (e.g., Acetonitrile) SolventB->Pump

Caption: Key components of an HPLC system for BPB analysis.

References

Application Note: Solid-Phase Extraction for the Determination of Bisphenol B in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Bisphenol B (BPB), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), is an emerging contaminant of concern in environmental water bodies.[1] Accurate and sensitive quantification of BPB is crucial for assessing its environmental fate and potential risks to ecosystems and human health. This application note details a robust and reliable method for the extraction and preconcentration of this compound from various environmental water samples using solid-phase extraction (SPE). The described protocol is suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins.[2] Due to incomplete polymerization and degradation of these products, bisphenols can leach into the environment, leading to widespread contamination of water sources.[2] this compound, like BPA, has been shown to possess endocrine-disrupting properties, primarily through its interaction with estrogen and androgen receptors, potentially leading to adverse health effects.[3][4][5][6]

The low concentrations of BPB typically found in environmental water samples necessitate a preconcentration step prior to instrumental analysis.[7] Solid-phase extraction has emerged as a superior technique to traditional liquid-liquid extraction due to its numerous advantages, including higher enrichment factors, lower solvent consumption, and ease of automation.[7][8][9] This note provides a detailed protocol for the extraction of BPB from environmental water samples using reversed-phase SPE cartridges, which has been demonstrated to yield high recovery and reproducibility.

Experimental

Materials and Reagents

  • SPE Sorbent: C18 or Oasis HLB cartridges are recommended due to their effectiveness in retaining a wide range of organic compounds, including bisphenols.[10][11]

  • Solvents: HPLC-grade methanol, acetonitrile, and deionized water are required.

  • Reagents: Formic acid or acetic acid may be used to acidify the sample and elution solvent.

  • Sample Collection Containers: Glass bottles with polytetrafluoroethylene (PTFE)-lined caps are recommended to avoid contamination.[7]

Instrumentation

  • SPE manifold

  • Vacuum pump

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Fluorescence) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Data Presentation

The following tables summarize the performance of various SPE methods for the determination of bisphenols in water samples, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ).

Table 1: Recovery of Bisphenols using Solid-Phase Extraction

BisphenolMatrixSPE SorbentRecovery (%)Reference
This compoundSediment-74.9 - 102.8[12]
Bisphenol AWaterMagnetic Nanoparticles80 - 105[13]
Bisphenol AWaterC18-impregnated film80.9 - 102.6[9]
Multiple BisphenolsWater-87 - 133[14]
Bisphenol AWaterHLB89.7 - 109.2

Table 2: Method Detection and Quantification Limits for Bisphenols

BisphenolAnalytical MethodLODLOQReference
Bisphenol AHPLC/DAD0.27 - 0.32 µg/L0.71 - 0.98 µg/L
Bisphenol AHPLC-FD0.004 ppb0.01 ppb[9]
Multiple BisphenolsGC-MS(SIM)1 - 50 ng/L1 - 50 ng/L[14]
Multiple BisphenolsUPLC-MS/MS0.01 - 0.3 ng/g-[12]
Bisphenol AUPC²0.01 mg/L-
Bisphenol ALC-ESI-MS/MS0.037 ng/mL-[6]

Experimental Protocols

1. Sample Collection and Preservation

  • Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.[7]

  • Fill the bottles to the brim to eliminate headspace.

  • If immediate analysis is not possible, store the samples at 4°C in the dark and analyze within 48 hours.[7]

  • For longer storage, acidify the samples to a pH of approximately 2.5.[4]

2. Solid-Phase Extraction Protocol

A detailed workflow for the solid-phase extraction of this compound is provided below. This protocol is a generalized procedure and may require optimization based on the specific sample matrix and analytical instrumentation.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the sorbent bed does not run dry.

  • Sample Loading: Acidify the water sample (typically 100-500 mL) to a pH of ~3 with formic or acetic acid. Load the sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained analytes with 5-10 mL of methanol or acetonitrile. The elution can be performed in two steps with a smaller volume of solvent for better efficiency.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for the chromatographic analysis.

Visualization of Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection 1. Collect Water Sample Acidification 2. Acidify Sample (pH ~3) SampleCollection->Acidification Conditioning 3. Condition SPE Cartridge (Methanol -> Water) Loading 4. Load Sample Conditioning->Loading Washing 5. Wash Cartridge (Deionized Water) Loading->Washing Drying 6. Dry Cartridge Washing->Drying Elution 7. Elute BPB (Methanol/Acetonitrile) Drying->Elution Evaporation 8. Evaporate Eluate Elution->Evaporation Reconstitution 9. Reconstitute Residue Evaporation->Reconstitution Analysis 10. HPLC or GC-MS Analysis Reconstitution->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Signaling Pathway of this compound

This compound exerts its endocrine-disrupting effects through multiple signaling pathways, primarily by interacting with nuclear hormone receptors. The diagram below illustrates the key mechanisms of action.

BPB_Signaling_Pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPB This compound GPER GPER BPB->GPER Binds ER Estrogen Receptor (ERα / ERβ) BPB->ER Binds AR Androgen Receptor (AR) BPB->AR Binds (Antagonist) MAPK_PI3K MAPK/ERK & PI3K/AKT Pathways GPER->MAPK_PI3K Activates DNA DNA ER->DNA Translocates & Binds to ERE AR->DNA Inhibits Translocation Gene_Expression Altered Gene Expression MAPK_PI3K->Gene_Expression Modulates DNA->Gene_Expression Regulates Endocrine_Disruption Endocrine Disruption (Adverse Health Effects) Gene_Expression->Endocrine_Disruption

Caption: Signaling Pathway of this compound as an Endocrine Disruptor.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means of isolating and concentrating this compound from environmental water samples. The use of commercially available SPE cartridges allows for high-throughput sample processing with excellent recovery and low detection limits. This protocol, coupled with sensitive analytical techniques such as HPLC or GC-MS, is well-suited for routine monitoring of BPB in the aquatic environment, contributing to a better understanding of its prevalence and potential ecological impact.

References

Assessing Bisphenol B Neurotoxicity Using Transgenic Zebrafish Embryos: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol B (BPB), a structural analog of Bisphenol A (BPA), is increasingly used in the manufacturing of plastics and resins. This raises concerns about its potential impact on human health and the environment. The embryonic and larval stages of the zebrafish (Danio rerio) have emerged as a powerful in vivo model for developmental toxicology and neurotoxicity screening. Their genetic tractability, rapid external development, and optical transparency make them ideal for high-throughput screening and detailed imaging of neuronal development and function. This document provides detailed protocols for utilizing transgenic zebrafish embryos to assess the neurotoxic effects of BPB, with a focus on locomotor behavior, apoptosis, and oxidative stress.

Data Presentation

The following tables summarize quantitative data on the effects of this compound and its analogue, Bisphenol A, on various neurotoxicity endpoints in zebrafish larvae.

Table 1: Effects of this compound (BPB) on Developmental and Neurobehavioral Endpoints in Zebrafish Larvae

BPB Concentration (µg/L)EndpointObservationReference
10Developmental ToxicityInduction of early neurotoxicity and cardiovascular toxicity.[1][2]
100Developmental ToxicityIncreased severity of neurotoxic and cardiotoxic effects. Abnormal brain histological patterns.[1][2]
1000Developmental ToxicitySignificant developmental toxicity, positively correlated with oxidative damage. Abnormal brain histological patterns.[1][2]
10 - 1000Locomotor ActivityAlterations in swimming behavior (average speed and dwell time).[1]

Table 2: Effects of Bisphenol A (BPA) on Locomotor Activity in Zebrafish Larvae

BPA ConcentrationExposure DurationEndpoint% Change from ControlReference
5.7 mg/L1-24 hpfSpontaneous Movement Speed↓ 18.97%[3][4]
5.7 mg/L1-24 hpfMoving Distance (Light Period)↓ 29.7%[3][4]
5.7 mg/L1-24 hpfMoving Distance (Dark Period)↓ 18.4%[3][4]
0.01 µMNeurogenesis PeriodLarval HyperactivityIncreased[5]
0.1 µMNeurogenesis PeriodLarval HyperactivityIncreased[5]

Table 3: Effects of Bisphenols on Oxidative Stress Markers in Zebrafish

BisphenolConcentrationMarkerObservationReference
BPB10 - 1000 µg/LROS, MDAIncreased[1]
BPB10 - 1000 µg/LSOD, CATDecreased[1]
BPCHigh ConcentrationSOD, PODInactivated[6]
BPA1 µg/LNOIncreased[7]
BPA1 µg/LSOD, GSTDecreased[7]

Table 4: Effects of Bisphenols on Apoptosis-Related Gene Expression in Zebrafish

BisphenolConcentrationGeneFold Change vs. ControlReference
BPAF0.3 µMcaspase 3↑ 1.95[8]
BPAF1.0 µMcaspase 3↑ 2.26[8]
BPAF0.3 µMbax↑ 1.60[8]
BPAF1.0 µMbax↑ 1.78[8]
BPAF0.3 µMbcl-2↓ 0.72[8]
BPAF1.0 µMbcl-2↓ 0.53[8]
BPA0.1 - 100 µg/Lcaspase-3, bax, p53, c-junUpregulated[9]

Experimental Protocols

Zebrafish Husbandry and Embryo Collection
  • 1.1. Maintain adult transgenic zebrafish (e.g., Tg(elavl3:EGFP) for pan-neuronal visualization) in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.

  • 1.2. Set up breeding tanks with male and female fish (2:1 ratio) the evening before embryo collection.

  • 1.3. Collect freshly fertilized embryos within 30 minutes of the light cycle turning on.

  • 1.4. Wash the embryos with embryo medium (E3) and remove any unfertilized or dead embryos.

  • 1.5. Incubate embryos at 28.5°C in E3 medium.

This compound (BPB) Exposure
  • 2.1. Prepare a stock solution of BPB in a suitable solvent (e.g., DMSO).

  • 2.2. From 4 hours post-fertilization (hpf), expose embryos to a range of BPB concentrations (e.g., 10, 100, 1000 µg/L) and a vehicle control (DMSO) in 6-well plates, with 20-30 embryos per well.

  • 2.3. Maintain the exposure until the desired developmental stage for analysis (e.g., 5 days post-fertilization (dpf) for behavioral assays).

  • 2.4. Change the exposure solutions daily to maintain the chemical concentration.

Locomotor Activity Assay
  • 3.1. At 5 dpf, transfer individual larvae into the wells of a 96-well plate containing fresh exposure solution.

  • 3.2. Place the 96-well plate into an automated video tracking system (e.g., ZebraBox).

  • 3.3. Acclimate the larvae for a 20-minute period under light conditions.

  • 3.4. Record larval movement during alternating periods of light and darkness (e.g., 10 minutes light, 10 minutes dark, repeated for 3 cycles).

  • 3.5. Analyze the recorded data to determine parameters such as total distance moved, average speed, and time spent active during both light and dark phases.

In Vivo Reactive Oxygen Species (ROS) Detection
  • 4.1. At the desired time point (e.g., 72 hpf), wash the BPB-exposed and control embryos with fresh E3 medium.

  • 4.2. Incubate the embryos in a solution of a fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA) in E3 medium for 30-60 minutes in the dark.

  • 4.3. Wash the embryos three times with E3 medium to remove excess probe.

  • 4.4. Anesthetize the embryos with tricaine and mount them in a lateral orientation in low-melting-point agarose on a glass-bottom dish.

  • 4.5. Image the embryos using a fluorescence microscope.

  • 4.6. Quantify the fluorescence intensity in a defined region of interest (e.g., the brain) using image analysis software (e.g., ImageJ).

Whole-Mount Apoptosis (TUNEL) Assay
  • 5.1. At the desired time point (e.g., 48 or 72 hpf), fix BPB-exposed and control embryos in 4% paraformaldehyde (PFA) overnight at 4°C.

  • 5.2. Wash the embryos with phosphate-buffered saline containing Tween-20 (PBST).

  • 5.3. Permeabilize the embryos with proteinase K.

  • 5.4. Refix the embryos in 4% PFA.

  • 5.5. Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercially available kit, following the manufacturer's instructions.

  • 5.6. Mount the embryos and image them using a fluorescence or confocal microscope.

  • 5.7. Count the number of TUNEL-positive (apoptotic) cells in the brain or other regions of interest.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis A Zebrafish Embryo Collection (Tg(elavl3:EGFP)) B BPB Exposure (10, 100, 1000 µg/L) from 4 hpf A->B C Locomotor Activity Assay (5 dpf) B->C D Oxidative Stress (ROS) Assay (72 hpf) B->D E Apoptosis (TUNEL) Assay (72 hpf) B->E F Behavioral Endpoint Quantification C->F G Fluorescence Intensity Measurement D->G H Apoptotic Cell Counting E->H

Caption: Experimental workflow for assessing BPB neurotoxicity in zebrafish.

signaling_pathway BPB This compound (BPB) Exposure ROS Increased Reactive Oxygen Species (ROS) BPB->ROS Antioxidant_Defense Decreased Antioxidant Defense (SOD, CAT) BPB->Antioxidant_Defense Neurodevelopment Altered Neurodevelopmental Gene Expression BPB->Neurodevelopment Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Defense->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis (Caspase activation, ↑Bax, ↓Bcl-2) Cellular_Damage->Apoptosis Neurotoxicity Neurotoxicity (Altered Locomotor Behavior) Apoptosis->Neurotoxicity Neurodevelopment->Neurotoxicity

Caption: BPB-induced neurotoxicity signaling pathway in zebrafish embryos.

logical_relationship BPB BPB Exposure Oxidative_Stress Oxidative Stress BPB->Oxidative_Stress induces Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis leads to Behavioral_Defects Behavioral Defects Oxidative_Stress->Behavioral_Defects directly impacts Apoptosis->Behavioral_Defects contributes to

Caption: Logical relationship of BPB-induced neurotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sample Preparation for Trace-Level Bisphenol B Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the trace-level detection of Bisphenol B (BPB). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for BPB detection, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Analyte Recovery Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal for the sample matrix and BPB's physicochemical properties.Optimize Extraction Parameters: For Liquid-Liquid Extraction (LLE), adjust the pH of the aqueous phase to ensure BPB is in its neutral form, enhancing its partitioning into the organic solvent. Experiment with different solvent-to-sample ratios; a higher ratio (e.g., 7:1) can improve recovery. For Solid-Phase Extraction (SPE), select a sorbent with high affinity for bisphenols, such as Oasis HLB or molecularly imprinted polymers (MIPs).[1] Ensure proper conditioning of the SPE cartridge and optimize the elution solvent.
Matrix Effects: Co-extracted endogenous substances from complex matrices (e.g., serum, milk, sediment) can interfere with the ionization of BPB in the mass spectrometer, leading to signal suppression or enhancement.[2][3]Improve Sample Cleanup: Incorporate additional cleanup steps. For complex biological samples, protein precipitation with acetonitrile is a common first step.[1] The use of selective SPE sorbents like MIPs can significantly reduce matrix effects.[1][4] Immunoaffinity cleanup is another highly selective option.[3] Consider matrix-matched calibration standards or the use of an isotopically labeled internal standard (e.g., BPB-d8) to compensate for matrix effects.[5]
Analyte Loss During Evaporation: BPB may be lost due to volatilization or adhesion to the container walls during the solvent evaporation step.Gentle Evaporation: Use a gentle stream of nitrogen for evaporation at a controlled temperature (e.g., 40-60°C).[6][7] Reconstitute the residue in a small volume of a suitable solvent immediately after drying.
High Background/ Contamination Contaminated Labware and Reagents: Bisphenols are ubiquitous in plastic materials, and contamination can occur from sample containers, pipette tips, and solvents.[8][9]Use Glassware and High-Purity Solvents: Avoid all contact with plastic materials during sample collection and preparation.[8][9] Use glassware that has been thoroughly cleaned, for instance by heating at a high temperature followed by rinsing with ultra-pure water, methanol, and acetone.[8][9] Utilize LC-MS grade solvents.[9]
Carryover in Analytical Instrument: Residual BPB from a previous high-concentration sample can adsorb to the column or other parts of the LC-MS system, leading to ghost peaks in subsequent runs.[8][10]Thorough System Cleaning: Implement a rigorous washing protocol for the injection port and column between samples. Running blank injections can help identify and mitigate carryover. For LC-MS, using an isocratic elution with a sufficiently high organic phase percentage can prevent the accumulation of BPB on the column.[8][10]
Poor Chromatographic Peak Shape Inappropriate Mobile Phase: The mobile phase composition may not be suitable for the analytical column, leading to peak tailing or fronting.Optimize Mobile Phase: For reversed-phase chromatography, ensure the mobile phase pH is appropriate for BPB. The addition of a small amount of modifier, like formic acid, can sometimes improve peak shape.
Column Overload: Injecting too much sample or a sample with a high concentration of interfering compounds can lead to poor peak shape.Dilute Sample or Adjust Injection Volume: If the BPB concentration is high, dilute the sample extract before injection. Otherwise, reduce the injection volume.
Irreproducible Results Inconsistent Sample Preparation: Variations in extraction times, solvent volumes, or pH adjustments can lead to inconsistent results.Standardize Protocols: Ensure all sample preparation steps are performed consistently for all samples, standards, and blanks. Automation of liquid handling can improve reproducibility.[11]
Degradation of Analyte: BPB may degrade during storage or sample processing.Proper Sample Storage and Handling: Store samples at low temperatures (e.g., -20°C) in glass containers.[8] Minimize the time between sample collection, preparation, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for trace-level BPB in complex biological matrices?

A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used. SPE is often preferred for complex matrices as it can provide better selectivity and cleaner extracts.[1] Molecularly Imprinted Polymer SPE (MIP-SPE) is particularly effective at reducing matrix effects and achieving high recoveries for bisphenols.[1][4][12] For simpler matrices or when optimizing for cost and speed, LLE can also be effective.

Q2: I am using GC-MS for analysis. Is derivatization necessary for BPB?

A2: Yes, derivatization is highly recommended for the GC-MS analysis of bisphenols, including BPB.[13] Derivatization increases the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape, selectivity, and sensitivity.[13] A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6][7][13][14]

Q3: How can I minimize background contamination from BPB?

A3: Minimizing background contamination is critical for trace-level analysis. Strictly avoid using plastic labware.[8][9] All glassware should be meticulously cleaned.[8][9] Use high-purity, LC-MS grade solvents and reagents.[9] It is also advisable to prepare samples in a clean environment, away from potential sources of bisphenol contamination. Regularly running procedural blanks is essential to monitor and control background levels.

Q4: What are matrix effects and how can I mitigate them?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix.[2] This can lead to either suppression or enhancement of the analyte signal, affecting accuracy and precision. To mitigate matrix effects, you can improve the sample cleanup procedure using techniques like SPE with selective sorbents (e.g., MIPs) or immunoaffinity chromatography.[1][3] Using an isotopically labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[5] Preparing calibration standards in a blank matrix extract (matrix-matched calibration) is another common strategy.

Q5: What are typical recovery rates and limits of detection (LODs) I can expect for BPB analysis?

A5: Recovery rates and LODs are highly dependent on the matrix, sample preparation method, and analytical instrumentation. However, well-optimized methods can achieve good recoveries and low detection limits. For example, methods using SPE have reported recoveries ranging from 74% to 106% for various bisphenols in different matrices.[3][15] LODs can reach the low nanogram per gram (ng/g) or even picogram per milliliter (pg/mL) level.[15][16]

Quantitative Data Summary

Table 1: Performance of Different Sample Preparation Methods for Bisphenol Analysis

MethodMatrixAnalytesRecovery (%)LODRSD (%)Reference
MIP-SPE LC-MS/MSBeverages & Canned Food7 Bisphenols (incl. BPB)50 - 1030.002 - 0.15 ng/mL (beverages)< 15[12]
Immunoaffinity Cleanup UPLC-MS/MSAquatic ProductsBPA & BPS74 - 1060.060 µg/kg (BPA), 0.012 µg/kg (BPS)< 12[3]
ASE and SPE UPLC-MS/MSSediment7 Bisphenols (incl. BPB)74.9 - 102.80.01 - 0.3 ng/g6.2 - 10.3[15]
SPME-GC-MSFood CansBPA, BPS, BPSatisfactory3 - 16 pg/mL-[16]
MSPD-HPLC-FLDGilthead Sea BreamBPA, BPS, BPF & Phthalates70 - 920.11 - 0.68 µg/kg< 10[17]

MIP-SPE: Molecularly Imprinted Polymer Solid-Phase Extraction; ASE: Accelerated Solvent Extraction; SPME: Solid-Phase Microextraction; MSPD: Matrix Solid-Phase Dispersion; RSD: Relative Standard Deviation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for BPB in Water Samples

This protocol provides a general workflow for the extraction of BPB from water samples using a polymeric reversed-phase SPE cartridge.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100-500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained BPB with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization of BPB for GC-MS Analysis

This protocol describes a common silylation procedure for BPB.

  • Evaporation: Transfer the sample extract into a glass vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[6][7]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Collection (Aqueous/Solid) extraction Extraction (LLE or SPE) sample->extraction cleanup Cleanup/Purification extraction->cleanup concentration Concentration (Evaporation) cleanup->concentration reconstitution Reconstitution concentration->reconstitution derivatization Derivatization (for GC-MS) reconstitution->derivatization lcms LC-MS/MS Analysis reconstitution->lcms gcms GC-MS Analysis derivatization->gcms data Data Analysis lcms->data gcms->data troubleshooting_logic start Low Analyte Recovery? cause1 Inefficient Extraction start->cause1 Yes cause2 Matrix Effects start->cause2 Yes cause3 Analyte Loss start->cause3 Yes solution1 Optimize LLE/SPE Parameters cause1->solution1 solution2 Improve Cleanup/ Use Internal Standard cause2->solution2 solution3 Gentle Evaporation cause3->solution3

References

Technical Support Center: Enhancing Bisphenol B Detection in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Bisphenol B (BPB) detection in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable biological matrix for detecting this compound (BPB) and other bisphenols?

A1: The choice of biological matrix depends on the specific research question. Urine is generally the preferred matrix for assessing recent exposure to bisphenols due to higher concentrations and minimal matrix effects.[1] For studying long-term or cumulative exposure, blood, serum, or plasma may be more suitable.[1][2] Whole blood can be ideal for detecting certain bisphenols like BPF, BPAF, and BPAP and reflecting systemic exposure.[1]

Q2: What are the most common analytical techniques for detecting BPB in biological samples?

A2: The most prevalent and sensitive methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[2][3][4] High-performance liquid chromatography with fluorescence detection (HPLC-FLD) and electrochemical sensors are also utilized.[5][6] Enzyme-linked immunosorbent assays (ELISAs) are another option, though they may have different sensitivity and specificity profiles.

Q3: Why is derivatization necessary for GC-MS analysis of BPB?

A3: Derivatization is crucial for GC-MS analysis of polar and low-volatility compounds like bisphenols.[7] It converts BPB into a more volatile and thermally stable compound, which improves chromatographic separation, sensitivity, and peak shape.[4][8] Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][7][9][10]

Q4: What are matrix effects and how can they be minimized?

A4: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the biological sample, leading to signal suppression or enhancement.[1][11][12] This can significantly impact the accuracy and sensitivity of the analysis.[1] To minimize matrix effects, several strategies can be employed:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[2][13]

  • Use of Internal Standards: Isotopically labeled internal standards (e.g., BPA-d6) can help correct for matrix effects.[11][12]

  • Chromatographic Separation: Optimize the chromatographic method to separate BPB from interfering compounds.

  • Matrix-Matched Calibrations: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

Troubleshooting Guides

HPLC-MS/MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
High Background/Contamination BPA/BPB present in solvents, labware, or plastic equipment.[14][15][16]Use high-purity solvents and glassware. Avoid plastic containers and pipette tips.[14] Thoroughly clean all equipment.[14] Consider using an isocratic elution to prevent the accumulation of contaminants on the column.[14][16]
Poor Sensitivity/Low Signal Inefficient ionization. Matrix effects causing signal suppression.[1][11] Suboptimal sample preparation.Optimize MS parameters (e.g., spray voltage, gas flows). Improve sample cleanup to reduce matrix components.[17] Consider a different sample extraction technique like dispersive liquid-liquid microextraction (DLLME).[18]
Poor Peak Shape Inappropriate mobile phase. Column degradation.Optimize the mobile phase composition and gradient. Check the column's performance and replace if necessary.
Inconsistent Results Variability in sample preparation. Instability of the analyte in the matrix.Ensure consistent and reproducible sample preparation steps. Investigate the stability of BPB in the specific biological matrix under the storage conditions used.[11]
GC-MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
No or Low Peak Intensity Incomplete derivatization.[7] Injection problems (e.g., blocked syringe).[19] Column issues (e.g., breakage, incorrect installation).[19]Optimize derivatization conditions (reagent, temperature, time).[7][10] Check the syringe and ensure proper injection. Verify column integrity and installation.[19]
Peak Tailing Active sites in the GC system. Column contamination.Use a deactivated liner and column. Perform column bake-out or trimming.
Baseline Noise or Spikes Contaminated carrier gas or system components.[20] Electrical disturbances.[20]Use high-purity carrier gas with appropriate traps. Check for leaks and clean the ion source.[21] Ensure proper electrical grounding.[22]
Poor Reproducibility Inconsistent derivatization. Sample degradation at high temperatures.Ensure precise and consistent addition of derivatization reagents. Optimize inlet temperature to prevent analyte degradation.
ELISA Analysis
Problem Possible Cause(s) Troubleshooting Steps
High Background Insufficient washing.[23][24] Non-specific binding of antibodies.[25] Contaminated reagents.Increase the number and vigor of wash steps.[23][25] Use an appropriate blocking buffer.[24][25] Prepare fresh reagents.
Weak or No Signal Inactive reagents (antibodies, enzyme conjugate).[26] Omission of a key reagent.[25] Insufficient incubation times.[25]Check the expiration dates and storage conditions of all kit components.[27] Carefully review the protocol to ensure all steps were followed correctly.[25] Optimize incubation times and temperatures.[27]
Poor Precision Inaccurate pipetting.[23][24] Inconsistent washing.[25] Edge effects in the microplate.[26]Calibrate pipettes and use proper pipetting techniques.[24] Ensure uniform washing across all wells.[25] Avoid using the outer wells of the plate or ensure proper plate sealing during incubations.[27]
Poor Standard Curve Improper standard dilution.[24] Degraded standard.Prepare fresh standard dilutions for each assay.[24] Ensure the standard is stored correctly.[26]

Quantitative Data Summary

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for BPB and other Bisphenols in Biological Fluids.

AnalyteMatrixMethodLODLOQReference
BPBUrineonline SPE-LC-MS/MS0.015-0.66 ng/mL0.049-2.2 ng/mL[11]
BPAUrineUPLC-MS/MS-0.5 ng/mL[28]
BPs (mix)Breast MilkHPLC-FLD0.5-2.1 ng/mL1.4-6.3 ng/mL[5]
BPs (mix)Breast MilkLC-QqQ-MS-0.10-0.25 ng/mL[3]
BPASerumHPLC-ED0.2 ng/mL-[29]
BPASerumHPLC-MS0.1 ng/mL-[29]
BPs (mix)Animal FeedUPLC-MS/MS0.02-0.75 µg/kg0.04-0.95 µg/kg[30]

Experimental Protocols

Detailed Methodology for Online SPE-LC-MS/MS for BPB in Urine

This protocol is a summary of the methodology described by Otero-Penedo et al. (2024).[11]

  • Sample Preparation:

    • Urine samples are subjected to enzymatic deconjugation to measure total BPB concentrations (free and conjugated forms).

  • Online Solid-Phase Extraction (SPE):

    • The prepared urine sample is injected into the online SPE system.

    • The SPE column traps the bisphenols while salts and other polar interferences are washed away.

  • Liquid Chromatography (LC):

    • The trapped bisphenols are eluted from the SPE column and transferred to the analytical LC column.

    • A gradient elution is used to separate BPB from other bisphenols and remaining matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Detection and quantification are performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

    • An internal standard, such as BPA-d6, is used to correct for matrix effects and variations in recovery.[11][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing urine_sample Urine Sample deconjugation Enzymatic Deconjugation urine_sample->deconjugation online_spe Online SPE deconjugation->online_spe lc_separation LC Separation online_spe->lc_separation msms_detection MS/MS Detection lc_separation->msms_detection quantification Quantification msms_detection->quantification

Caption: Workflow for BPB analysis in urine using online SPE-LC-MS/MS.

troubleshooting_logic start Poor Sensitivity in BPB Assay check_method Which Analytical Method? start->check_method lcms LC-MS/MS check_method->lcms LC-MS/MS gcms GC-MS check_method->gcms GC-MS elisa ELISA check_method->elisa ELISA lcms_q1 Check for Matrix Effects lcms->lcms_q1 gcms_q1 Incomplete Derivatization? gcms->gcms_q1 elisa_q1 Weak or No Signal? elisa->elisa_q1 lcms_a1 Improve Sample Cleanup Use Isotope-Labeled Internal Standard lcms_q1->lcms_a1 Yes gcms_a1 Optimize Derivatization Protocol (Reagent, Temp, Time) gcms_q1->gcms_a1 Yes elisa_a1 Check Reagent Activity Verify Protocol Steps elisa_q1->elisa_a1 Yes

Caption: A logical troubleshooting workflow for poor sensitivity in BPB detection.

References

Technical Support Center: Stability of Bisphenol B in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Bisphenol B (BPB) in frozen human serum and urine samples. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions that may arise during the collection, storage, and analysis of serum and urine samples for BPB measurement.

Q1: What are the optimal storage temperatures for serum and urine samples to ensure BPB stability?

A1: For long-term storage, it is highly recommended to keep both serum and urine samples at ultra-low temperatures, specifically -70°C or -80°C. Studies on Bisphenol A (BPA), a structurally similar compound, have shown that its conjugates are stable for at least 180 days in urine when stored at -70°C[1]. While short-term storage at -20°C may be acceptable, one study indicated that BPA in plasma is stable for at least three months at this temperature. For maximum long-term stability of BPB, -80°C is the preferred temperature to minimize potential degradation.

Q2: How long can I store frozen serum and urine samples before analyzing for BPB?

A2: Based on available data for bisphenols, long-term storage at -80°C is effective for preserving sample integrity. Indirect evidence for BPA suggests stability in frozen urine for over 20 years[2]. A study on various urinary biomarkers, including bisphenols, demonstrated their stability for at least 18 months when stored at -20°C. For BPB specifically, one study has confirmed its stability in urine for at least 4 weeks at -18°C, with recoveries ranging from 87% to 119%[3]. For longer durations, it is best practice to adhere to the -80°C storage condition. Phenolic compounds are generally more stable in serum than in urine[1][4].

Q3: I am observing a this compound peak in my blank samples. What is the likely source of this contamination?

A3: Background contamination is a significant challenge in bisphenol analysis due to their widespread use in plastics and other laboratory materials. Potential sources of contamination include:

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of bisphenols.

  • Laboratory Equipment: Plasticware (e.g., pipette tips, tubes, vials), septa, and tubing in the analytical instruments can leach BPB.

  • Sample Collection Materials: Some blood collection tubes, especially those with separator gels, can be a source of bisphenol contamination[5].

  • Laboratory Environment: Dust and other airborne particles in the lab can also be a source of contamination.

To mitigate this, it is crucial to use glass or polypropylene labware whenever possible, pre-screen all materials for bisphenol leaching, and run procedural blanks with every batch of samples[6][7][8].

Q4: My BPB signal is inconsistent, especially at low concentrations. How can I improve the reproducibility of my results?

A4: Inconsistent signals at low concentrations are often linked to background contamination and analytical methodology. A key troubleshooting step for LC-MS/MS analysis is to switch from a gradient elution to an isocratic elution[6][7][8]. During a gradient run, trace amounts of BPB from the mobile phase can accumulate on the analytical column and then elute as a "ghost peak," leading to variability. An isocratic method with a sufficiently high organic phase concentration can prevent this accumulation. Additionally, ensuring a clean laboratory environment and minimizing the use of plastics are critical for improving reproducibility.

Q5: What are the best practices for collecting and handling serum and urine samples to ensure BPB stability and prevent contamination?

A5: Proper sample collection and handling are critical.

  • Collection: Use glass or polypropylene containers for urine collection. For blood collection, pre-screen tubes to ensure they do not leach bisphenols. Avoid tubes with separator gels unless they have been verified to be free of interfering compounds[5].

  • Processing: Process samples as quickly as possible after collection. For serum, allow the blood to clot and then centrifuge to separate the serum.

  • Aliquoting and Storage: Immediately after processing, aliquot samples into glass or polypropylene storage vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C until analysis.

  • Shipping: If samples need to be shipped, they should be maintained on dry ice to ensure they remain frozen.

Stability Data Summary

While specific long-term stability data for this compound is limited, the following tables summarize the available information for BPB and the closely related compound, Bisphenol A, in frozen serum and urine.

Table 1: Stability of this compound in Frozen Urine

Storage TemperatureDurationAnalyte FormMatrixPercent Recovery/StabilityReference
-18°C4 weeksTotal BPBUrine87% - 119%[3]

Table 2: Stability of Bisphenol A in Frozen Serum and Urine

Storage TemperatureDurationAnalyte FormMatrixPercent Recovery/StabilityReference
-70°C180 daysConjugated BPAUrineStable[1]
-20°C18 monthsTotal BiomarkersUrineStable
Frozen (unspecified temp.)22-24 yearsTotal BPAUrineRelatively stable (indirect evidence)[2]
-20°C3 monthsBPAPlasmaStable
37°C30 daysBPA MetabolitesSerumNo significant variation[1][4]

Experimental Protocols

The following are generalized protocols for the determination of BPB stability in serum and urine, based on common methodologies for bisphenol analysis.

Protocol 1: Long-Term Stability Study of BPB in Human Serum
  • Preparation of Spiked Samples:

    • Obtain a pool of human serum from donors with no known occupational exposure to bisphenols. Pre-screen the pooled serum to confirm the absence of endogenous BPB.

    • Prepare a stock solution of BPB in a suitable solvent (e.g., methanol).

    • Spike the pooled serum with the BPB stock solution to achieve desired concentrations (e.g., low, medium, and high QC levels).

    • Aliquot the spiked serum into pre-screened glass or polypropylene vials.

  • Storage:

    • Store the aliquots at -20°C and -80°C.

    • Designate time points for analysis (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Sample Analysis (at each time point):

    • Retrieve the designated number of aliquots from each storage temperature.

    • Thaw the samples at room temperature.

    • Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of serum.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a validated UPLC-MS/MS method for the quantification of BPB.

    • Employ an isotopically labeled internal standard for BPB to correct for matrix effects and extraction variability.

  • Data Evaluation:

    • Calculate the mean concentration of BPB at each time point and storage temperature.

    • Determine the percent recovery by comparing the mean concentration at each time point to the mean concentration at time 0.

Protocol 2: Long-Term Stability Study of BPB in Human Urine
  • Preparation of Spiked Samples:

    • Obtain a pool of human urine and pre-screen for the absence of endogenous BPB.

    • Spike the pooled urine with a BPB stock solution to achieve desired QC concentrations.

    • Aliquot the spiked urine into pre-screened glass or polypropylene vials.

  • Storage:

    • Store the aliquots at -20°C and -80°C.

    • Establish analysis time points (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Sample Analysis (at each time point):

    • Thaw the designated aliquots at room temperature.

    • Enzymatic Hydrolysis: To measure total BPB (free + conjugated), treat the urine samples with β-glucuronidase/sulfatase enzyme. Incubate at 37°C for a specified time (e.g., 2-4 hours) to deconjugate BPB metabolites.

    • Solid-Phase Extraction (SPE):

      • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent).

      • Load the hydrolyzed urine sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the BPB with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the reconstituted samples using a validated UPLC-MS/MS method with an appropriate internal standard.

  • Data Evaluation:

    • Calculate the mean concentration and percent recovery of BPB at each time point and storage temperature relative to the baseline (time 0).

Visualizations

Experimental_Workflow_Serum cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points serum_pool Pooled Human Serum spike Spike with BPB serum_pool->spike aliquot Aliquot into Vials spike->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 thaw Thaw Samples storage_neg20->thaw storage_neg80->thaw protein_precip Protein Precipitation thaw->protein_precip centrifuge Centrifuge protein_precip->centrifuge evap_recon Evaporate & Reconstitute centrifuge->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms

Caption: Workflow for BPB stability testing in serum.

Troubleshooting_Contamination cluster_sources Investigate Potential Sources cluster_solutions Implement Solutions start High BPB in Blank? solvents Solvents/Reagents start->solvents plastics Plasticware start->plastics septa Vial Septa/Caps start->septa environment Lab Environment start->environment prescreen Pre-screen all materials solvents->prescreen use_glass Use glass/polypropylene plastics->use_glass septa->prescreen clean_env Maintain clean workspace environment->clean_env isocratic Switch to isocratic LC method use_glass->isocratic If still high

Caption: Troubleshooting guide for BPB contamination.

References

Technical Support Center: Minimizing Bisphenol B (BPB) Background Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination during the analysis of Bisphenol B (BPB) and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound (BPB) background contamination in a laboratory setting?

A1: Background contamination in trace bisphenol analysis is a persistent issue. The most common sources include laboratory plastics, solvents, reagents, and even the analytical instrumentation itself.[1][2][3] BPB can leach from polycarbonate (PC) and other plastic materials like pipette tips, micro-reaction vials, and sample tubes, especially when exposed to organic solvents or high temperatures.[4][5] Solvents, even high-purity or LC-MS grade, can contain trace amounts of bisphenols.[1][2][6] Other potential sources are water purification systems with plastic components, syringe filters, and separator gels in blood collection tubes.[1][7][8]

Q2: My procedural blank shows a significant BPB peak. What is the first step to identify the source?

A2: The first step is to systematically isolate and test each component of your analytical workflow. A common approach is to analyze a series of blanks, each progressively including more components of your procedure. Start with an "instrument blank" (a direct injection of mobile phase) to check for contamination from the LC-MS system itself.[3] Then, analyze a "reagent blank" prepared with your solvents and reagents in a trusted, clean glass container. Finally, compare this to your full "procedural blank," which has gone through every sample preparation step, including contact with all labware. Discrepancies between these blanks will help pinpoint the contamination source.

Q3: Can the LC-MS system itself be a source of BPB contamination?

A3: Yes. Bisphenols present in the mobile phase can accumulate on the analytical column, particularly at the head, during column conditioning or equilibration periods with low organic content.[1][2] This accumulated BPB can then be released as a "ghost peak" during the gradient elution, often mistaken for sample contamination.[2][6] Using an isocratic elution with a sufficiently high percentage of organic solvent can often mitigate this issue by preventing the initial accumulation.[2][6]

Q4: Are there BPB-free alternatives for common laboratory plastics?

A4: While completely avoiding plastics is difficult, several strategies can minimize exposure. Whenever possible, use high-quality borosilicate glassware for sample preparation and storage.[9] If plastics are necessary, opt for polypropylene (PP) or high-density polyethylene (HDPE) containers, which are generally less prone to leaching bisphenols than polycarbonate. However, it's crucial to note that even these materials can contain plasticizers and other additives that may interfere with your analysis.[5] Always perform extraction tests on new batches of plasticware before use in sensitive analyses.

Q5: How should I properly clean glassware to remove trace BPB contamination?

A5: Rigorous cleaning is essential. Avoid using detergents, as they can be a source of contamination themselves.[10] A recommended procedure is to first rinse glassware with high-purity water, followed by sequential rinses with methanol and acetone.[2] For the highest sensitivity applications, baking glassware (excluding volumetric flasks) at high temperatures (e.g., 400°C for 4 hours) after solvent rinsing can effectively remove residual organic contaminants.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Issue 1: High BPB background is detected in all samples, including blanks.

This common problem points to a systemic source of contamination. Use the following decision tree to isolate the cause.

G A High Background Detected in Blanks B Analyze Instrument Blank (Direct injection of mobile phase) A->B Start Troubleshooting C Analyze Reagent Blank (Solvents + Reagents in clean glass) B->C Blank is Clean R1 Contamination Source: - Mobile Phase - LC System Tubing/Parts - Column Accumulation B->R1 Blank is Contaminated D Analyze Procedural Blank (Full sample prep workflow) C->D Blank is Clean R2 Contamination Source: - Solvents (Water, ACN, MeOH) - Reagent Additives (Acids, Buffers) C->R2 Blank is Contaminated R3 Contamination Source: - Labware (Vials, Tubes, Tips) - Syringe Filters - Sample Handling Steps D->R3 Blank is Contaminated

Caption: Troubleshooting logic for identifying the source of systemic BPB contamination.

Issue 2: BPB levels are inconsistent and vary between replicate samples.

Erratic contamination often suggests sporadic issues related to sample handling or disposable items.

  • Gloves: Ensure you are using nitrile gloves. Latex and vinyl gloves can be sources of contamination. Change gloves frequently, especially after touching any potentially contaminated surfaces.

  • Pipette Tips: Test different brands or batches of pipette tips. Some may leach contaminants more than others.

  • Airborne Contamination: Dust particles can contain bisphenols. Keep samples covered whenever possible and prepare samples in a clean environment, such as a laminar flow hood.[12]

  • Cross-Contamination: Be meticulous about preventing cross-contamination from high-concentration standards or samples to your blanks and low-level samples.

Data Summary Table

While specific quantitative data for BPB is less common in the literature than for BPA, the following table summarizes typical contamination levels and leaching data for BPA, which can serve as a conservative proxy for BPB.

Contamination SourceAnalyteConcentration / AmountMatrix / ConditionsReference
Water Purification SystemBPA~0.02 µg/LUltrapure Water[11]
SPE CartridgesBPA~0.04 µg/LEluate[11]
Procedural BlankBPA< 0.003 µg/LWater Sample Analysis[7][13]
Reagent BlankBPA< 0.09 ngWater Sample Analysis[7][13]
Polycarbonate Bottles (New)BPA1.0 ng/mLWater, 7 days at room temp.[4]
Polycarbonate Bottles (Used)BPA0.7 ng/mLWater, 7 days at room temp.[4]
Separator Gel (Blood Tube)BPA2046 ± 75 ng/gGel Material[8]

Key Experimental Protocols

Protocol 1: Preparation of Contamination-Free Solvents and Mobile Phase

This protocol details the steps to minimize contamination from the liquids used in your LC-MS system.

G cluster_0 Solvent & Reagent Preparation A 1. Select Highest Purity (LC-MS Grade Solvents/Additives) B 2. Use New, Dedicated Glassware (Solvent-rinsed Borosilicate Bottles) A->B C 3. Prepare Mobile Phase Freshly (Aqueous phase < 1 week old) B->C D 4. Add 5% Organic to Aqueous Phase (Prevents microbial growth) C->D E 5. Filter Mobile Phase (If additives were used) D->E F 6. Cover Solvent Reservoirs (Use foil or system caps) E->F

Caption: Workflow for preparing low-contamination mobile phases for BPB analysis.

Methodology:

  • Solvent Selection: Purchase solvents (e.g., water, acetonitrile, methanol) of the highest possible purity, specifically designated for LC-MS analysis.[10] Buy in small volumes to ensure fresh stock.

  • Glassware: Use only borosilicate glass bottles dedicated exclusively to LC-MS mobile phases.[14] Before first use, and between new solvent batches, rinse the bottles thoroughly with methanol, followed by the mobile phase solvent it will contain. Never wash with detergents.[10]

  • Fresh Preparation: Prepare aqueous mobile phases fresh, at least weekly, to prevent microbial growth, which can introduce interferences.[10]

  • Microbial Inhibition: For purely aqueous mobile phases stored on the system, adding a small amount (e.g., 5-10%) of organic solvent like acetonitrile or methanol can inhibit bacterial growth.[10]

  • Filtration: While LC-MS grade solvents are typically particle-free, if you add solid buffers or salts, filter the final mobile phase through a compatible 0.2 µm filter (e.g., PTFE for organic solvents).

  • Storage: Always keep solvent reservoirs covered to prevent contamination from airborne dust.[14] Never top off old mobile phase with new; replace the entire bottle.[10]

Protocol 2: Validated Labware Cleaning Procedure

This protocol provides a robust method for cleaning glassware and other reusable items to minimize residual BPB.

  • Initial Rinse: Immediately after use, rinse labware three times with tap water to remove gross material.

  • Solvent Wash (No Detergents): Place labware in a chemical fume hood. Perform three sequential rinses with the following solvents:

    • High-Purity Water (e.g., from a Milli-Q system)

    • LC-MS Grade Methanol

    • LC-MS Grade Acetone Ensure the solvent contacts all internal surfaces.

  • Drying: Allow the labware to air-dry in a clean environment (e.g., a covered rack or a clean oven at a low temperature, ~60°C). Do not use paper towels to dry, as they can be a source of contamination.

  • High-Temperature Baking (Optional, for Glassware Only): For the most sensitive analyses, after drying, place the glassware (excluding volumetric items) in a muffle furnace. Bake at 400°C for 4 hours.[11] Allow to cool completely to room temperature inside the furnace before removing.

  • Storage: Store cleaned labware covered with clean aluminum foil or in a dedicated, clean cabinet to prevent re-contamination from airborne dust.

References

Technical Support Center: Method Development for Simultaneous Analysis of Bisphenol B and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the simultaneous analysis of Bisphenol B (BPB) and its primary metabolites, BPB-glucuronide and BPB-sulfate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and its metabolites using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q1: I am observing a significant BPB peak in my blank injections ("ghost peaks"). What is the likely cause and how can I eliminate it?

A1: This is a very common issue in bisphenol analysis due to the ubiquitous nature of these compounds in laboratory materials.[1][2][3]

  • Cause: The most probable source is contamination from solvents (even LC-MS grade), mobile phase components, plastic labware (e.g., pipette tips, vials, tubing), and sample preparation equipment.[1][2] BPB can accumulate on the analytical column from a contaminated mobile phase during column conditioning, especially under gradient elution conditions with a low initial organic phase concentration.[1][2][3] This accumulated BPB then elutes as a "ghost peak" during subsequent runs.

  • Troubleshooting Steps:

    • Identify the Source: Systematically check all potential sources of contamination. Run blank injections after eliminating or replacing each component (e.g., use fresh solvents from a new bottle, replace tubing, switch to glass vials).

    • Solvent and Reagent Purity: Use the highest purity solvents and reagents available. Consider using solvents packaged in glass bottles.

    • Minimize Plastics: Avoid plastic containers, pipette tips, and vial caps wherever possible. Opt for glass or polypropylene alternatives.

    • Chromatographic Conditions:

      • Isocratic Elution: Switching from a gradient to an isocratic elution with a relatively high percentage of organic solvent (e.g., 50% acetonitrile) can prevent the accumulation of BPB on the column.[1][2]

      • Diverter Valve: Use a diverter valve to direct the flow to waste during the initial part of the chromatographic run when the contaminants might elute.

    • Thorough Cleaning: Implement rigorous cleaning procedures for all reusable labware.[2]

Q2: My peak shapes are poor (tailing or broadening). What are the potential causes and solutions?

A2: Poor peak shape can compromise resolution and the accuracy of quantification.

  • Cause:

    • Column Contamination/Failure: Buildup of matrix components on the column frit or stationary phase can lead to peak tailing and broadening. A void in the column packing can cause split peaks.

    • Secondary Interactions: Interactions between the analytes and active sites on the column packing material can cause peak tailing.

    • Extra-Column Volume: Excessive tubing length or internal diameter between the column and the detector can lead to peak broadening.

    • Inappropriate Mobile Phase: A mobile phase pH that is not optimal for the analyte's chemistry can cause peak tailing.

    • Sample Overload: Injecting too high a concentration of the analyte can lead to broadened, asymmetric peaks.

  • Troubleshooting Steps:

    • Column Health:

      • Use a guard column to protect the analytical column from contamination.

      • Periodically flush the column with a strong solvent to remove contaminants.

      • If the problem persists, replace the column.

    • Mobile Phase Optimization:

      • Ensure the mobile phase is properly mixed and degassed.

      • Adjust the pH of the mobile phase. For acidic compounds like bisphenols, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape.

    • Injection and Sample:

      • Reduce the injection volume or dilute the sample.

      • Ensure the injection solvent is compatible with the mobile phase; ideally, it should be weaker than the mobile phase.

    • System Check: Minimize the length and internal diameter of all tubing, especially between the column and the mass spectrometer.

Q3: I'm experiencing low recovery of BPB and its metabolites during sample preparation. How can I improve this?

A3: Low recovery is often related to the sample extraction and clean-up steps. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common methods for biological matrices.[4][5][6]

  • Cause:

    • Inefficient Extraction: The chosen solvent may not be optimal for extracting the analytes from the sample matrix.

    • Analyte Loss during Evaporation: Over-drying the sample during solvent evaporation can lead to the loss of volatile analytes.

    • Poor SPE Cartridge Performance: The SPE sorbent may not be appropriate for the analytes, or the washing and elution steps may be suboptimal.

    • Matrix Effects: Co-extracted matrix components can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression and apparently low recovery.

  • Troubleshooting Steps:

    • Optimize Extraction Method:

      • LLE: Test different organic solvents and pH conditions for the aqueous phase to maximize extraction efficiency.

      • SPE:

        • Ensure the SPE cartridge is properly conditioned and equilibrated.

        • Optimize the pH of the loading solution.

        • Test different wash solvents to remove interferences without eluting the analytes.

        • Use the appropriate elution solvent and volume to ensure complete recovery.

    • Control Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid complete dryness.

    • Internal Standards: Use isotopically labeled internal standards (e.g., BPB-d16) for each analyte. These standards can compensate for analyte loss during sample preparation and for matrix effects.

    • Matrix Effect Evaluation: Perform a post-extraction spike experiment to determine if ion suppression or enhancement is occurring. If significant matrix effects are present, further sample cleanup or chromatographic optimization may be necessary.

Q4: What are the key considerations for choosing an analytical technique for BPB and its metabolites?

A4: The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • LC-MS/MS: This is the most widely used and recommended technique due to its high sensitivity and selectivity.[4][5] It allows for the direct measurement of both the parent compound (BPB) and its conjugated metabolites (glucuronides and sulfates) in a single run.[7]

  • GC-MS: This technique can also be used, but it typically requires a derivatization step to make the bisphenols volatile, which can add complexity and potential for analyte loss.[3]

  • HPLC with Fluorescence or UV Detection: HPLC with fluorescence (HPLC-FLD) or UV detection can be used, but it may lack the sensitivity and selectivity of mass spectrometry, especially for complex biological samples.[4]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of bisphenols and their metabolites from various studies. Note that specific values can vary significantly depending on the matrix, instrumentation, and method.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixMethodLODLOQReference
This compound (BPB)Plant-based beveragesLC-MS/MS0.26 ng/mL0.78 ng/mL[8]
Bisphenol A (BPA)Plant-based beveragesLC-MS/MS0.26 ng/mL0.78 ng/mL[8]
Bisphenol S (BPS)Plant-based beveragesLC-MS/MS0.26 ng/mL0.78 ng/mL[8]
Bisphenol A (BPA)Surface WaterUPLC-MS/MS0.87-5.72 ng/L10.0-50.0 ng/L[9]
Bisphenol S (BPS)Rodent PlasmaUPLC-MS/MS1.15 ng/mL (free)5.0 ng/mL[10]
BPA-glucuronideWaterLC-MS/MS0.9 pmol/mL-[11]
Bisphenol A (BPA)SalivaLC-MS/MS3.25 ng/mL-[12]

Table 2: Recovery Rates

AnalyteMatrixSpiked ConcentrationRecovery (%)Reference
This compound (BPB)Plant-based beverages10 ng/mL85.3 - 98.0[8]
Bisphenol A (BPA)Plant-based beverages25 ng/mL78.0 - 105.0[8]
Bisphenol A (BPA)Canned Sardine-85[13]
Bisphenol A (BPA)Canned Lychee-93[13]
8 BisphenolsHuman Serum0.5, 2.5, 10 ng/mL45.8 - 120[14]

Experimental Protocols

Protocol 1: General Method for Simultaneous Analysis of BPB and its Metabolites in Biological Fluids (e.g., Serum, Plasma) by LC-MS/MS

This protocol is a generalized procedure based on common practices for bisphenol analysis.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Enzymatic Hydrolysis (for total BPB analysis): To measure the total BPB concentration (free + conjugated), an enzymatic hydrolysis step is required to cleave the glucuronide and sulfate conjugates.

    • To 250 µL of serum, add an appropriate buffer (e.g., ammonium acetate).

    • Add β-glucuronidase/arylsulfatase enzyme solution.

    • Incubate at 37°C for at least 2 hours.

  • Protein Precipitation (optional but recommended):

    • Add a cold organic solvent (e.g., acetonitrile) to the sample (hydrolyzed or not) in a 3:1 ratio (solvent:sample).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Cartridge Conditioning: Condition an SPE cartridge (e.g., Waters Oasis HLB) with methanol followed by equilibration with water.[7]

    • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elution: Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid or ammonium hydroxide.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or ammonium hydroxide.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative mode is typically used for bisphenols and their metabolites.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for BPB, BPB-glucuronide, BPB-sulfate, and their corresponding internal standards need to be optimized.

Visualizations

Metabolic Pathway of this compound

The primary metabolic pathway for this compound in humans involves Phase II conjugation reactions, where the parent molecule is made more water-soluble for excretion. This typically occurs in the liver.

BPB_Metabolism BPB This compound (BPB) Glucuronide BPB-Glucuronide BPB->Glucuronide UDP-glucuronosyltransferase (UGT) Sulfate BPB-Sulfate BPB->Sulfate Sulfotransferase (SULT) Excretion Excretion (Urine) Glucuronide->Excretion Sulfate->Excretion

Metabolic pathway of this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of BPB and its metabolites in a biological sample.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Urine) Hydrolysis Enzymatic Hydrolysis (for Total BPB) Sample->Hydrolysis Optional SPE Solid-Phase Extraction (SPE) Sample->SPE Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

Experimental workflow for BPB analysis.

References

Addressing poor reproducibility in Bisphenol B quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Bisphenol B (BPB), aiming to improve reproducibility for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can arise during BPB analysis, leading to poor reproducibility.

Contamination and Background Noise

Question: I am observing a high background signal or "ghost peaks" for BPB in my chromatograms, even in blank injections. What are the potential sources of contamination and how can I minimize them?

Answer: Background contamination is a significant issue in the analysis of bisphenols due to their widespread use.[1] Potential sources are numerous and require a systematic approach to identify and eliminate.

  • Solvents and Reagents: Even high-purity or LC-MS grade solvents can contain trace amounts of bisphenols.[1] It is recommended to test different batches and suppliers or use an in-line filter to remove contaminants.

  • Labware: Plastic containers, pipette tips, and other plastic labware can leach BPB.[1] Whenever possible, use glassware that has been thoroughly cleaned. If plastics are unavoidable, pre-rinse them with an appropriate solvent. All glassware should be washed with methanol before use.[2]

  • Sample Collection and Storage: Avoid using plastic containers for sample collection and storage.[3] Use glass or polypropylene containers, and minimize the contact time between the sample and any plastic components.

  • Analytical Instrumentation: Contamination can occur within the HPLC/UPLC-MS/MS system itself, from tubing, seals, or mobile phase reservoirs. A thorough cleaning of the system is recommended.

Troubleshooting Steps for High Background Noise:

Start High Background Signal for BPB Check_Blanks Analyze Solvent and Procedural Blanks Start->Check_Blanks Source_Solvents Test New Batch of Solvents/Reagents Check_Blanks->Source_Solvents Contamination in Solvent Blank Source_Labware Switch to Glassware/Pre-Rinse Plastics Check_Blanks->Source_Labware Contamination in Procedural Blank Only Resolved Problem Resolved Source_Solvents->Resolved Not_Resolved Problem Persists Source_Labware->Not_Resolved Source_System Perform System Cleaning Source_System->Resolved Not_Resolved->Source_System

Caption: Troubleshooting workflow for high background signal in BPB analysis.

Sample Preparation and Extraction

Question: I am experiencing low and inconsistent recovery of BPB from my samples. How can I improve my sample preparation and extraction efficiency?

Answer: Low recovery can be due to a variety of factors related to the sample matrix and the extraction protocol.

  • Extraction Method: The choice of extraction method is critical and matrix-dependent. Solid-Phase Extraction (SPE) is a commonly used and effective technique for isolating and preconcentrating bisphenols from various sample matrices.[4] Molecularly Imprinted Polymer SPE (MIP-SPE) can offer higher selectivity.[5][6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another viable option, particularly for food matrices.[7][8]

  • SPE Sorbent Selection: For SPE, C18 and Oasis HLB are common sorbents. The choice will depend on the sample matrix and the specific bisphenols being analyzed.

  • Elution Solvent: The composition and volume of the elution solvent in SPE are crucial for achieving high recovery. A common elution solvent is methanol with a small percentage of ammonia or formic acid.[5][9]

  • Matrix Effects: Complex matrices can interfere with the extraction and ionization of BPB, leading to ion suppression or enhancement in the mass spectrometer.[10] A thorough cleanup of the extract is necessary to minimize matrix effects.

Question: How do I handle different sample matrices for BPB analysis?

Answer: The sample preparation protocol needs to be adapted for different matrices.

  • Aqueous Samples (e.g., bottled water): These samples can often be directly subjected to SPE after acidification.[11]

  • Biological Fluids (e.g., serum, urine): These samples typically require a protein precipitation step (e.g., with acetonitrile) before extraction.[12] For the analysis of total BPB (free and conjugated forms), an enzymatic deconjugation step using β-glucuronidase/sulfatase is necessary before extraction.[1]

  • Solid Samples (e.g., food, animal feed): These samples require an initial extraction with a solvent like acetonitrile, followed by a cleanup step such as SPE or dSPE (dispersive SPE) as in the QuEChERS method.[2][7]

Chromatography and Detection

Question: My chromatographic peaks for BPB are broad or show tailing. How can I improve the peak shape?

Answer: Poor peak shape can be caused by several factors related to the analytical column and mobile phase.

  • Column Choice: A C18 column is commonly used for bisphenol analysis.[13] The particle size of the column packing will affect the peak sharpness, with smaller particles generally providing better resolution.

  • Mobile Phase: The composition of the mobile phase is critical. A gradient elution with water and an organic solvent like acetonitrile or methanol is typically used.[13][14] The addition of a small amount of a modifier like formic acid or ammonia can improve peak shape and ionization efficiency.[13]

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve peak shape and separation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for BPB analysis from various studies.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound

MatrixAnalytical MethodLinearity RangeLODLOQReference
Bottled WaterUPLC-MS/MS0.10 - 10.0 µg/LNot Reported0.10 - 0.25 µg/L[11]
Human SerumHPLCNot Reported0.18 ng/mL0.60 ng/mL[12]
Plant-Based BeveragesLC-MS/MSNot Reported0.24 ng/mL0.78 ng/mL[10]
Animal FeedUPLC-MS/MS0.2 - 200 ng/mL0.02 - 0.75 µg/kg0.04 - 0.95 µg/kg[2]
SedimentUPLC-MS/MS1.0 - 200 µg/L0.01 - 0.3 ng/gNot Reported[13]

Table 2: Recovery Rates for this compound in Different Matrices

MatrixExtraction MethodSpiking LevelRecovery (%)Reference
Bottled WaterSPENot Reported89 - 109[11]
Plant-Based BeveragesSPE10 ng/mL85.3 - 98.0[10]
Plant-Based BeveragesSPE25 ng/mL78.0 - 105.0[10]
SedimentAccelerated Solvent Extraction & SPE2.0, 10, 20 ng/g74.9 - 102.8[13]

Experimental Protocols

This section provides a general methodology for the quantification of BPB using LC-MS/MS. This protocol should be optimized and validated for specific sample matrices and instrumentation.

General Experimental Workflow for BPB Quantification

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Glassware) Extraction Extraction (e.g., SPE, QuEChERS) Sample_Collection->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration LC_Separation LC Separation (C18 column) Concentration->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: General workflow for the quantification of this compound.

Detailed Protocol for BPB Quantification in Aqueous Samples by SPE-LC-MS/MS
  • Sample Preparation

    • Acidify the water sample (e.g., 100 mL) to pH 3-4 with a suitable acid (e.g., formic acid).

    • Add an internal standard (e.g., a stable isotope-labeled BPB).

  • Solid-Phase Extraction (SPE)

    • Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the prepared sample onto the cartridge at a flow rate of approximately 1-2 mL/min.

    • Wash the cartridge with 3 mL of water to remove interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the BPB with an appropriate solvent (e.g., 2 x 3 mL of methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

  • LC-MS/MS Analysis

    • LC System: UPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for BPB should be optimized on the instrument. Common transitions for BPB are m/z 241.3 -> 212.4 and 241.3 -> 211.3.[14]

  • Quantification

    • Prepare a series of calibration standards of BPB in the initial mobile phase, including the internal standard.

    • Construct a calibration curve by plotting the peak area ratio of BPB to the internal standard against the concentration of BPB.

    • Quantify the amount of BPB in the samples using the calibration curve.

References

Selecting appropriate internal standards for Bisphenol B LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Bisphenol B (BPB).

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of internal standard for this compound (BPB) LC-MS analysis?

A1: The most appropriate internal standard for accurate and reliable quantification of BPB is a stable isotope-labeled (SIL) version of the analyte.[1][2] SIL internal standards, such as this compound-d8 or this compound-¹³C₁₂, have nearly identical chemical and physical properties to BPB.[3][4] This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for matrix effects, variations in sample preparation, and instrument response.[2][5]

Q2: Where can I source stable isotope-labeled internal standards for this compound?

A2: Deuterated and ¹³C-labeled this compound internal standards are commercially available from various chemical suppliers specializing in analytical standards. For instance, this compound-d8 and this compound (ring-¹³C₁₂) are listed by suppliers such as MedChemExpress, LGC Standards, and Cambridge Isotope Laboratories.[3][6][7]

Q3: What are the key considerations when selecting a non-isotopic internal standard if a SIL-IS is unavailable?

A3: If a stable isotope-labeled internal standard is not available, a structural analog can be used. The selected compound should have similar chemical and physical properties to this compound, including a close retention time, similar ionization efficiency in the mass spectrometer, and comparable extraction recovery.[8] It is crucial that the structural analog is not naturally present in the samples being analyzed.

Q4: How do I minimize background contamination with this compound in my analysis?

A4: Bisphenols are common environmental contaminants found in many laboratory plastics. To minimize background contamination, it is crucial to use glassware or polypropylene tubes that are verified to be free of bisphenols. Additionally, running procedural blanks with each batch of samples is essential to monitor for any background levels of BPB that may be introduced during sample preparation.[6]

Troubleshooting Guide

Issue 1: High variability in replicate injections.

Potential Cause Troubleshooting Steps
Inconsistent Instrument Performance Ensure the LC-MS system is stabilized and has passed performance qualifications. Check for fluctuations in pump pressure, spray stability, and detector response.
Matrix Effects Matrix components co-eluting with the analyte can cause ion suppression or enhancement, leading to variability. The use of a suitable stable isotope-labeled internal standard is the most effective way to correct for these effects.[9] If a SIL-IS is not used, improving sample cleanup, for example through Solid Phase Extraction (SPE), can help remove interfering matrix components. Modifying the chromatographic gradient to better separate the analyte from interfering compounds can also be effective.
Sample Preparation Inconsistency Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and reconstitution volumes. Automated sample preparation systems can reduce variability.

Issue 2: Poor peak shape for this compound.

Potential Cause Troubleshooting Steps
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and reinject.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of phenolic compounds like BPB, influencing peak shape. Experiment with slight adjustments to the mobile phase pH.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column, affecting performance. Flush the column with a strong solvent or, if necessary, replace the column.
Secondary Interactions Bisphenols can interact with active sites on the column or in the LC system. Using a column with appropriate surface chemistry, such as a biphenyl phase, can improve peak shape for aromatic compounds.[8]

Issue 3: Internal standard signal is inconsistent or absent.

Potential Cause Troubleshooting Steps
Incorrect Spiking Procedure Verify the concentration of the internal standard stock solution and ensure it is being added consistently and at the appropriate stage of the sample preparation process.
Degradation of Internal Standard Check the stability of the internal standard in the storage solvent and under the analytical conditions.
Mass Spectrometer Tuning Ensure the mass spectrometer is properly tuned for the m/z of the internal standard and that the collision energy for the selected MRM transition is optimized.
Extreme Matrix Effects In some highly complex matrices, the internal standard signal may be severely suppressed. Evaluate the matrix effect by comparing the IS response in a neat solution versus a post-extraction spiked matrix sample. Further sample cleanup may be necessary.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of this compound and its recommended stable isotope-labeled internal standards in negative ion mode.

CompoundMolecular FormulaPrecursor Ion ([M-H]⁻) m/zProduct Ion (Quantifier) m/zProduct Ion (Qualifier) m/z
This compound (BPB) C₁₆H₁₈O₂241.3212.4211.3
This compound-d8 C₁₆H₁₀D₈O₂249.3220.4-
This compound-¹³C₁₂ ¹³C₁₂H₁₈O₂253.3224.4-

Note: The exact m/z values and optimal product ions may vary slightly depending on the specific instrument and experimental conditions. The product ions for the internal standards should be chosen to be distinct from those of the native analyte and free from interferences.[8]

Detailed Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a general framework for the analysis of BPB in a biological matrix. Optimization will be required for specific instrumentation and sample types.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Spiking: To 500 µL of human plasma, add the internal standard (e.g., this compound-d8) to a final concentration of 10 ng/mL.

  • Conditioning: Condition a mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).

2. LC-MS/MS Conditions

  • LC System: A UHPLC system.

  • Column: A C18 or Biphenyl column (e.g., 50 mm x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Methanol or acetonitrile.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: Gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6.1-8 min: Return to 50% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: As listed in the Quantitative Data Summary table. Optimize collision energies for your specific instrument.

Visualizations

internal_standard_selection_workflow cluster_start cluster_decision1 cluster_path_yes cluster_path_no start Start: Need for BPB Quantitation is_sil_available Is a stable isotope-labeled (SIL) internal standard (IS) for BPB available? start->is_sil_available select_sil Select SIL-IS (e.g., BPB-d8, BPB-13C12) is_sil_available->select_sil Yes select_analog Select a structural analog IS is_sil_available->select_analog No validate_method Validate Method: - Linearity - Accuracy - Precision - Matrix Effects select_sil->validate_method analysis Proceed with LC-MS Analysis validate_method->analysis criteria_check Verify criteria: - Similar physicochemical properties - Chromatographic co-elution (or close) - No natural occurrence in samples select_analog->criteria_check validate_method_no Extensive Method Validation: - Rigorous matrix effect evaluation - Recovery assessment criteria_check->validate_method_no validate_method_no->analysis bpb_endocrine_pathway cluster_cellular Cell cluster_downstream Downstream Effects cluster_outcome Potential Adverse Outcomes BPB This compound (BPB) ER Estrogen Receptor (ER) BPB->ER Binds to GPER G Protein-Coupled Estrogen Receptor (GPER) BPB->GPER Binds to testosterone_synthesis Decreased Testosterone Synthesis BPB->testosterone_synthesis Inhibits gene_transcription Altered Gene Transcription ER->gene_transcription erk_activation ERK1/2 Activation GPER->erk_activation endocrine_disruption Endocrine Disruption gene_transcription->endocrine_disruption erk_activation->endocrine_disruption reproductive_effects Reproductive Effects (e.g., impaired spermatogenesis) testosterone_synthesis->reproductive_effects endocrine_disruption->reproductive_effects

References

Technical Support Center: Optimization of Derivatization for GC-MS Analysis of Bisphenol B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of Bisphenol B (BPB). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their derivatization and analysis protocols.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is crucial for the successful GC-MS analysis of this compound for several reasons. BPB is a polar compound with hydroxyl groups, which can lead to poor peak shape, tailing, and low sensitivity during GC analysis. Derivatization replaces the active hydrogens on the hydroxyl groups with less polar functional groups. This process increases the volatility and thermal stability of BPB, leading to improved chromatographic separation, enhanced sensitivity, and better peak symmetry.[1][2]

Q2: What are the most common derivatization reagents for this compound analysis?

A2: The most common derivatization reagents for this compound and other bisphenols are silylating agents and acetylating agents.

  • Silylating Agents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[1][3][4] They react with the hydroxyl groups to form trimethylsilyl (TMS) ethers. Often, a catalyst like trimethylchlorosilane (TMCS) is added to increase the reaction rate.[5][6]

  • Acetylating Agents: Acetic anhydride is a common acetylating agent that converts the phenolic hydroxyl groups of BPB into acetate esters.[7][8][9] This is often performed in the presence of a base like pyridine or sodium bicarbonate.

Q3: How do I choose between silylation and acetylation?

A3: The choice between silylation and acetylation depends on your specific analytical needs and laboratory setup.

  • Silylation (e.g., with BSTFA or MSTFA) is a very common and effective method that generally provides high reaction yields and produces thermally stable derivatives.[1][4] However, silylating reagents are sensitive to moisture, and the presence of water in the sample can inhibit the reaction.[1][10]

  • Acetylation with acetic anhydride is a robust and cost-effective alternative. It can be performed in aqueous conditions, which can simplify sample preparation for aqueous matrices.[8][9]

Q4: What are the optimal reaction conditions for derivatization?

A4: Optimal conditions vary depending on the chosen reagent. It is always recommended to optimize these parameters in your own laboratory.

  • For silylation with BSTFA (+TMCS): A common starting point is to heat the sample with the reagent at 60-80°C for 30-60 minutes.[5][11]

  • For acetylation with acetic anhydride: The reaction can often be performed at room temperature or with gentle heating (e.g., 55-60°C) for 15-30 minutes.[9][12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor or No Derivatization Presence of moisture in the sample (for silylation).Ensure the sample extract is completely dry before adding the silylating reagent. This can be achieved by evaporation under a stream of nitrogen or by passing the extract through a drying agent like anhydrous sodium sulfate.[3][10]
Incomplete reaction.Increase the reaction time and/or temperature.[6][10] Also, ensure a sufficient excess of the derivatizing reagent is used. A general rule is a 2:1 molar ratio of reagent to active hydrogens.[6]
Degradation of the derivatizing reagent.Use fresh, high-quality derivatization reagents. Store them under anhydrous conditions as recommended by the manufacturer.
Peak Tailing Incomplete derivatization.Optimize derivatization conditions (time, temperature, reagent concentration) as described above.
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for phenol analysis. Regular maintenance, including trimming the column and replacing the liner and septum, is crucial.[13]
Low Sensitivity Incomplete derivatization or derivative degradation.Optimize the derivatization reaction. Also, check for potential degradation of the derivatives in the GC inlet by lowering the inlet temperature.
Matrix effects.Improve sample cleanup procedures to remove interfering compounds from the matrix.
Poor Reproducibility Inconsistent reaction conditions.Ensure precise control over reaction time, temperature, and reagent volumes for all samples and standards.
Evaporation of solvent during sample queuing.If a large number of samples are queued for injection, solvent evaporation can lead to changes in concentration. Minimize the time samples sit in the autosampler before injection.[10]
Incomplete reaction leading to variable yields.Ensure the derivatization reaction goes to completion by optimizing the conditions.[10]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with TMCS

  • Sample Preparation: Evaporate a known volume of the sample extract containing this compound to dryness under a gentle stream of nitrogen at approximately 60°C.[5][11]

  • Derivatization: Add 100 µL of a silylating agent mixture, such as BSTFA with 1% TMCS, to the dried residue.[5]

  • Reaction: Tightly cap the vial and heat it at 80°C for 30 minutes in a heating block or oven.[5]

  • Analysis: After cooling to room temperature, the derivatized solution can be directly injected into the GC-MS system. Alternatively, the reagent can be evaporated, and the residue redissolved in a suitable solvent like chloroform or hexane.[5]

Protocol 2: Acetylation of this compound using Acetic Anhydride

  • Sample Preparation: To an aqueous sample or an extract redissolved in a suitable solvent, add a buffer to achieve alkaline conditions (e.g., sodium bicarbonate/carbonate buffer).[14]

  • Derivatization: Add a specific volume of acetic anhydride (e.g., 150-400 µL for a 35 mL sample) and a catalyst if needed (e.g., pyridine or picoline).[9][15]

  • Reaction: Agitate the mixture and allow it to react. This can be done at room temperature or with gentle heating (e.g., 55°C for 20 minutes).[12]

  • Extraction: After the reaction, extract the derivatized this compound into an organic solvent such as hexane or dichloromethane.

  • Analysis: The organic extract can then be concentrated and injected into the GC-MS.

Quantitative Data Summary

Table 1: Comparison of Derivatization Conditions for Bisphenols

ParameterSilylation (BSTFA + 1% TMCS)Acetylation (Acetic Anhydride)
Reagent Volume 50-100 µL50-400 µL
Catalyst TMCS (often included in the reagent)Pyridine, Picoline, or a basic buffer
Reaction Temperature 60-80°C[5][11]Room Temperature to 60°C[9][12]
Reaction Time 30-60 minutes[5][11]20-30 minutes[9][12][15]
Key Considerations Requires anhydrous conditions.[1]Can be performed in aqueous media.[8][9]

Visualizations

DerivatizationWorkflow Experimental Workflow for BPB Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing this compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness (Critical for Silylation) Extraction->Drying AddReagent Add Derivatization Reagent (e.g., BSTFA or Acetic Anhydride) Drying->AddReagent Reaction Incubate (Heat as required) AddReagent->Reaction Injection Inject into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection

Caption: A generalized workflow for the derivatization and GC-MS analysis of this compound.

TroubleshootingGuide Troubleshooting Logic for Poor Derivatization Start Problem: Poor or No Peak for Derivatized BPB CheckMoisture Is the sample completely dry (for silylation)? Start->CheckMoisture CheckReagent Is the derivatization reagent fresh and stored correctly? CheckMoisture->CheckReagent Yes SolutionDry Action: Thoroughly dry sample extract. CheckMoisture->SolutionDry No CheckConditions Are reaction time and temperature sufficient? CheckReagent->CheckConditions Yes SolutionReagent Action: Use fresh reagent. CheckReagent->SolutionReagent No SolutionConditions Action: Increase reaction time/temperature. CheckConditions->SolutionConditions No End Re-analyze CheckConditions->End Yes SolutionDry->End SolutionReagent->End SolutionConditions->End

Caption: A troubleshooting decision tree for common issues in this compound derivatization.

References

Validation & Comparative

Bisphenol B Exhibits Potent Estrogenic Activity, Often Surpassing Bisphenol A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that Bisphenol B (BPB), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), demonstrates comparable or even greater estrogenic activity across a range of in vitro assays. This guide provides a comparative overview of their potencies, details the experimental methodologies used for their assessment, and visualizes the key signaling pathways involved.

This compound, which differs from BPA by the substitution of a methyl group with an ethyl group on the central carbon atom, has been shown to interact with estrogen receptors and elicit estrogenic responses.[1][2] Studies directly comparing the two compounds indicate that the relative potency of BPB to BPA can vary, with some assays showing BPB to be significantly more potent.[1][2][3] This heightened activity raises concerns about its potential as a substitute for BPA in consumer products.

Comparative Estrogenic Potency: In Vitro Data

A substantial body of research has quantified the estrogenic activity of both BPB and BPA using various experimental models. The following tables summarize key findings from receptor binding assays, reporter gene assays, and cell proliferation assays.

Estrogen Receptor (ER) Binding Affinity

The ability of a compound to bind to estrogen receptors (ERα and ERβ) is a primary indicator of its potential estrogenic activity. Competitive binding assays are used to determine the concentration of a test compound required to displace a radiolabeled estrogen, typically 17β-estradiol ([³H]E₂), from the receptor. The half-maximal inhibitory concentration (IC₅₀) is a common metric, with lower values indicating higher binding affinity.

CompoundReceptorAssay SystemIC₅₀ (nM)Relative Potency (BPA/BPB)Reference
Bisphenol A ERαRat Uterus Cytosol5000-[4]
This compound ERα---Data not consistently available in this format
Bisphenol A ERαHuman Recombinant10800-[5]
This compound ERαHuman Recombinant--Data not consistently available in this format
Bisphenol A ERβHuman Recombinant2590-[5]
This compound ERβHuman Recombinant--Data not consistently available in this format
Bisphenol A GPERSKBR3 cells--[6][7]
This compound GPERSKBR3 cells~9-fold higher affinity than BPA>1[6][7]

Note: Direct comparative IC₅₀ values for BPB in ER binding assays were not consistently available in the initial search results. However, multiple sources state BPB has a strong binding affinity.[8] Some studies indicate chlorinated derivatives of BPA have a higher affinity for ERα than BPA itself.[5]

Estrogen-Responsive Reporter Gene Expression

Reporter gene assays measure the transcriptional activation of an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase). The half-maximal effective concentration (EC₅₀) represents the concentration at which a compound induces a response halfway between the baseline and maximum.

CompoundCell LineReporter SystemEC₅₀ (nM)Relative Potency (EC₅₀ BPA / EC₅₀ BPB)Reference
Bisphenol A MCF-7ERE-luciferase--[9]
This compound MCF-7ERE-luciferaseMore potent than BPA>1[9]
Bisphenol A HepG2ERα-ERE--[10]
This compound HepG2ERα-ERE3.8-fold more potent than BPA3.8[10]

Note: A review of 15 different papers found that the ratio of BPA to BPB potency (EC₅₀ or IC₅₀) ranged from 0.7 to over 100, with a median of 4, indicating that in most assays, BPB's potency is similar to or greater than BPA's.[1][2]

Cell Proliferation Assays

Estrogenic compounds can stimulate the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7. The proliferative effect is a hallmark of estrogenicity.

CompoundCell LineAssayObservationReference
Bisphenol A MCF-7 CVCell Viability (MTT) AssaySignificant increase in proliferation[11]
This compound MCF-7 CVCell Viability (MTT) AssaySignificant increase in proliferation[11]
Bisphenol A MCF-7Cell Proliferation (E-screen) AssayInduces proliferation at concentrations from 0.1µM[4]
This compound ----

Note: One study ranked the estrogenic activity of several bisphenols as BPAF > BPB > BPZ ~ BPA > BPF ~ BPAP > BPS, further supporting the higher potency of BPB compared to BPA.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the estrogenic activity of this compound and Bisphenol A.

Receptor Binding Assay

This assay quantifies the affinity of a test compound for the estrogen receptor.

Principle: A radiolabeled estrogen (e.g., [³H]17β-estradiol) is incubated with a source of estrogen receptors (e.g., rat uterine cytosol or recombinant human ER). The test compound is added in increasing concentrations to compete with the radiolabeled estrogen for binding to the receptor. The amount of bound radioactivity is measured, and the IC₅₀ value is calculated.

Generalized Protocol:

  • Preparation of Receptor Source: For rat uterine cytosol, uteri from ovariectomized rats are homogenized in a buffer. For recombinant receptors, purified ERα or ERβ protein is used.

  • Competitive Binding Incubation: A constant concentration of [³H]17β-estradiol and the receptor preparation are incubated with varying concentrations of the test compound (BPB or BPA). A control with no competitor and a non-specific binding control with a high concentration of an unlabeled estrogen are included.

  • Separation of Bound and Free Ligand: Unbound ligand is removed, often by dextran-coated charcoal, which adsorbs small molecules.

  • Quantification: The radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration to determine the IC₅₀.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

Principle: Cells (e.g., MCF-7 or HepG2) are transfected with a plasmid containing an estrogen-responsive element (ERE) driving the expression of a reporter gene, typically luciferase. When an estrogenic compound binds to the endogenous estrogen receptors in the cells, the receptor-ligand complex binds to the ERE and activates the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is proportional to the estrogenic activity of the compound.[12][13][14][15]

Generalized Protocol:

  • Cell Culture and Transfection: Cells are cultured in an appropriate medium. They are then transfected with the ERE-luciferase reporter plasmid. Stable cell lines expressing the reporter construct are often used.[12][15]

  • Compound Exposure: The transfected cells are treated with various concentrations of the test compound (BPB or BPA) for a specified period (e.g., 24 hours). A vehicle control and a positive control (e.g., 17β-estradiol) are included.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added to the cell lysate.

  • Luminescence Measurement: The light output is measured using a luminometer.

  • Data Analysis: The relative light units are plotted against the logarithm of the compound concentration to determine the EC₅₀.

MCF-7 Cell Proliferation (E-screen) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent MCF-7 breast cancer cells.[4][11][16][17][18][19]

Principle: MCF-7 cells require estrogen for proliferation. In the absence of estrogen, their growth is arrested. The addition of an estrogenic compound will stimulate these cells to proliferate. The extent of proliferation is proportional to the estrogenic potency of the compound.

Generalized Protocol:

  • Cell Culture: MCF-7 cells are maintained in a growth medium. Before the assay, they are switched to a medium without estrogens (e.g., phenol red-free medium with charcoal-stripped serum) to synchronize the cells and arrest their growth.

  • Compound Treatment: The cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (BPB or BPA). A vehicle control and a positive control (17β-estradiol) are included.

  • Incubation: The cells are incubated for a period of several days (e.g., 6 days) to allow for cell proliferation.

  • Quantification of Cell Number: Cell proliferation can be quantified using various methods, such as the MTT assay, which measures metabolic activity, or by direct cell counting.[16][18][19]

  • Data Analysis: The increase in cell number relative to the control is plotted against the compound concentration to determine the proliferative effect.

Signaling Pathways and Experimental Workflows

The estrogenic effects of bisphenols are mediated through various signaling pathways. The classical pathway involves the binding to nuclear estrogen receptors (ERα and ERβ), leading to changes in gene expression. More recently, non-genomic pathways involving the G protein-coupled estrogen receptor (GPER) have also been identified.[6][7][20]

Estrogenic_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BP Bisphenol (BPB or BPA) ER Estrogen Receptor (ERα / ERβ) BP->ER Binds GPER GPER BP->GPER Binds HSP Heat Shock Proteins ER->HSP Bound in inactive state ER_dimer ER Dimer ER->ER_dimer Dimerization Ca_mobilization Ca²⁺ Mobilization GPER->Ca_mobilization Activates cAMP_production cAMP Production GPER->cAMP_production Activates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_transcription Gene Transcription ERE->Gene_transcription Activates

Caption: Estrogenic signaling pathways of bisphenols.

ERE_Luciferase_Assay_Workflow start Start: Culture Cells transfect Transfect with ERE-Luciferase Plasmid start->transfect treat Treat with BPB/BPA (various concentrations) transfect->treat incubate Incubate (e.g., 24h) treat->incubate lyse Lyse Cells incubate->lyse add_substrate Add Luciferin Substrate lyse->add_substrate measure Measure Luminescence add_substrate->measure analyze Analyze Data (EC₅₀) measure->analyze end End: Determine Potency analyze->end

Caption: Workflow for ERE-Luciferase Reporter Gene Assay.

MCF7_Proliferation_Assay_Workflow start Start: Culture MCF-7 Cells estrogen_deprive Estrogen Deprivation start->estrogen_deprive seed Seed Cells in Plates estrogen_deprive->seed treat Treat with BPB/BPA (various concentrations) seed->treat incubate Incubate (e.g., 6 days) treat->incubate quantify Quantify Cell Proliferation (e.g., MTT Assay) incubate->quantify analyze Analyze Data quantify->analyze end End: Assess Proliferative Effect analyze->end

Caption: Workflow for MCF-7 Cell Proliferation Assay.

References

A Researcher's Guide to the Validation of Analytical Methods for Bisphenol B in Food Contact Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of contaminants in food contact materials (FCMs) is of paramount importance for ensuring consumer safety. Bisphenol B (BPB), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), is increasingly used in the production of polycarbonate plastics and epoxy resins. This guide provides a comprehensive comparison of validated analytical methods for the determination of BPB in FCMs, with a focus on performance, supported by experimental data.

The primary analytical techniques for BPB determination in FCMs are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An established alternative, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), also presents a viable option. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparative Analysis of Analytical Methods

The performance of these methods is typically evaluated based on several key validation parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, recovery, and precision (expressed as Relative Standard Deviation, RSD). A summary of these parameters for the determination of BPB and other bisphenols is presented in the tables below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that has become a preferred method for the analysis of trace-level contaminants like BPB in complex matrices.[1] It often requires minimal sample preparation and avoids the need for derivatization.

Analyte(s)Sample Matrix/SimulantLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)Reference
BPB & 14 other bisphenolsCanned Foods>0.990.1 - 50.5 - 1070-120<20Gallart-Ayala et al. (2023)
BPB & 5 other bisphenolsPaper & Cardboard>0.99210.29 - 0.401.09 - 1.3271 - 115<17.4Jurek & Leitner (2017)[2]
BPAFood Simulants (Aqueous)>0.990.015 - 0.050.05 - 0.1595-105<5Cunha et al. (2014)[3]
BPAFood Simulants (Fatty)>0.990.10.390-110<10Cunha et al. (2014)[3]
BPAPolyethylene Terephthalate>0.991.0 (ng/g)3.3 (ng/g)89 - 107<7.6Dreolin et al. (2019)[4]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like BPB, a derivatization step is necessary to increase their volatility and improve chromatographic performance.[5]

Analyte(s)Sample Matrix/SimulantLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)Reference
BPB & 14 other bisphenolsCanned Foods>0.990.1 - 50.5 - 1070-120<20Gallart-Ayala et al. (2023)
BPB & 5 other bisphenolsPaper & Cardboard>0.99650.23 - 2.700.78 - 9.10Not specified<19.8Jurek & Leitner (2017)[2]
BPA, BPC, BPF, TMBPFFood Simulants>0.991.0 - 5.0 (ppb)5.0 - 10.0 (ppb)74.6 - 122.8<10.24Lee et al. (2020)[6]
BPAPaper & Cardboard>0.99380.02 - 6Not specifiedNot specified<4.5Jurek & Leitner (2015)[5]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a sensitive and cost-effective alternative to mass spectrometry-based methods for fluorescent compounds like bisphenols.[7] While it may lack the specificity of MS/MS, it can be a robust technique for routine monitoring.

Analyte(s)Sample Matrix/SimulantLinearity (R²)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (RSD%)Reference
BPACanned Vegetables0.999951072 - 904.6Lestido-Cardama et al. (2019)[7]
BPAFood Simulants (Aqueous)>0.990.5 - 1.51.5 - 5.095-105<5Cunha et al. (2014)[3]
BPAFood Simulants (Fatty)>0.990.51.590-110<10Cunha et al. (2014)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of BPB in food contact materials.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique that involves a simple extraction and cleanup process, making it suitable for high-throughput analysis.[8][9][10][11]

Materials:

  • Homogenized food contact material sample or food simulant

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

    • The resulting supernatant is ready for analysis by LC-MS/MS or, after derivatization, by GC-MS.

G cluster_extraction Extraction cluster_cleanup d-SPE Cleanup Sample 10g Homogenized Sample Add_ACN Add 10mL Acetonitrile Sample->Add_ACN Shake1 Vortex 1 min Add_ACN->Shake1 Add_Salts Add MgSO4 & NaCl Shake1->Add_Salts Shake2 Vortex 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge 5 min Shake2->Centrifuge1 Supernatant1 Transfer Supernatant Centrifuge1->Supernatant1 Acetonitrile Layer Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, C18) Supernatant1->Add_dSPE Shake3 Vortex 1 min Add_dSPE->Shake3 Centrifuge2 Centrifuge 5 min Shake3->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract Cleaned Supernatant

QuEChERS Sample Preparation Workflow
GC-MS Analysis Protocol

Derivatization (Silylation):

  • Evaporate a portion of the cleaned extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of acetonitrile.

  • Heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

Instrumental Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless mode, 280°C.

  • Oven Temperature Program: Initial temperature of 150°C for 2 min, ramp at 30°C/min to 270°C, hold for 6 min.

  • Carrier Gas: Helium at a constant flow of 1.1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 200°C.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis QuEChERS QuEChERS Extract Evaporation Evaporation QuEChERS->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM/MRM) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

GC-MS Analysis Workflow
LC-MS/MS Analysis Protocol

Instrumental Conditions:

  • Liquid Chromatograph:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, and then re-equilibrating the column.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

  • Tandem Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for BPB should be optimized.

    • Ion Source Temperature: 400°C.

    • Collision Gas: Argon.

G cluster_lcms LC-MS/MS Analysis Injection LC Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Ionization Separation->Ionization MSMS_Detection MS/MS Detection (MRM) Ionization->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis QuEChERS_Extract QuEChERS Extract QuEChERS_Extract->Injection

LC-MS/MS Analysis Workflow

Conclusion

The choice of an analytical method for the determination of this compound in food contact materials is a critical decision for researchers. LC-MS/MS generally offers the highest sensitivity and selectivity, making it ideal for trace-level analysis and confirmatory studies.[3] GC-MS, while requiring a derivatization step, is a robust and reliable alternative, particularly when coupled with tandem mass spectrometry.[5] HPLC-FLD provides a cost-effective and sensitive option for routine screening, although it may be more susceptible to matrix interferences.[7] The QuEChERS sample preparation method is a versatile and efficient technique that can be coupled with any of these instrumental analyses. The validation data and protocols presented in this guide provide a solid foundation for laboratories to establish and verify their own methods for the monitoring of BPB in food contact materials, ultimately contributing to the safety of the food supply.

References

Cross-Reactivity of Bisphenol A Immunoassays with Bisphenol B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various Bisphenol A (BPA) immunoassays with Bisphenol B (BPB), supported by experimental data and detailed methodologies. Understanding the specificity of these assays is critical for the accurate quantification of BPA in research and safety assessments.

Quantitative Cross-Reactivity Data

The cross-reactivity of an immunoassay determines its ability to distinguish between the target analyte (BPA) and other structurally similar compounds like BPB. This is typically expressed as a percentage, calculated from the half-maximal inhibitory concentration (IC50) values. The formula for calculating cross-reactivity is:

Cross-Reactivity (%) = (IC50 of BPA / IC50 of Test Compound) x 100

A higher percentage indicates a greater potential for the assay to detect the cross-reacting compound.

The following table summarizes the reported cross-reactivity of different BPA immunoassays with BPB:

Immunoassay Type/SourceBisphenol A (BPA) IC50This compound (BPB) IC50Cross-Reactivity with BPB (%)Reference
Research Immunoassay (FPIA/ELISA)Not specifiedNot specified~200%[1][2]
Polyclonal Antibody-based icELISANot specifiedNot specifiedNegligible[3]

Note: Data from commercial ELISA kits is often found in product manuals and may vary between manufacturers and kit lots. Researchers are encouraged to consult the specific documentation for the assay being used.

The significant cross-reactivity of approximately 200% reported in one study highlights the potential for overestimation of BPA concentrations in samples containing BPB when using certain antibodies.[1][2] In contrast, another study developed a polyclonal antibody-based immunoassay with negligible cross-reactivity to BPB, demonstrating that high specificity can be achieved.[3] This variability underscores the importance of selecting and validating an appropriate immunoassay for specific research needs.

Experimental Protocols

The following is a representative experimental protocol for an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of BPA. Specific parameters may need to be optimized depending on the antibodies and reagents used.

Principle of Indirect Competitive ELISA

In this assay format, a BPA conjugate is coated onto the wells of a microplate. The sample containing free BPA and a specific primary antibody against BPA are then added to the wells. The free BPA in the sample competes with the coated BPA conjugate for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of BPA in the sample.

Key Methodologies

1. Microplate Coating:

  • Dilute the BPA-protein conjugate (e.g., BPA-BSA) to a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the coating solution to each well of a 96-well microplate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with the wash buffer.

3. Competitive Reaction:

  • Prepare BPA standards and samples at various dilutions.

  • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the primary anti-BPA antibody solution for a set time (e.g., 30 minutes) at room temperature.

  • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with the wash buffer.

4. Secondary Antibody Incubation:

  • Add 100 µL of the enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in blocking buffer, to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with the wash buffer.

5. Signal Development and Measurement:

  • Add 100 µL of the substrate solution (e.g., TMB) to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

6. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding BPA concentrations of the standards.

  • Determine the concentration of BPA in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Experimental Workflow for Indirect Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis A Coat Plate with BPA-Protein Conjugate B Wash A->B C Block Non-specific Sites B->C D Wash C->D E Add BPA Standards/Samples and Anti-BPA Primary Antibody D->E F Incubate E->F G Wash F->G H Add Enzyme-conjugated Secondary Antibody G->H I Incubate H->I J Wash I->J K Add Substrate J->K L Incubate (Color Development) K->L M Add Stop Solution L->M N Read Absorbance M->N O Generate Standard Curve N->O P Calculate BPA Concentration O->P

Caption: Workflow of an indirect competitive ELISA for BPA detection.

Logical Relationship of Immunoassay Components

Immunoassay_Components cluster_solid_phase Solid Phase (Microplate Well) cluster_solution_phase Solution Phase Coated_Ag BPA-Protein Conjugate Primary_Ab Anti-BPA Primary Antibody Coated_Ag->Primary_Ab Competes for binding Free_Ag Free BPA (Sample) Free_Ag->Primary_Ab Binds in solution Secondary_Ab Enzyme-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Binds to primary Ab Substrate Substrate Secondary_Ab->Substrate Catalyzes Product Colored Product Substrate->Product Converts to

Caption: Interaction of components in an indirect competitive ELISA.

References

Comparative Toxicology of Bisphenol B and Other BPA Alternatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The widespread use of Bisphenol A (BPA) in consumer products and its subsequent identification as an endocrine-disrupting chemical (EDC) has led to its replacement with various structural analogs. Among these, Bisphenol B (BPB), Bisphenol S (BPS), and Bisphenol F (BPF) have become common substitutes in "BPA-free" products. However, their structural similarity to BPA raises concerns about their own potential health risks. This guide provides an objective comparison of the toxicology of BPB, BPS, and BPF, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Data Presentation: A Quantitative Comparison

The following tables summarize the comparative toxicity of BPB, BPS, and BPF across several key endpoints.

Table 1: Comparative Cytotoxicity

Compound Cell Line Assay Effective Concentration Outcome Reference
BPB H295R Not specified 25 µM Statistically significant cytotoxicity observed. [1]
BPF JEG-Tox Neutral Red 100 µM Reduced cell viability to 64%. [2]
Mammalian Fibroblasts WST-1 / LDH 50 - 500 µM Severe, dose-dependent decrease in cell viability. [3][4]
BPS JEG-Tox Neutral Red Up to 100 µM No loss of cell viability observed. [2]

| | Mammalian Fibroblasts | WST-1 / LDH | 50 - 500 µM | Dose-dependent decrease in cell viability. |[3][4] |

Table 2: Comparative Genotoxicity

Compound Assay Cell/Organism Model Effective Concentration Outcome Reference
BPB Not specified Not specified Not specified Data not available in reviewed literature.
BPF Micronucleus Assay Human peripheral blood mononuclear cells 0.025, 0.05, 0.1 µg/mL Significant increase in micronuclei frequency. [5]
Comet Assay HepG2, MCF-7 Not specified Can cause DNA damage. [6]
BPS Micronucleus Assay Human peripheral blood mononuclear cells 0.05, 0.1 µg/mL Significant increase in micronuclei frequency. [5]

| | Ames Test | S. typhimurium | Not specified | Did not show mutagenic activity. |[7][8] |

Table 3: Comparative Endocrine Disrupting Effects

Endpoint Compound Potency Relative to BPA Key Findings Reference
Estrogenic Activity BPB More Potent (Median potency ratio of 4:1; up to 100x) Strong agonist for Estrogen Receptor (ER) α and β. [9][10][11][12]
BPF Similar to Less Potent Agonist for ERα and ERβ. Potency is in the same order of magnitude as BPA. [7][9][10]
BPS Less Potent Weakest estrogenic activity among the compared bisphenols. [9][10][11]
Anti-Androgenic Activity BPB Active Acts as an Androgen Receptor (AR) antagonist. [9]
BPF Active Acts as an AR antagonist. [9]
BPS Inactive Does not exhibit significant AR antagonist activity. [9][13]
Thyroid Hormone Disruption BPB Not specified Data not available in reviewed literature.
BPF Active Can bind to Thyroid Receptors (TRs) and act as an antagonist. [14]

| | BPS | Active (Comparable to BPA) | Binds to TRβ and exerts antagonistic activity, disrupting thyroid hormone regulation. |[14][15][16] |

Table 4: Comparative Metabolic Effects (Adipogenesis)

Compound Model Key Transcription Factors Affected Outcome Reference
BPB Not specified Not specified Data not available in reviewed literature.
BPF Murine 3T3-L1 preadipocytes Decreased PPARγ No effect on lipid accumulation; decreased expression of adipogenic markers. [17]
Human Adipose-Derived Stem Cells (hASCs) PPARγ, C/EBPα Promotes adipogenesis and alters intracellular lipid accumulation. [18][19]
BPS Murine 3T3-L1 preadipocytes Increased PPARγ Strongest effect on lipid accumulation and preadipocyte differentiation among BPS, BPF, and BPA. [17]

| | Human primary preadipocytes | PPARγ | Promotes adipogenic differentiation and induces lipid accumulation. |[17][19] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological findings.

1. Cytotoxicity Assays (e.g., Neutral Red Assay)

  • Principle: Measures the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Methodology:

    • Cells (e.g., JEG-Tox) are seeded in 96-well plates and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test bisphenols (BPB, BPS, BPF) or a vehicle control (e.g., 0.1% DMSO).

    • Cells are incubated for a specified period (e.g., 72 hours).

    • The medium is removed, and cells are incubated with a medium containing Neutral Red dye.

    • After incubation, the cells are washed, and the incorporated dye is solubilized.

    • The absorbance is measured using a spectrophotometer, and cell viability is calculated as a percentage relative to the vehicle control.[2]

2. Genotoxicity Assessment (Micronucleus Assay)

  • Principle: Detects chromosomal damage by identifying micronuclei (MNi), which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division.

  • Methodology:

    • Human peripheral blood lymphocytes are cultured for 72 hours.

    • Test compounds (BPA, BPF, BPS) are added at various concentrations.

    • At 44 hours, Cytochalasin-B is added to block cytokinesis, resulting in binucleated cells.

    • After 72 hours, cells are harvested, treated with a hypotonic solution (e.g., 75 mM KCl), and fixed.

    • Cells are then dropped onto microscope slides and stained.

    • The frequency of micronuclei in binucleated cells is scored under a microscope to assess genotoxicity.[5]

3. Estrogen Receptor Transcriptional Activation Assay (ERE-Luciferase Assay)

  • Principle: Quantifies the ability of a chemical to activate the estrogen receptor (ER), which then binds to Estrogen Response Elements (EREs) in gene promoters, driving the expression of a reporter gene (luciferase).

  • Methodology:

    • Human cells (e.g., MCF-7 breast cancer cells) are transfected with a plasmid containing an ERE sequence linked to a luciferase reporter gene.

    • Transfected cells are exposed to various concentrations of the test bisphenols.

    • After incubation, the cells are lysed, and a luciferase substrate is added.

    • The resulting luminescence, which is proportional to the level of ER activation, is measured with a luminometer.

    • Potency is often determined by calculating the EC50 (the concentration that elicits 50% of the maximal response).[9][20]

4. Adipogenesis Assay

  • Principle: Assesses the potential of chemicals to promote the differentiation of preadipocytes or stem cells into mature, lipid-accumulating adipocytes.

  • Methodology:

    • Human Adipose-Derived Stem Cells (hASCs) or murine 3T3-L1 preadipocytes are cultured.

    • Adipogenic differentiation is induced using a standard differentiation cocktail. Simultaneously, cells are treated with various concentrations of the test bisphenols.

    • Cells are cultured for an extended period (e.g., 14 days), with media changes every few days.

    • Lipid Accumulation Analysis: Mature adipocytes are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids. The amount of staining is quantified by extracting the dye and measuring its absorbance.

    • Gene Expression Analysis: RNA is extracted from the cells at the end of the differentiation period. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key adipogenic marker genes, such as PPARγ and C/EBPα, relative to a housekeeping gene.[17][19]

Visualizing Molecular Pathways and Workflows

Estrogen Receptor (ER) Signaling Pathway

The diagram below illustrates the mechanism by which bisphenols can exert estrogenic or anti-androgenic effects. They can bind to estrogen receptors, leading to the activation or inhibition of gene transcription. Many of the studied bisphenols also act as antagonists to the androgen receptor.

Estrogen_Receptor_Signaling cluster_EC Extracellular cluster_CP Cytoplasm cluster_N Nucleus Bisphenols This compound Bisphenol F Bisphenol S ER Estrogen Receptor (ERα / ERβ) Bisphenols->ER Agonist Binding AR Androgen Receptor (AR) Bisphenols->AR Antagonist Binding (BPB, BPF) ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Translocation ARE Androgen Response Element (ARE) AR->ARE Blocked by Antagonist Androgen Androgen Androgen->AR Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation Blocked_Transcription Blocked Gene Transcription ARE->Blocked_Transcription Adipogenesis_Pathway Preadipocyte Preadipocyte / Stem Cell Differentiation Adipogenic Differentiation Preadipocyte->Differentiation Bisphenols Bisphenol S Bisphenol F PPARg PPARγ Bisphenols->PPARg Modulates (BPS up, BPF down) Differentiation->PPARg Upregulation CEBPa C/EBPα Differentiation->CEBPa Upregulation PPARg->CEBPa Adipocyte Mature Adipocyte (Lipid Accumulation) PPARg->Adipocyte CEBPa->Adipocyte Toxicology_Workflow start Select BPA Alternatives (BPB, BPS, BPF) in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity genotoxicity Genotoxicity Assays (Micronucleus, Comet) in_vitro->genotoxicity mechanistic Mechanistic Assays (Receptor Binding, Gene Expression) in_vitro->mechanistic risk_assessment Comparative Risk Assessment genotoxicity->risk_assessment in_vivo In Vivo Studies (e.g., Zebrafish, Rodents) mechanistic->in_vivo Inform dose selection endpoints Assess Endpoints: - Developmental Effects - Reproductive Toxicity - Metabolic Changes in_vivo->endpoints endpoints->risk_assessment

References

A Researcher's Guide to Certified Reference Materials for Bisphenol B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Bisphenol B (BPB) is critical for toxicological studies, environmental monitoring, and ensuring the safety of consumer products. Certified Reference Materials (CRMs) play a pivotal role in achieving reliable and traceable analytical results. This guide provides a comprehensive comparison of commercially available BPB CRMs and discusses their application in validated analytical methods.

The Importance of Certified Reference Materials

Certified Reference Materials are "gold standard" materials with one or more sufficiently homogeneous and stable property values that have been certified by a metrologically valid procedure. For BPB analysis, using a CRM offers several advantages over non-certified standards:

  • Traceability and Accuracy: CRMs provide a direct link to a recognized national or international standard, ensuring the traceability of measurement results. The certified value and its associated uncertainty allow for the assessment and correction of analytical bias.

  • Method Validation: CRMs are essential for validating analytical methods, including determining parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

  • Quality Control: Regular analysis of CRMs helps monitor the ongoing performance of an analytical method and ensures the consistency of results over time.

  • Inter-laboratory Comparability: The use of common CRMs allows for the harmonization of results across different laboratories, which is crucial for regulatory compliance and collaborative research.

Comparison of Commercially Available this compound CRMs

Several reputable suppliers offer CRMs for BPB analysis. The choice of a specific CRM will depend on the analytical application, the required concentration, and the solvent matrix. Below is a comparison of some available options.

SupplierProduct Name/CodeCAS NumberFormatConcentrationCertified Purity/Concentration
LGC Standards (Dr. Ehrenstorfer) This compound (DRE-C10655670)77-40-7Neat-Not specified in search results
AccuStandard This compound (BPA-B-S)77-40-7Solution in Methanol10 mg/mLCertified Reference Material
Cambridge Isotope Laboratories This compound (unlabeled) (ULM-9852-1.2)77-40-7Solution in Acetonitrile100 µg/mLChemical Purity ≥98%

Note: The certified concentration and its uncertainty are typically provided on the Certificate of Analysis that accompanies the CRM. It is crucial to consult this document for the most accurate information.

Performance of Analytical Methods Using Bisphenol Standards

The performance of an analytical method for BPB is highly dependent on the instrumentation and the quality of the reference standards used for calibration. While a direct comparative study of different BPB CRMs was not found in the reviewed literature, numerous studies have validated methods for BPB analysis using high-purity standards, which may or may not be certified. The following table summarizes typical performance characteristics from such studies.

| Analytical Technique | Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | LC-MS/MS | Paper and Board | > 0.9921 | 0.29 - 0.40 µg/kg | 1.09 - 1.32 µg/kg | 71 - 115 |[1][2] | | GC-MS/MS | Paper and Board | > 0.9965 | 0.23 - 2.70 µg/kg | 0.78 - 9.10 µg/kg | Not Specified | N/A | | LC-MS/MS | Plant-based beverages | > 0.99 | Not Specified | Not Specified | Not Specified | N/A | | LC-MS/MS | Infant Formula | Not Specified | 7.80 µg/kg | 31.3 µg/kg | Not Specified | N/A |

These data demonstrate that high-quality reference standards, in conjunction with sensitive analytical instrumentation, can achieve low detection limits and good linearity for BPB quantification in complex matrices. The use of a CRM for calibration and method validation would provide greater confidence in the accuracy and traceability of these results.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound in a solid or liquid matrix using a certified reference material. This protocol is a synthesis of methodologies described in the scientific literature and should be adapted and validated for specific applications.

Standard Preparation using a CRM
  • Stock Solution: If the CRM is in a neat (solid) form, accurately weigh a known amount and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration. If the CRM is a solution, it can be used directly or diluted as needed.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent. These standards will be used to construct a calibration curve. The concentration range of the calibration curve should bracket the expected concentration of BPB in the samples.

Sample Preparation

The sample preparation method will vary depending on the matrix. The goal is to extract BPB from the matrix and remove interfering components.

  • Solid Samples (e.g., food, paper):

    • Homogenize the sample.

    • Perform a solvent extraction. Common extraction solvents include methanol, acetonitrile, or a mixture thereof. Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the extract to separate the solid residue.

    • The supernatant can be further cleaned up using Solid Phase Extraction (SPE) if necessary to remove matrix interferences.

  • Liquid Samples (e.g., beverages, water):

    • For samples with high particulate matter, filtration or centrifugation may be necessary.

    • Liquid-liquid extraction or SPE can be used to concentrate the analyte and remove interfering substances.

Instrumental Analysis (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for BPB analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., methanol, acetonitrile) is common.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for bisphenols.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for BPB.

Quantification
  • Generate a calibration curve by plotting the peak area of the BPB standard solutions against their known concentrations.

  • Inject the prepared sample extracts into the LC-MS/MS system.

  • Determine the concentration of BPB in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows in BPB analysis using certified reference materials.

CRM_Handling_and_Standard_Preparation CRM Certified Reference Material (Neat or Solution) Stock Prepare Stock Solution (if neat) CRM->Stock Accurate Weighing & Dissolution Dilute Serially Dilute Stock Solution Stock->Dilute Working Working Standard Solutions Dilute->Working CalCurve Construct Calibration Curve Working->CalCurve

Caption: Workflow for preparing calibration standards from a CRM.

Sample_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Obtain Sample (Solid or Liquid) Extract Solvent Extraction Sample->Extract Cleanup Clean-up (e.g., SPE) Extract->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quant Quantify using Calibration Curve LCMS->Quant Result Report Result with Uncertainty Quant->Result

Caption: General workflow for the analysis of BPB in a sample.

Conclusion: The Value of Certified Reference Materials

While high-purity analytical standards can be used for the routine analysis of this compound, the use of Certified Reference Materials provides an essential foundation for data quality, ensuring accuracy, traceability, and comparability of results. For research, drug development, and regulatory compliance, the investment in CRMs is a critical step in generating scientifically defensible data. The choice of a specific CRM should be based on the requirements of the analytical method and the intended application. By following validated protocols and employing CRMs, researchers can have high confidence in the reliability of their this compound measurements.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide to Bisphenol B Measurement in Human Serum

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the current state of Bisphenol B (BPB) quantification in human serum. This document provides a comparative overview of available analytical methodologies, their performance, and detailed experimental protocols to support robust and reproducible research.

While the potential health effects of Bisphenol A (BPA) have been extensively studied, leading to widespread biomonitoring, its structural analog, this compound (BPB), is emerging as a compound of interest. As a potential substitute for BPA in various consumer products, understanding human exposure to BPB is increasingly critical. However, the analytical methodologies for accurately quantifying BPB in complex biological matrices like human serum are less standardized than those for BPA. To date, a formal inter-laboratory comparison or round-robin study specifically for BPB in human serum has not been identified in publicly available literature.

This guide addresses this gap by compiling and comparing data from individual studies that have successfully measured BPB in human serum. It aims to provide a valuable resource for laboratories seeking to establish or refine their BPB detection methods, and for professionals interpreting exposure data. The information presented is benchmarked against the well-established practices for BPA analysis, given the chemical similarities between the two compounds.

Comparative Analysis of Analytical Methodologies

The determination of BPB in human serum at trace levels requires highly sensitive and selective analytical techniques. The methodologies employed generally involve a multi-step process including sample preparation to isolate BPB from the complex serum matrix, followed by instrumental analysis for detection and quantification. The most common approaches are summarized below.

Methodology Principle Advantages Disadvantages Typical Application
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates BPB from other compounds based on its physicochemical properties, followed by highly selective and sensitive detection based on its mass-to-charge ratio.High specificity and sensitivity, allowing for low detection limits. Can be used for the simultaneous analysis of multiple bisphenols.Higher equipment cost and complexity. Matrix effects can influence accuracy and require careful optimization.Targeted quantification of BPB and other bisphenols in complex biological samples.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Separates BPB using liquid chromatography, and detection is based on the native fluorescence of the phenol groups.Good sensitivity and lower cost compared to LC-MS/MS. Relatively straightforward to operate.Less selective than MS/MS, potentially leading to interferences from other fluorescent compounds in the sample.Routine monitoring of BPB in studies where high selectivity is not the primary concern.
Gas Chromatography-Mass Spectrometry (GC-MS) BPB is derivatized to increase its volatility and then separated and detected by mass spectrometry.High chromatographic resolution and sensitive detection.Requires a derivatization step, which can add complexity and potential for variability to the workflow.Less commonly used for bisphenols in recent studies compared to LC-based methods.

Performance Characteristics: A Quantitative Comparison

The performance of an analytical method is defined by several key parameters that determine its reliability and suitability for a specific application. The following table summarizes the reported performance characteristics for BPB measurement in human serum from available studies. It is important to note that these values are not from a direct inter-laboratory comparison and may vary based on specific laboratory conditions and protocols.

Study / Method Sample Preparation Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Precision (RSD%)
Tan et al. (LC-MS/MS with derivatization) Enzymolysis, Liquid-Liquid Extraction (LLE), Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE)0.05 - 0.19 ng/mL (for 8 bisphenols)Not explicitly stated for BPB71 - 1190.4 - 12.1 (intra-day), 4.3 - 14.2 (inter-day)
Maffini et al. (HPLC-FLD) [1]Liquid-Liquid Extraction (LLE)0.20 ng/mL[1]0.60 ng/mL[1]87.7[1]<0.5 (for calibration standards)[1]

Experimental Workflow and Protocols

A robust and reproducible workflow is crucial for the accurate measurement of BPB in human serum. The following diagram illustrates a typical experimental workflow, from sample collection to data analysis.

BPB_Analysis_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection Sample Collection (Contamination-free tubes) Serum_Separation Serum Separation (Centrifugation) Sample_Collection->Serum_Separation Storage Sample Storage (-80°C) Serum_Separation->Storage Sample_Thawing Sample Thawing Storage->Sample_Thawing Internal_Standard Spiking with Internal Standard Sample_Thawing->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis (for total BPB) Internal_Standard->Enzymatic_Hydrolysis Extraction Extraction (LLE or SPE) Enzymatic_Hydrolysis->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Instrumental_Analysis Instrumental Analysis (LC-MS/MS or HPLC-FLD) Derivatization->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

Figure 1. A generalized experimental workflow for the analysis of this compound in human serum.

Detailed Experimental Protocol: LC-MS/MS with Derivatization

This protocol is a representative example based on methodologies reported for the simultaneous analysis of multiple bisphenols, including BPB, in human serum.

1. Sample Preparation

  • Thawing and Aliquoting: Frozen human serum samples are thawed at room temperature. A 0.5 mL aliquot of serum is transferred to a clean glass tube.

  • Internal Standard Spiking: An internal standard solution (e.g., ¹³C₁₂-BPB) is added to each sample to correct for matrix effects and variations in extraction efficiency.

  • Enzymatic Hydrolysis (for total BPB): To measure both free and conjugated BPB, 10 µL of β-glucuronidase/sulfatase enzyme solution is added. The samples are incubated at 37°C for at least 12 hours.

  • Liquid-Liquid Extraction (LLE): 1 mL of a mixture of ether and hexane (1:1, v/v) is added to the sample. The mixture is vortexed for 5 minutes and then centrifuged at 3000 rpm for 10 minutes. The upper organic layer is transferred to a new tube. The extraction is repeated twice.

  • Solid-Phase Extraction (SPE) Cleanup: The combined organic extracts are evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a small volume of a suitable solvent and loaded onto a pre-conditioned SPE cartridge (e.g., Oasis HLB). The cartridge is washed to remove interferences, and the analytes are then eluted.

2. Derivatization

  • The eluate from the SPE step is evaporated to dryness.

  • A derivatizing agent (e.g., dansyl chloride) in an appropriate buffer is added to the dried residue.

  • The reaction mixture is incubated at a specific temperature (e.g., 60°C) for a defined period to ensure complete derivatization.

3. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Separation: The derivatized sample is injected into an LC system equipped with a suitable column (e.g., C18). A gradient elution program with mobile phases such as water and methanol (both often containing a small amount of formic acid or ammonium formate) is used to separate BPB from other compounds.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native BPB and the internal standard are monitored for quantification.

4. Quality Control

  • Blanks: Procedural blanks (using water or a certified blank matrix instead of serum) are analyzed with each batch to monitor for contamination.

  • Calibration Curve: A calibration curve is prepared by spiking a blank matrix with known concentrations of BPB standards.

  • Quality Control Samples: QC samples at low, medium, and high concentrations are analyzed with each batch to assess the accuracy and precision of the method.

Conclusion and Future Directions

The accurate measurement of this compound in human serum is achievable with current analytical technologies, primarily LC-MS/MS and HPLC-FLD. However, the lack of a formal inter-laboratory comparison study highlights a need for greater standardization and harmonization of methods to ensure data comparability across different studies and laboratories. As research into the potential health effects of BPB and other BPA analogs continues to grow, the development of certified reference materials and participation in proficiency testing programs will be crucial for validating the accuracy and reliability of analytical measurements. This guide serves as a foundational resource to aid in this endeavor, promoting more consistent and high-quality data in the field of human biomonitoring.

References

Relative potency of Bisphenol B and its analogues in activating estrogen receptors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the relative potencies of Bisphenol B (BPB) and its analogues in activating estrogen receptors reveals significant variations, with several analogues demonstrating equal or greater estrogenic activity than the well-studied Bisphenol A (BPA). This guide provides a comprehensive comparison of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound (BPB), a structural analogue of BPA, is one of many bisphenols used in the manufacturing of plastics and resins. Concerns over the endocrine-disrupting properties of BPA have led to the increased use of its analogues, prompting extensive research into their own potential hormonal activities. This comparison focuses on their ability to activate estrogen receptors (ERs), a key mechanism through which these compounds can exert physiological effects.

Comparative Estrogenic Potency

The estrogenic activity of bisphenols is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of a compound that elicits 50% of the maximum possible response in an in vitro assay. A lower EC50 value indicates a higher potency.

Studies have consistently shown that several analogues of BPB are potent estrogen receptor agonists. For instance, in an ERE-luciferase reporter assay using MCF-7 cells, tetrachlorobisphenol A (TCBPA) exhibited the highest activity, followed by this compound, and then BPA[1]. Another study highlighted that bisphenol AF (BPAF) and this compound (BPB) displayed approximately 9-fold higher binding affinity to the G protein-coupled estrogen receptor (GPER) than BPA[2].

The relative potency of these compounds can vary depending on the specific estrogen receptor subtype (ERα or ERβ) and the experimental system used. For example, some bisphenols show selective activation of one receptor over the other[3]. A comprehensive review of multiple studies indicated that the potency of BPB is often considered similar to or even greater than that of BPA[4]. One analysis found the median ratio of BPA to BPB potency to be 4, suggesting BPB is often more potent[4].

The following table summarizes the quantitative data on the estrogenic activity of BPB and its common analogues from various in vitro studies.

CompoundAssay TypeCell LineEstrogen ReceptorEC50 (µM)Relative Potency vs. BPAReference
This compound (BPB) ERE-Luciferase Reporter AssayMCF-7ERα0.07 - 0.3More Potent[1][4]
Bisphenol A (BPA) ERE-Luciferase Reporter AssayMCF-7ERα~1-101 (Reference)[1][5]
Bisphenol AF (BPAF) ERE-Luciferase Reporter AssayMCF-7ERα~0.01-1More Potent[5][6][7]
Bisphenol F (BPF) ERE-Luciferase Reporter AssayMCF-7ERα~1-10Similar[1][5]
Bisphenol S (BPS) ERE-Luciferase Reporter AssayMCF-7ERα>10Less Potent[5][6]
Bisphenol Z (BPZ) ERE-Luciferase Reporter AssayMCF-7ERα~0.1-1More Potent[5][6][7]
Tetrachlorobisphenol A (TCBPA) ERE-Luciferase Reporter AssayMCF-7ERα<0.1Most Potent[1]

Experimental Protocols

The assessment of estrogenic activity of bisphenols relies on a variety of established in vitro assays. The most common methodologies are detailed below.

Estrogen Receptor (ER) Transcriptional Activation Assay (Reporter Gene Assay)

This assay is a cornerstone for evaluating the estrogenic potential of chemical compounds.

  • Cell Culture and Transfection: Human breast cancer cell lines, such as MCF-7, which endogenously express estrogen receptors, are commonly used[1][5]. Alternatively, other cell lines like HeLa or HepG2 can be transiently transfected with expression plasmids for ERα or ERβ, along with a reporter plasmid[8][9]. The reporter plasmid contains an estrogen response element (ERE) upstream of a reporter gene, typically luciferase.

  • Compound Exposure: Cells are treated with a range of concentrations of the test bisphenol analogues. A positive control, usually 17β-estradiol (E2), and a vehicle control (e.g., DMSO) are included in parallel.

  • Luciferase Activity Measurement: After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of reporter gene expression, which in turn reflects the activation of the estrogen receptor by the test compound.

  • Data Analysis: The relative luciferase units are plotted against the logarithm of the compound concentration to generate a dose-response curve. From this curve, the EC50 value is calculated.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

  • Receptor Preparation: Estrogen receptors (ERα or ERβ) are prepared from recombinant sources or from tissues known to be rich in these receptors.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand, such as [³H]17β-estradiol, is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation and Quantification: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. The amount of radioactivity in the bound fraction is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined and is known as the IC50 value. A lower IC50 value indicates a higher binding affinity for the estrogen receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the estrogen receptor signaling pathway and a typical experimental workflow for assessing the estrogenic activity of bisphenols.

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol Bisphenol (e.g., BPB) ER Estrogen Receptor (ERα / ERβ) Bisphenol->ER ER_Bisphenol ER-Bisphenol Complex Bisphenol->ER_Bisphenol ER->ER_Bisphenol HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_Bisphenol->ERE Dimerization & Translocation Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response ExperimentalWorkflow A Cell Culture (e.g., MCF-7) B Transfection with ERE-Luciferase Reporter A->B C Treatment with Bisphenol Analogues B->C D Incubation (24-48 hours) C->D E Cell Lysis D->E F Luciferase Assay E->F G Data Analysis (Dose-Response Curve, EC50) F->G H Potency Comparison G->H

References

A Comparative Guide to the In Vitro and In Vivo Effects of Bisphenol B Exposure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bisphenol B (BPB), a structural analog of the well-known endocrine disruptor Bisphenol A (BPA), is increasingly used as a substitute in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] This guide provides a comprehensive comparison of the biological effects of BPB exposure observed in controlled laboratory settings (in vitro) and within whole organisms (in vivo). The available data, though limited, consistently indicate that BPB exhibits endocrine-disrupting properties, warranting a thorough evaluation of its potential health and environmental risks.[1][2] This document is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of BPB's toxicological profile, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vitro and In Vivo Effects

The scientific evidence demonstrates a coherent link between the effects of BPB observed in cell-based assays and those seen in animal studies. Both in vitro and in vivo research highlight BPB's capacity to interfere with the endocrine system, primarily through estrogenic and anti-androgenic activities.[1][2]

In vitro studies have established that BPB can bind to estrogen receptors (ERs) and the G protein-coupled estrogen receptor (GPER), often with a potency similar to or greater than that of BPA.[2][3] For instance, BPB has a higher binding affinity for GPER than BPA, with an IC50 of 3.3 µM compared to 25.3 µM for BPA.[3] This interaction triggers downstream signaling pathways, leading to cellular responses such as increased calcium mobilization and cAMP production at nanomolar concentrations.[3] Furthermore, studies using human adrenocortical carcinoma cells (H295R) have shown that BPB can significantly impact steroidogenesis, affecting the production of hormones like progesterone, testosterone, and cortisol.[4] At higher concentrations (e.g., 25 µM), BPB has also demonstrated significant cytotoxicity in these cell lines.[4]

Consistent with these cellular-level findings, in vivo studies in animal models have reported adverse effects on reproductive health.[1][2] In male rats, subchronic exposure to BPB has been shown to alter spermatogenesis, reduce the height of seminiferous tubules, and decrease the weight of reproductive organs.[1] In zebrafish, a 21-day reproductive study revealed that BPB exposure led to lower egg production, reduced hatching rates, and decreased viability.[1][2] These reproductive impairments are plausibly linked to the mechanisms observed in vitro, namely decreased testosterone production and estrogen-like activity.[1][2]

Data Presentation

Table 1: Comparison of In Vitro and In Vivo Endocrine Disrupting Effects of BPB
Model System Endpoint Concentration/Dose Observed Effect Reference
In Vitro
SKBR3 CellsGPER Binding Affinity (IC50)3.3 µMHigher affinity than BPA (25.3 µM)[3]
SKBR3 CellsCalcium Mobilization (EC50)1.7 µMStronger agonistic activity than BPA (7.5 µM)[3]
H295R CellsProgesterone Secretion0.05–50 µMSignificant increase[4]
H295R CellsCortisol Secretion0.1-100 µMDose-dependent decrease[4]
Testicular SlicesTestosterone Levels10 ng/mLSignificant decrease[3]
In Vivo
Sprague-Dawley RatsSpermatogenesis5-50 mg/kg (28 days)Fewer spermatids and sperm in seminiferous tubules[3]
Male RatsTestis, Epididymis, Seminal Vesicle WeightNot specifiedWeight loss[1]
ZebrafishEgg ProductionNot specified (21 days)Lowered production[1][2]
Table 2: Comparison of In Vitro and In Vivo Reproductive and Cytotoxic Effects of BPB
Model System Endpoint Concentration/Dose Observed Effect Reference
In Vitro
H295R CellsCell Viability25 µMStatistically significant cytotoxicity[4]
In Vivo
Sprague-Dawley RatsSeminiferous Tubules5-50 mg/kg (28 days)Reduced height[1]
ZebrafishHatching Rate & ViabilityNot specified (21 days)Lowered rates[1][2]

Experimental Protocols

In Vitro Steroidogenesis Assay in H295R Cells
  • Cell Culture: Human adrenocortical carcinoma cells (H295R) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Exposure: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of BPB (e.g., 0.05 µM to 100 µM) or a vehicle control (e.g., DMSO).

  • Incubation: The cells are exposed to BPB for a defined period, typically 24 to 48 hours.

  • Hormone Quantification: After incubation, the cell culture supernatant is collected. The concentrations of steroid hormones such as progesterone, testosterone, and cortisol are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Hormone concentrations are normalized to the protein content of the cells in each well. Statistical analysis is performed to determine significant differences between the BPB-treated groups and the vehicle control.

In Vivo Reproductive Toxicity Study in Zebrafish
  • Animal Husbandry: Adult zebrafish (Danio rerio) are maintained in a controlled aquatic environment with a specific light-dark cycle, temperature, and water quality parameters.

  • Exposure: Breeding pairs of zebrafish are exposed to a range of BPB concentrations in their tank water for a period of 21 days. A control group is maintained in water without BPB.

  • Reproductive Assessment: During the exposure period, spawned eggs are collected daily. The total number of eggs produced per female is recorded.

  • Fertilization and Hatching Rates: A subset of the collected eggs is monitored under a microscope to determine the fertilization rate. The fertilized eggs are then incubated under controlled conditions, and the hatching rate is assessed over a specific time frame (e.g., 72 hours post-fertilization).

  • Larval Viability: The viability of the hatched larvae is monitored for a set period, and any mortalities or developmental abnormalities are recorded.

  • Data Analysis: Statistical comparisons are made between the BPB-exposed groups and the control group for endpoints such as egg production, fertilization rate, hatching rate, and larval viability.

Signaling Pathways and Workflows

BPB_GPER_Signaling_Pathway BPB This compound (BPB) GPER G Protein-Coupled Estrogen Receptor (GPER) BPB->GPER Binds to G_Protein G Protein GPER->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates PLC Phospholipase C G_Protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces Cellular_Responses Cellular Responses (e.g., Migration, Proliferation, Steroidogenesis Alteration) cAMP->Cellular_Responses Ca2_plus Ca²⁺ IP3->Ca2_plus Mobilizes Ca2_plus->Cellular_Responses

Caption: GPER-mediated signaling pathway activated by this compound.

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Confirmation Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Mechanistic Mechanistic Assays (e.g., Receptor Binding, Gene Expression) Cytotoxicity->Mechanistic Provides dose range Steroidogenesis Steroidogenesis Assay (H295R cells) Mechanistic->Steroidogenesis Identifies pathways Acute_Toxicity Acute Toxicity Studies (Rodents) Steroidogenesis->Acute_Toxicity Informs in vivo study design Reproductive_Toxicity Reproductive/Developmental Toxicity Studies (Zebrafish, Rats) Acute_Toxicity->Reproductive_Toxicity Chronic_Toxicity Subchronic/Chronic Toxicity Studies Reproductive_Toxicity->Chronic_Toxicity

Caption: Workflow for assessing BPB toxicity from in vitro to in vivo.

References

Unmasking Endocrine Disruption: A Comparative Analysis of Bisphenol B and Its Analogs on Androgenic and Anti-Androgenic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the androgenic and anti-androgenic activities of Bisphenol B (BPB) in comparison to other prevalent bisphenols, including Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF), reveals significant endocrine-disrupting potential. While none of the tested bisphenols exhibited androgenic (agonist) activity, several demonstrated notable anti-androgenic (antagonist) effects, with BPB emerging as a potent androgen receptor (AR) antagonist, comparable in activity to BPA.

This guide synthesizes experimental data from multiple in vitro studies to provide researchers, scientists, and drug development professionals with a clear comparison of the endocrine-disrupting properties of these compounds. The data underscores the importance of evaluating the safety of BPA alternatives, as structural similarity can translate to comparable or even enhanced hormonal activity.

Comparative Anti-Androgenic Activity of Bisphenols

The anti-androgenic activity of bisphenols is typically assessed through their ability to inhibit the action of natural androgens, such as dihydrotestosterone (DHT), in activating the androgen receptor. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

The following table summarizes the anti-androgenic activity of BPB, BPA, BPF, and BPS from various studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, reporter genes, and agonist concentrations. However, studies that compare multiple bisphenols under the same experimental setup offer the most reliable comparative data.

BisphenolTest SystemAgonistIC50 (µM)Relative Potency Rank (where available)Reference
This compound (BPB) NIH3T3 cells with ARE-luciferase reporterDHT (1 x 10⁻¹⁰ M)1.74[1]
Bisphenol A (BPA) NIH3T3 cells with ARE-luciferase reporterDHT (1 x 10⁻¹⁰ M)2.15[1]
CV-1 cells with MMTV-CAT reporterDHT0.746-[2]
15p-1 cells with pARE₂-TATA-Luc reporterTestosterone (10 nM)0.08-[3]
Bisphenol F (BPF) NIH3T3 cells with ARE-luciferase reporterDHT (1 x 10⁻¹⁰ M)2.36[1]
Bisphenol S (BPS) H295R cells->10 (decreased testosterone levels)-[4]
NIH3T3 cells with ARE-luciferase reporterDHT (1 x 10⁻¹⁰ M)>10-[1]

Key Findings:

  • This compound (BPB) consistently demonstrates potent anti-androgenic activity, with an IC50 value of 1.7 µM in one comparative study, making it slightly more potent than BPA (IC50 = 2.1 µM) under the same conditions.[1]

  • Bisphenol A (BPA) is a well-established androgen receptor antagonist with IC50 values ranging from the nanomolar to low micromolar range depending on the assay system.[1][2][3]

  • Bisphenol F (BPF) also exhibits anti-androgenic properties, with a potency similar to that of BPA.[1]

  • Bisphenol S (BPS) generally shows weaker anti-androgenic activity compared to BPA, BPB, and BPF, often requiring higher concentrations to elicit an inhibitory effect.[1][4]

Experimental Protocols

The evaluation of androgenic and anti-androgenic activity of bisphenols primarily relies on in vitro reporter gene assays. These assays utilize mammalian cell lines that are genetically engineered to express the human androgen receptor and a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase) linked to an androgen-responsive element (ARE).

Androgen Receptor (AR) Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To determine the androgenic (agonist) or anti-androgenic (antagonist) activity of test compounds by measuring the activation or inhibition of the androgen receptor.

Materials:

  • Cell Line: A suitable mammalian cell line, such as NIH3T3, CV-1, or a human cell line like LNCaP, that is responsive to androgens.

  • Expression Vectors: A plasmid containing the full-length human androgen receptor (hAR) cDNA and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV or ARE).

  • Reagents: Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and for the assay, charcoal-stripped FBS to remove endogenous steroids. Dihydrotestosterone (DHT) or another potent androgen as a positive control agonist. A known anti-androgen like flutamide or bicalutamide as a positive control antagonist. Test compounds (bisphenols) dissolved in a suitable solvent (e.g., DMSO). Luciferase assay reagent.

Procedure:

  • Cell Culture and Transfection: Cells are cultured in appropriate medium. For transient transfection assays, cells are seeded in multi-well plates and co-transfected with the hAR expression vector and the ARE-reporter plasmid using a suitable transfection reagent.

  • Hormone Deprivation: After transfection, the medium is replaced with one containing charcoal-stripped FBS for 24-48 hours to deplete endogenous hormones.

  • Compound Exposure:

    • Agonist Assay: Cells are treated with various concentrations of the test compounds or the positive control agonist (DHT).

    • Antagonist Assay: Cells are treated with various concentrations of the test compounds in the presence of a fixed concentration of DHT (typically at its EC50, the concentration that gives 50% of the maximal response).

  • Incubation: Cells are incubated with the compounds for a specified period, typically 18-24 hours.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of the luciferase substrate.

  • Data Analysis: The luminescence data is normalized to a control (e.g., cell viability or a co-transfected control plasmid expressing a different reporter). For agonist activity, the EC50 values are calculated. For antagonist activity, the IC50 values are determined by plotting the percent inhibition of DHT-induced activity against the concentration of the test compound.

Visualizing the Molecular Mechanisms

To better understand the biological context of these findings, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for assessing the endocrine-disrupting potential of bisphenols.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP Inactive AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer Active AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene ARE->Gene Initiates Transcription Coactivators Coactivators Coactivators->ARE Recruited mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response AR_dimer_cyto->AR_dimer Nuclear Translocation

Caption: Androgen Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding (e.g., NIH3T3 in 96-well plate) B Co-transfection with hAR and ARE-Luciferase Plasmids A->B C Hormone Deprivation (Charcoal-stripped serum) B->C D1 Agonist Assay: Add Bisphenols (various concentrations) C->D1 D2 Antagonist Assay: Add Bisphenols + DHT C->D2 E Incubation (18-24 hours) D1->E D2->E F Cell Lysis E->F G Measure Luciferase Activity (Luminometer) F->G H Data Analysis: Calculate EC50 (Agonist) or IC50 (Antagonist) G->H

Caption: Experimental Workflow for AR Reporter Assay.

References

Safety Operating Guide

Proper Disposal Procedures for Bisphenol B

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Bisphenol B (BPB) in a laboratory setting, designed for researchers, scientists, and drug development professionals. The following procedures are based on established safety data and regulatory guidelines.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] It is also recognized as very toxic to aquatic life with long-lasting effects.[3] Therefore, strict adherence to safety protocols is mandatory when handling and disposing of this chemical.

Personal Protective Equipment (PPE): When handling this compound, full personal protective equipment should be worn to ensure safety.[3] This includes:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Protective gloves.[3]

  • Body Protection: Impervious clothing to prevent skin contact.[3]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[3]

It is crucial to wash hands and skin thoroughly after handling.[2][3] Do not eat, drink, or smoke in areas where this compound is being used.[2][3]

Quantitative Data and Hazard Information

For quick reference, the following table summarizes key quantitative and hazard information for this compound.

PropertyValue
CAS Number 77-40-7[1][2]
Molecular Formula C₁₆H₁₈O₂[2][3]
Molecular Weight 242.32 g/mol [3]
Physical State Solid[1]
GHS Hazard Statements H302: Harmful if swallowed.[1][2][3] H319: Causes serious eye irritation.[1][2] H410: Very toxic to aquatic life with long lasting effects.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and its contaminated materials is through an approved waste disposal plant.[3] Disposal must be in strict accordance with all applicable federal, state, and local regulations.[4][5]

Step 1: Waste Segregation

  • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipettes, vials), and contaminated PPE, in a designated and clearly labeled waste container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Containment and Labeling

  • Use a container that is chemically resistant, durable, and can be securely sealed.

  • The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.

Step 3: Storage

  • Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]

  • The storage area should be a designated and secure location for hazardous waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the contractor with accurate information about the waste composition.

Emergency Spill Procedures

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Wear Full PPE: Before attempting to clean the spill, ensure you are wearing the appropriate personal protective equipment as described above.[3]

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[5]

    • For solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3]

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol to decontaminate them.[3]

  • Dispose of Clean-up Materials: Collect all contaminated cleaning materials and the spilled substance in a designated hazardous waste container and dispose of it according to the protocol outlined above.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Bisphenol_B_Disposal_Workflow cluster_onsite On-site Laboratory Procedures cluster_offsite Off-site Disposal start Waste Generation (Unused BPB, Contaminated Items) segregate Segregate Waste (Designated BPB Container) start->segregate Step 1 spill Spill Occurs contain Seal and Label Container ('Hazardous Waste - this compound') segregate->contain Step 2 store Store in Secure Area (Cool, Ventilated) contain->store Step 3 contact_ehs Contact EHS or Licensed Contractor store->contact_ehs Step 4 pickup Scheduled Waste Pickup contact_ehs->pickup final_disposal Transport to Approved Waste Disposal Plant pickup->final_disposal spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Emergency spill_cleanup->segregate Contain & Dispose of Cleanup Materials

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bisphenol B

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of scientific research and drug development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Bisphenol B (BPB), a compound of increasing interest due to its potential endocrine-disrupting properties. Adherence to these protocols is critical for mitigating risks and fostering a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the recommended protective gear to prevent dermal, ocular, and respiratory exposure.

Body PartEquipmentSpecification
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a potential for splashing or aerosol generation.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection, especially during prolonged handling.
Body Laboratory CoatA flame-retardant lab coat, fully buttoned, is required to protect against skin contact.
Respiratory RespiratorA NIOSH-approved respirator with an organic vapor cartridge is necessary if handling the powder outside of a certified chemical fume hood or if there is a risk of aerosolization.
Feet Closed-toe ShoesSturdy, closed-toe shoes that fully cover the feet are required to protect against spills.

Operational Plan: A Step-by-Step Protocol for Handling this compound

While a specific, universally adopted experimental protocol for this compound is not extensively documented, the following procedural guidance is based on established best practices for handling potent endocrine-disrupting chemicals.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before any procedure, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of BPB to be used and the potential for exposure.
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
  • Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available within the fume hood.
  • Emergency Equipment Check: Verify that the safety shower and eyewash station are accessible and in good working order.

2. Handling the Compound:

  • Weighing: Tare a clean, closed container on an analytical balance inside the fume hood. Carefully add the desired amount of this compound powder to the container, minimizing the creation of dust. Close the container immediately after weighing.
  • Dissolving: If preparing a solution, add the solvent to the container with the pre-weighed BPB. Cap the container and mix gently until the solid is fully dissolved. Avoid vigorous shaking that could create aerosols.
  • Transfers: Use appropriate tools, such as a clean spatula or pipette, for all transfers to minimize the risk of spills and contamination.

3. Post-Handling and Decontamination:

  • Clean-up: Decontaminate all surfaces and equipment that came into contact with this compound. Use a suitable solvent to wipe down the work area, followed by a thorough cleaning with soap and water.
  • PPE Removal: Remove gloves and lab coat before leaving the designated work area. Wash hands and forearms thoroughly with soap and water.

Quantitative Toxicity Data

Direct, comprehensive quantitative toxicity data for this compound is limited in publicly available literature. However, data for the structurally similar and well-studied compound, Bisphenol A (BPA), can serve as a conservative reference point. Some studies suggest that BPB may have a higher potency than BPA in certain biological assays.

ChemicalTest OrganismRoute of ExposureValueUnit
Bisphenol ARatOral (LD50)>2000mg/kg body weight[1]
Bisphenol ARatIntraperitoneal (LD50)841mg/kg body weight[2][3][4]
Bisphenol ARatIntravenous (LD50)35.26mg/kg body weight[2][3][4]
Bisphenol AZebrafish (Danio rerio)Waterborne (LC50, 96h)31µM[5]

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%): The concentration of a substance in the environment that is lethal to 50% of a test population over a specific duration.

This compound Signaling Pathway

This compound has been shown to exert its endocrine-disrupting effects primarily through the G protein-coupled estrogen receptor (GPER).[6] Studies indicate that BPB binds to GPER with a significantly higher affinity than Bisphenol A, triggering downstream signaling cascades.[6] This interaction leads to the activation of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+).[6][7]

BisphenolB_Signaling cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space BPB This compound GPER GPER BPB->GPER Binds with high affinity AC Adenylyl Cyclase GPER->AC Activates Ca_ER Endoplasmic Reticulum (Ca2+ store) GPER->Ca_ER Stimulates release from cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Responses cAMP->Downstream Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->Downstream

This compound activation of the GPER signaling pathway.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

1. Solid Waste:

  • Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
  • Do not dispose of solid BPB waste in regular trash.

2. Liquid Waste:

  • Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for non-halogenated organic waste.
  • Do not pour any solution containing this compound down the drain.

3. Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.
  • The first rinseate should be collected as hazardous waste. Subsequent rinses can typically be disposed of down the drain, but consult your institution's specific guidelines.[8]
  • Deface the label on the empty container before disposal in accordance with institutional protocols.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing personal and environmental risks, thereby fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bisphenol B
Reactant of Route 2
Bisphenol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.